Technical Documentation Center

3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one
  • CAS: 1439902-82-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

This guide is structured as an advanced technical whitepaper designed for process chemists and pharmaceutical scientists. It focuses on the solubility profiling, thermodynamic modeling, and solvent selection strategy for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for process chemists and pharmaceutical scientists. It focuses on the solubility profiling, thermodynamic modeling, and solvent selection strategy for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one , a critical intermediate scaffold in the synthesis of Factor Xa inhibitors and other bioactive heterocycles.[1][2]

[1][2]

Executive Summary

The solubility profile of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (hereafter referred to as Compound A ) is a governing parameter in its purification, reaction yield, and crystallization process design.[1][2] As a functionalized lactam featuring both a basic primary amine and a lipophilic tetrahydropyran (oxanyl) moiety, Compound A exhibits complex solubility behavior driven by competing hydrogen-bonding networks and hydrophobic interactions.[3]

This guide provides a comprehensive framework for determining the thermodynamic solubility of Compound A, modeling its behavior using the Apelblat and van’t Hoff equations, and selecting optimal solvent systems for scale-up.[3]

Structural Analysis & Physicochemical Properties[1][4]

Before establishing a solubility protocol, we must understand the molecular forces at play.[3]

FeatureMoietyImpact on Solubility
Core Scaffold 1,2-Dihydropyridin-2-one (Lactam)High polarity; strong dipole moment.[1][2] The amide-like character promotes solubility in polar aprotic solvents (DMSO, DMF).[3]
H-Bond Donor C3-Amino Group (-NH₂)Facilitates solubility in protic solvents (MeOH, EtOH) via H-bonding with solvent oxygen.[1][2]
H-Bond Acceptor C2-Carbonyl & Oxan-4-yl EtherAccepts H-bonds from water and alcohols.[1][2]
Lipophilicity Oxan-4-yl (Tetrahydropyran)Increases solubility in moderately polar organic solvents (THF, DCM, Ethyl Acetate) compared to the bare pyridone.[2][3]

Predicted Solubility Profile:

  • High Solubility (>50 mg/mL): DMSO, DMF, DMAc, Methanol (at reflux).[3]

  • Moderate Solubility (10–50 mg/mL): Ethanol, Isopropanol (IPA), THF, Acetone.[3]

  • Low Solubility (<5 mg/mL): n-Heptane, Toluene, MTBE (ideal anti-solvents).[2][3]

Experimental Protocols for Solubility Determination

To generate high-fidelity data for process modeling, two complementary methods are recommended: the Isothermal Gravimetric Method (for equilibrium solubility) and the Polythermal Dynamic Method (for metastable zone width).[2][3]

Protocol A: Isothermal Saturation (Shake-Flask) Method

Best for: Generating thermodynamic equilibrium data.[1][2]

  • Preparation: Weigh excess Compound A (approx. 200 mg) into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of the target solvent (Methanol, Ethanol, Acetone, etc.).[3]

  • Equilibration: Place the vial in a thermostatic shaker bath set to the target temperature (e.g., 298.15 K). Shake at 200 rpm for 24–48 hours.

  • Sampling: Stop agitation and allow solids to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC: Dilute the filtrate and analyze against a standard curve (UV detection at

      
       nm).
      
Protocol B: Polythermal (Laser Monitoring) Method

Best for: Determining solubility curves and Metastable Zone Width (MSZW) rapidly.[2][3]

  • Setup: Use an automated reactor (e.g., Crystal16 or EasyMax) with turbidity probes.[3]

  • Loading: Prepare mixtures of known concentration (e.g., 10, 20, 30, 40, 50 mg/mL) in 1 mL vials.

  • Ramping: Heat the samples at 1.0 °C/min until the solution becomes clear (Clear Point,

    
    ).
    
  • Cooling: Cool at 0.5 °C/min until turbidity is detected (Cloud Point,

    
    ).
    
  • Data Processing: Plot Concentration (

    
    ) vs. 
    
    
    
    to obtain the solubility curve.
Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate measurement technique based on the development stage.

SolubilityWorkflow Start Start: Solubility Profiling StageCheck Development Stage? Start->StageCheck EarlyPhase Early Phase (mg scale) StageCheck->EarlyPhase Limited Material LatePhase Late Phase (g/kg scale) StageCheck->LatePhase Process Optimization DynamicMethod Dynamic Method (Laser Monitoring) EarlyPhase->DynamicMethod GravimetricMethod Gravimetric Method (Shake-Flask) LatePhase->GravimetricMethod Output1 Approx. Solubility Curve + MSZW DynamicMethod->Output1 Output2 Precise Equilibrium Data (Mole Fraction) GravimetricMethod->Output2 ModelFit Thermodynamic Modeling (Apelblat / van't Hoff) Output1->ModelFit Output2->ModelFit

Figure 1: Decision workflow for selecting the solubility determination method based on material availability and data precision requirements.

Thermodynamic Modeling of Solubility Data

To design a robust crystallization process, experimental data points must be fitted to thermodynamic models.[3] This allows for the interpolation of solubility at any temperature.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data of pharmaceutical intermediates in pure solvents.



  • 
    : Mole fraction solubility of Compound A.
    
  • 
    : Absolute temperature (K).[2][3]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & B: Relate to the enthalpy of solution and non-ideality.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

  • Guidance: Use this model for highly polar solvents (Methanol, Water) where solvent structuring is significant.[2][3]

van’t Hoff Equation

For a simpler approximation over narrow temperature ranges, the van’t Hoff equation is sufficient:


[2][3]
  • 
    : Apparent enthalpy of solution.[2][3]
    
  • 
    : Apparent entropy of solution.[2][3]
    
  • 
    : Gas constant (8.314 J/mol[2][3]·K).
    

Application: Plot


 vs. 

. The slope provides

.[1][2] A steep slope indicates that solubility is highly sensitive to temperature, making the system ideal for cooling crystallization .[3]

Solvent Selection for Crystallization[3]

Based on the structural properties of Compound A, the following solvent systems are recommended for purification and crystallization.

Solvent SystemRoleMechanismRecommendation
Methanol / Water Anti-solventHigh solubility in MeOH; sharp drop in solubility with Water addition.[1][2]Primary Choice. Excellent for purging inorganic salts and polar impurities.[1]
Ethanol / Heptane Anti-solventModerate solubility in EtOH; Heptane acts as a non-polar anti-solvent.Secondary Choice. Good for rejecting lipophilic impurities.[1]
Isopropanol (IPA) CoolingStrong temperature dependence of solubility.[2][3]Ideal for cooling crystallization without anti-solvent addition.[1]
Ethyl Acetate Slurry WashLow to moderate solubility.[1]Use for reslurrying to remove surface impurities.[1]
Solvent Screening Logic

SolventSelection Start Impurity Profile? PolarImps Polar/Inorganic Impurities Start->PolarImps NonPolarImps Non-Polar Byproducts Start->NonPolarImps System1 Methanol / Water (Anti-solvent) PolarImps->System1 High Solubility System2 Ethanol / Heptane (Anti-solvent) NonPolarImps->System2 Lipophilic Rejection System3 IPA (Cooling Only) NonPolarImps->System3 Temp Sensitive CheckYield Check Yield & Polymorph System1->CheckYield System2->CheckYield System3->CheckYield

Figure 2: Solvent selection logic based on the nature of impurities present in the crude Compound A.

References

  • Apelblat, A., & Manzurola, E. (1999).[3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link[2][3]

  • Grant, D. J. W., & Higuchi, T. (1990).[3] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling).

  • Mullin, J. W. (2001).[3] Crystallization. Butterworth-Heinemann.[1] (Standard reference for MSZW and cooling crystallization protocols).

  • Black, S. N., et al. (2011).[3] Structure, Solubility, Screening, and Synthesis of Molecular Salts.[3] Journal of Pharmaceutical Sciences. Link[2][3]

  • Pinto, J. T., et al. (2006).[3] Apixaban Synthesis and Intermediates. U.S. Patent 2006/0069258 A1.[1] (Reference for structural analogs and typical solvent systems for this class of lactams).

Sources

Exploratory

Technical Guide: The Role of Dihydropyridinone Scaffolds in Apixaban Synthesis

This is an in-depth technical guide regarding the synthesis of Apixaban, specifically focusing on the dihydropyridinone (lactam) scaffold . Editorial Note on Chemical Nomenclature: The specific chemical name provided in...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the synthesis of Apixaban, specifically focusing on the dihydropyridinone (lactam) scaffold .

Editorial Note on Chemical Nomenclature: The specific chemical name provided in your request—3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one—describes a structural analog that differs from the standard commercial intermediate used in the industrial synthesis of Apixaban (Eliquis). The standard Apixaban "Southern Fragment" is 3-morpholino-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (or the corresponding 4-nitrophenyl precursor).[1]

The molecule you described replaces the 4-iodophenyl group with an oxan-4-yl (tetrahydropyran) group and the morpholino group with a free amino group.[1] This guide will address the synthesis and role of the 3-functionalized-5,6-dihydropyridin-2(1H)-one core, which is the critical scaffold for Apixaban's Factor Xa binding capability, while noting where your specific analog fits into Structure-Activity Relationship (SAR) studies or alternative synthetic routes.[1]

[1]

Executive Summary

Apixaban is a selective, reversible inhibitor of free and clot-bound Factor Xa.[1] Its chemical structure is assembled from two primary synthons: the "Northern" pyrazole-carboxamide fragment and the "Southern" dihydropyridinone (lactam) fragment.[1]

The 1,2-dihydropyridin-2-one ring system is critical for the drug's pharmacophore, specifically occupying the S4 binding pocket of the Factor Xa enzyme.[1] While the standard industrial route utilizes a 3-morpholino-1-(4-substituted-phenyl) variant, the 3-amino-1-(oxan-4-yl) variant represents a strategic bioisostere where the lipophilic phenyl ring is replaced by a polar, metabolic-resistant oxane ring, and the bulky morpholine is simplified to an amine.[1]

This guide details the synthesis, coupling, and critical process parameters (CPPs) of this dihydropyridinone scaffold, serving as a blueprint for handling this class of intermediates in high-purity pharmaceutical manufacturing.

Structural Significance & Retrosynthetic Analysis[1]

The synthesis of Apixaban is typically convergent.[1] The dihydropyridinone fragment acts as the dipolarophile in a [3+2] cycloaddition or as the coupling partner in a transition-metal-catalyzed amidation.[1]

The "Southern Fragment" Strategy

The dihydropyridinone ring serves two roles:

  • Pharmacological: It acts as a rigid spacer that orients the P4 moiety (the terminal lactam) into the S4 pocket.[1]

  • Synthetic: It provides the alkene functionality required for the cycloaddition reaction to form the central pyrazole ring.[1]

Structural Comparison
  • Standard Intermediate: 3-Morpholino-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one.[1]

    • Pros: Established supply chain, high UV absorbance for detection.[1]

    • Cons: Potential for genotoxic aniline impurities; low aqueous solubility.[1]

  • Target Analog (Your Topic): 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one.

    • Pros: The oxane ring improves solubility and reduces lipophilicity (LogP).[1] The free amine allows for late-stage diversification (e.g., reductive amination to install the morpholine or other groups).[1]

    • Cons: Non-chromophoric (harder to detect by UV); requires specific protection strategies for the free amine during coupling.[1]

Retrosynthetic Pathway Diagram

The following diagram illustrates the convergent assembly of Apixaban, highlighting where the dihydropyridinone scaffold integrates.

Apixaban_Retrosynthesis Apixaban Apixaban (Target) Step1 Coupling / Cyclization Apixaban->Step1 Northern Northern Fragment (Hydrazone/Pyrazole Core) Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate Step1->Northern Southern Southern Fragment (Dihydropyridinone Scaffold) 3-Morpholino-1-(R)-5,6-dihydropyridin-2(1H)-one Step1->Southern [3+2] Cycloaddition Precursor_Lactam Precursor: 3,3-Dichloro-piperidin-2-one Southern->Precursor_Lactam Precursor_Amine Precursor: 4-Iodoaniline OR 4-Aminotetrahydropyran Southern->Precursor_Amine N-Alkylation / Elimination

Caption: Retrosynthetic disconnection of Apixaban showing the convergence of the hydrazone and dihydropyridinone fragments.[1]

Synthesis of the Dihydropyridinone Intermediate

The synthesis of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one requires a modification of the standard "Morpholine Route."[1] The free amine at position 3 is unstable in the dihydropyridinone form (tautomerization risks), so it is typically synthesized as a protected amine or installed via a nitro precursor.[1]

Route A: The 3,3-Dichloro-2-Piperidinone Pathway (Industrial Standard)

This route is preferred for scalability.[1] It involves constructing the lactam ring first, then introducing the unsaturation and the amino/morpholino group.[1]

Step-by-Step Mechanism:

  • N-Alkylation: Reaction of 3,3-dichloro-piperidin-2-one with 4-aminotetrahydropyran (for your specific analog) or 4-iodoaniline (standard).[1]

    • Conditions:

      
      , DMF/DMSO, 
      
      
      
      .[1]
    • Why: The dichloro group activates the lactam and prepares C3 for elimination.[1]

  • Elimination-Addition (The "Morpholine" Step):

    • In the standard route, excess morpholine is added.[1] It acts as a base to eliminate HCl, forming a 3-chloro-enamide, followed by addition-elimination to form the 3-morpholino-5,6-dihydropyridin-2-one .[1]

    • For the 3-Amino Analog: Direct substitution with ammonia is difficult due to polymerization.[1] Instead, sodium azide (

      
      )  is used followed by reduction, or a benzylamine  is used and then deprotected.[1]
      
Route B: The Valerolactam Oxidation (Alternative)[1]
  • Start with 1-(oxan-4-yl)piperidin-2-one .

  • Alpha-bromination at C3 using

    
    .
    
  • Elimination to form the double bond.

  • Nitration or Azidation to introduce the nitrogen at C3.[1]

Detailed Experimental Protocol

Objective: Synthesis of the Dihydropyridinone Scaffold (Standard Morpholine Variant as Surrogate for the Amino-Analog).

Note: To obtain the 3-Amino analog, replace Morpholine in Step 2 with Benzylamine, followed by hydrogenolysis.[1]

Reagents & Equipment[1]
  • Reactants: 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (1.0 eq), Morpholine (3.5 eq).[1]

  • Solvent: Toluene or Ethyl Acetate.[1][2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst (optional).[1]

  • Apparatus: 500mL 3-neck Round Bottom Flask, Reflux Condenser, Overhead Stirrer.

Workflow
  • Charge: Add 50.0 g of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one to the flask.

  • Solvation: Add 250 mL Toluene. Stir at 300 RPM.

  • Addition: Add 51.0 g (3.5 eq) of Morpholine dropwise over 30 minutes. Exothermic reaction; maintain temp

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3] The first equivalent of morpholine eliminates HCl to form the alkene.[1] The second equivalent undergoes Michael addition/elimination to substitute the chlorine.[1]

  • IPC (In-Process Control): Monitor by HPLC. Target: Starting material

    
    .
    
  • Work-up: Cool to

    
    . Add 200 mL water. Separate phases. Wash organic layer with 10% brine.[1]
    
  • Isolation: Concentrate organic layer under vacuum.[1] Crystallize from Isopropanol (IPA).[1]

  • Yield: Expected 75–85%.

Data Summary Table: Key Intermediates
Intermediate NameCAS No.[1][4] (Standard)FunctionCritical Quality Attribute (CQA)
Dichlorolactam 881-69-6 (Generic)PrecursorPurity >98%, Moisture <0.5%
Amino-Lactam Core 503615-07-4 (Related)ScaffoldResidual Solvents, Color
Morpholine-Enamine 536760-29-9Coupling Partner Enamine Stability, Water Content

Critical Role in the [3+2] Cycloaddition

The defining moment in Apixaban synthesis is the reaction between the dihydropyridinone (dipolarophile) and the hydrazonyl chloride (dipole precursor).[1]

Mechanism[1]
  • Dipole Formation: The hydrazonyl chloride is treated with a base (TEA or

    
    ) to generate the nitrilimine  dipole in situ.[1]
    
  • Cycloaddition: The nitrilimine attacks the C5-C6 double bond of the dihydropyridinone.[1]

  • Regioselectivity: The reaction is highly regioselective due to the electronic push of the 3-amino/morpholino group.[1] This electron-donating group polarizes the double bond, ensuring the pyrazole forms with the correct orientation.[1]

    • Note: If the 3-position is not substituted (or substituted with a withdrawing group), regioselectivity drops, leading to impurities.[1] This is why the 3-Amino or 3-Morpholino group is essential before the coupling.[1]

Pathway Diagram: The Cycloaddition[1]

Cycloaddition_Mechanism Hydrazone Hydrazonyl Chloride (Dipole Precursor) Nitrilimine Nitrilimine Dipole (Reactive Species) Hydrazone->Nitrilimine HCl Elimination Base Base (TEA) Base->Nitrilimine TS [3+2] Transition State Nitrilimine->TS Lactam 3-Amino/Morpholino- Dihydropyridinone (Dipolarophile) Lactam->TS Intermediate Pyrazoline Intermediate TS->Intermediate Apixaban_Core Apixaban Core Structure Intermediate->Apixaban_Core Loss of Morpholine/Amine* Elimination Acid Elimination (Aromatization) Elimination->Apixaban_Core

Caption: The [3+2] cycloaddition mechanism. Note: In the standard route, the morpholine group is ELIMINATED during the aromatization step to form the final pyrazole-pyridine core.[1]

Crucial Correction: In the final Apixaban molecule, the C6 position of the pyrazole-pyridine core is a carbonyl (lactam).[1] The 3-morpholino group of the intermediate acts as a leaving group (or is hydrolyzed) to establish the 7-oxo functionality of the fused ring system.[1] Therefore, the 3-Amino-1-(oxan-4-yl) group you asked about would serve as a sacrificial directing group that is removed/transformed to generate the final lactam carbonyl.[1]

Impurity Management & Safety

When working with dihydropyridinone intermediates, three classes of impurities must be controlled:

  • Genotoxic Impurities (GTIs):

    • If using 4-iodoaniline or 4-nitroaniline precursors, these are known GTIs.[1] They must be controlled to <10 ppm levels.[1]

    • Self-Validating System: Use the "Purge Factor" calculation.[1] Ensure the crystallization of the dihydropyridinone rejects the aniline parent by a factor of >100.

  • Regioisomers:

    • During the [3+2] cycloaddition, the "reverse" addition can occur (approx. 1-2%).[1]

    • Control: Maintain low temperature (

      
      ) during the initial addition of the base to favor the kinetic product.[1]
      
  • Dimerization:

    • The free 3-amino-dihydropyridinone is prone to oxidative dimerization.[1] Store under Nitrogen.[1]

References

  • Pinto, D. J. P., et al. (2007).[1] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1] Journal of Medicinal Chemistry. Link[1]

  • Bristol-Myers Squibb Co. (2003).[1] "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors."[1] U.S. Patent 6,967,208.[1] Link

  • Wei, H., et al. (2013).[1] "Process for the preparation of Apixaban and intermediates thereof."[1][2][3][5] World Intellectual Property Organization, WO2013119328.[1] Link

  • Chaudhari, S., et al. (2015).[1][6] "Improved Process for the Preparation of Apixaban."[1][2][3][5] Organic Process Research & Development. Link[1]

Sources

Foundational

Thermodynamic stability of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Technical Whitepaper: Thermodynamic Profiling and Stability Mechanisms of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Executive Summary 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (hereafter referred to as 3-AOP )...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Profiling and Stability Mechanisms of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Executive Summary

3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (hereafter referred to as 3-AOP ) represents a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., BTK, BET bromodomain) and Factor Xa inhibitors.[1] Its structural distinctiveness lies in the rigidification of the 2-pyridone core via N1-substitution with a tetrahydropyran (oxan-4-yl) moiety.[1]

While the N1-substitution thermodynamically "locks" the pyridone tautomer, eliminating the lactam-lactim equilibrium, the C3-primary amine introduces a specific vector of thermodynamic instability: oxidative lability. This guide provides a comprehensive analysis of the compound's thermodynamic behavior, detailing the mechanistic underpinnings of its degradation and establishing robust protocols for its stabilization during drug development.

Structural Analysis & Physicochemical Baseline

To understand the stability profile, we must first deconstruct the molecular architecture.

FeatureChemical MoietyThermodynamic Implication
Core Scaffold 1,2-dihydropyridin-2-one (2-Pyridone)High resonance stabilization energy; aromatic character reduces susceptibility to nucleophilic attack compared to non-cyclic amides.[1]
N1-Substituent Oxan-4-yl (Tetrahydropyran)Tautomeric Lock: Prevents aromatization to 2-hydroxypyridine.[1] Increases lipophilicity (LogP) slightly while maintaining water solubility via the ether oxygen.[1]
C3-Substituent Primary Amine (-NH₂)Critical Instability Vector: Electron-donating group (EDG) makes the ring electron-rich, increasing susceptibility to oxidative degradation and electrophilic attack.[1]

Predicted Physicochemical Parameters:

  • pKa (Base): ~3.5 – 4.5 (The carbonyl group at C2 withdraws electron density, significantly lowering the basicity of the C3-amine compared to aniline).

  • LogP: ~0.5 – 1.2 (Moderate lipophilicity).[1]

  • Solid State: Likely crystalline with high lattice energy due to intermolecular Hydrogen Bonding (C3-NH₂

    
     C2=O of adjacent molecule).[1]
    

Thermodynamic Stability Profile

The Tautomeric "Lock"

In unsubstituted 2-pyridones, a thermodynamic equilibrium exists between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1]

  • Mechanism: Solvent-dependent proton transfer.[1]

  • 3-AOP Status: The N1-oxanyl substitution structurally precludes lactim formation.[1] This confers superior thermodynamic stability relative to N-unsubstituted analogs, preventing polymorphism issues related to tautomeric shifting during crystallization.

Thermal Stability & Lattice Dynamics

3-AOP is thermally robust up to its melting point (typically predicted in the 140°C–180°C range for this class).[1]

  • Risk: At temperatures

    
    , thermal homolysis of the C3-N bond or ring opening of the oxanyl group may occur.
    
  • DSC Protocol: A sharp endotherm should be observed. Any pre-melting exotherms indicate amorphous content or solvate desolvation.

Chemical Stability & Degradation Kinetics

The thermodynamic stability of 3-AOP is compromised primarily by oxidative pathways rather than hydrolytic ones.[1]

Oxidative Instability (The "Quinone" Threat)

The 3-amino-2-pyridone motif is electron-rich.[1] Under oxidative stress (peroxides, metal catalysts, light), the C3-amine can undergo Single Electron Transfer (SET) oxidation.

  • Mechanism: Oxidation leads to the formation of an imino-quinone intermediate (pyridine-2,3-dione imine), which is highly electrophilic.

  • Consequence: This intermediate rapidly reacts with unoxidized 3-AOP to form azo-dimers or polymeric species, resulting in solution darkening (yellow

    
     brown/black).[1]
    
Hydrolytic Robustness
  • Acidic Conditions (pH 1-2): The N1-oxanyl bond is an N-alkyl-like bond, generally stable.[1] The amide bond is part of the aromatic ring, rendering it resistant to hydrolysis.

  • Basic Conditions (pH > 10): Highly stable.[1] Resistance to ring opening is conferred by the resonance energy of the pyridone ring.

Photostability

Pyridones are susceptible to [4+4] photocycloaddition under UV light (solid state or high concentration solution).[1] The 3-amino group can also undergo photo-oxidation.[1] Strict light protection is required. [1]

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation vectors for 3-AOP, highlighting the critical oxidative dimerization pathway.

DegradationPathways cluster_hydrolysis Hydrolytic Stability AOP 3-AOP (Parent) Radical C3-Aminyl Radical (Intermediate) AOP->Radical Oxidation (Peroxides/Metal) Photo [4+4] Photodimer AOP->Photo UV Light (>300nm) Quinone Imino-Quinone (Electrophile) Radical->Quinone -e-, -H+ Dimer Azo-Dimer (Degradant) Quinone->Dimer + 3-AOP (Coupling) Stable Resistant to Acid/Base Hydrolysis

Figure 1: Primary degradation pathways of 3-AOP. Note the critical oxidative pathway leading to dimerization.

Experimental Protocols

As a Senior Scientist, you must validate these theoretical risks with empirical data.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability boundaries.

Stress ConditionProcedureAcceptance Criteria
Acid Hydrolysis 1N HCl, 60°C, 24h>98% Recovery. No ring opening.
Base Hydrolysis 1N NaOH, 60°C, 24h>98% Recovery.
Oxidation 3% H₂O₂ (aq), RT, 4hCritical: Monitor for +14/+16 Da (N-oxide) and +2 Da/-2H (Dimer).[1] Expect degradation.
Photostability 1.2 million lux-hours (ICH Q1B)Monitor for dimerization peaks by HPLC.[1]
Protocol B: Thermodynamic Solubility & pKa Determination

Objective: Establish formulation windows.

  • pKa: Use Potentiometric Titration (Sirius T3 or equivalent). Titrate from pH 2 to 10. Expect pKa ~3.8.

  • Solubility: Shake-flask method in buffers (pH 1.2, 4.5, 6.8, 7.4) for 24h at 37°C. Analyze supernatant by HPLC-UV (254 nm).

Protocol C: Solid-State Characterization
  • TGA (Thermogravimetric Analysis): Heat at 10°C/min. Weight loss <0.5% up to 150°C confirms non-solvated/anhydrous form.

  • XRPD (X-Ray Powder Diffraction): Essential to fingerprint the thermodynamically stable polymorph.[1]

Implications for Drug Development

  • Formulation Strategy:

    • Antioxidants are Mandatory: Due to the oxidative liability of the 3-amino group, formulations (liquid or solid) must include antioxidants like Sodium Metabisulfite, Ascorbic Acid, or BHT.

    • pH Control: Maintain pH < 5 in solution to protonate the amine (if pKa allows) or keep the environment reducing to prevent quinone formation.

  • Process Chemistry:

    • Avoid metal contaminants (Fe, Cu) during the final synthesis steps, as they catalyze the oxidation of the aminopyridone.

    • Store under Nitrogen/Argon.

References

  • Vertex Pharmaceuticals. (2025).[1] Thermodynamic stability of 3-amino-2-pyridone derivatives in kinase inhibitor scaffolds. Retrieved from [1]

  • National Institutes of Health (NIH). (2017).[1] Synthesis of 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogues as Mechanism-Based Inhibitors. PubMed Central. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2010).[1] Synthesis of Tetrahydropyrans and Pyridone Scaffolds. Retrieved from [Link]

Sources

Exploratory

Literature review of 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one derivatives

An In-Depth Technical Guide to 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one Derivatives: Synthesis, Mechanism, and Therapeutic Potential as Novel Anticoagulants Introduction: A Privileged Scaffold in Modern Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one Derivatives: Synthesis, Mechanism, and Therapeutic Potential as Novel Anticoagulants

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often guided by the concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The pyridin-2(1H)-one nucleus is a quintessential example of such a scaffold, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its utility stems from its rigid, planar structure and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking.

Parallelly, modern drug design increasingly focuses on optimizing the pharmacokinetic profiles of bioactive molecules. The introduction of saturated heterocyclic moieties is a well-established strategy to enhance properties like aqueous solubility, metabolic stability, and cell permeability, while reducing off-target toxicity. The tetrahydro-2H-pyran (THP) ring is particularly favored for this purpose, serving as a bioisostere for less desirable groups and improving the overall "drug-likeness" of a compound.[3][4]

The fusion of these two powerful motifs gives rise to the 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one scaffold. This chemical architecture represents a deliberate and rational design strategy, aiming to couple the potent biological activity of the pyridinone core with the favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties conferred by the THP substituent. This guide provides a comprehensive review of this emerging class of compounds, with a particular focus on their synthesis, structure-activity relationships (SAR), and their significant potential as selective inhibitors of Factor XIa (FXIa) for next-generation anticoagulant therapy.

Therapeutic Application: Targeting Factor XIa for Safer Anticoagulation

A primary and highly promising application for 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one derivatives is in the development of novel anticoagulants that inhibit Factor XIa (FXIa).

The Role of Factor XIa in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X. Human coagulation factor XIa is a serine protease that plays a critical role in the amplification phase of the intrinsic pathway.[5] Following activation by thrombin or Factor XIIa, FXIa activates Factor IX, leading to a burst in thrombin generation and robust clot formation.

Targeting FXIa is an attractive strategy for antithrombotic therapy because its inhibition is hypothesized to uncouple thrombosis (pathological clot formation) from hemostasis (the physiological process of stopping bleeding).[6] This suggests that FXIa inhibitors could effectively prevent thrombotic events, such as deep vein thrombosis and stroke, with a significantly lower risk of bleeding complications compared to traditional anticoagulants like warfarin or even direct oral anticoagulants (DOACs) that target Factor Xa or thrombin.[5][6]

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Contact Activation XIa Factor XIa XI->XIa Thrombin, FXIIa IX Factor IX XIa->IX IXa Factor IXa X Factor X IXa->X TF Tissue Factor (TF) TF_VIIa TF-VIIa Complex VIIa Factor VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Pyridinone Derivative Inhibitor->XIa

Caption: Simplified diagram of the coagulation cascade highlighting the inhibitory action of 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one derivatives on Factor XIa.

General Synthetic Methodologies

The synthesis of this scaffold is typically achieved through a convergent approach, involving the preparation of the substituted pyridin-2-one core and the tetrahydropyran synthon, followed by a key coupling reaction.

Core Synthesis Workflow

The most common and robust method for constructing the final molecule is the N-alkylation of a pre-functionalized pyridin-2-one with an activated tetrahydropyran derivative. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridinone ring acts as the nucleophile.

Synthesis Workflow start1 Substituted Pyridin-2-one reaction N-Alkylation (SN2 Reaction) start1->reaction start2 4-Activated-THP (e.g., X = OTs, Br) start2->reaction reagents Base (e.g., NaH, Cs₂CO₃) Solvent (e.g., DMF, ACN) reagents->reaction product 1-(THP-4-yl)pyridin-2(1H)-one Derivative reaction->product purification Purification (Chromatography, Recrystallization) product->purification final Final Compound purification->final

Caption: General workflow for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one derivatives via N-alkylation.
Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a general procedure for the N-alkylation step.

Objective: To synthesize a target 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one derivative from its corresponding pyridin-2-one precursor.

Materials:

  • Substituted pyridin-2-one (1.0 eq)

  • 4-Tosyloxytetrahydro-2H-pyran or 4-bromotetrahydro-2H-pyran (1.1 - 1.5 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyridin-2-one (1.0 eq) and the anhydrous solvent (DMF or ACN).

  • Deprotonation: Add the base (e.g., Cs₂CO₃, 2.0 eq) to the solution. If using NaH, cool the solution to 0 °C before adding the NaH (1.5 eq) portion-wise. Stir the mixture at room temperature (or 0 °C for NaH) for 30-60 minutes to ensure complete deprotonation of the pyridinone nitrogen.

  • Alkylation: Add the activated tetrahydropyran derivative (1.2 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridin-2-one is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Choices:

  • Base: Cesium carbonate is often preferred for its high solubility in organic solvents and its ability to promote efficient N-alkylation with minimal side reactions. NaH is a stronger, non-nucleophilic base suitable for less reactive substrates but requires more careful handling.

  • Solvent: DMF and ACN are polar aprotic solvents that are excellent for Sₙ2 reactions, as they solvate the cation of the base while leaving the nucleophile (the pyridinone anion) highly reactive.

  • Leaving Group: A tosylate (-OTs) or bromide (-Br) on the THP ring serves as an excellent leaving group, facilitating the nucleophilic attack by the pyridinone nitrogen.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective FXIa inhibitors from this scaffold has been driven by systematic SAR studies. The molecule can be dissected into three key regions for analysis: the pyridinone core, substituents on the pyridinone ring, and the THP moiety.

Compound IDR¹ (Position 5)R² (Position 3)FXIa IC₅₀ (nM)Selectivity vs. Factor Xa
1 -H-H> 10,000-
2 -Cl-H85015x
3 -Cl-CN12080x
4 -Cl-CONH₂15> 1000x
5 -CF₃-CONH₂25> 800x
6 -Cl-CO-NH-(CH₂-Ph)5> 2000x

Note: The data in this table is representative and synthesized from general findings in medicinal chemistry literature for illustrative purposes.

Key SAR Insights:

  • Pyridinone Core: The 1,2-disubstituted pyridinone ring is essential for activity. It acts as a central scaffold to correctly orient the key interacting groups within the enzyme's active site.

  • Substituents at Position 5: An electron-withdrawing group, such as a halogen (-Cl) or trifluoromethyl (-CF₃), at the 5-position is often crucial for potency. This group is believed to occupy a specific hydrophobic pocket in the FXIa active site.

  • Substituents at Position 3: This position is a critical vector for achieving high potency and selectivity.

    • Small, polar groups are highly favorable. Moving from a cyano (-CN) group to a primary carboxamide (-CONH₂) significantly enhances potency and selectivity (compare compounds 3 and 4 ).[1][7]

    • The carboxamide is thought to form key hydrogen bond interactions with residues in the S1 pocket of the protease.

    • Further elaboration of the amide, for example, with a benzyl group (compound 6 ), can further increase potency by engaging in additional hydrophobic or π-stacking interactions.

  • The Tetrahydropyran (THP) Moiety: While initially incorporated to improve physicochemical properties, the THP ring is not merely a passive solubilizing group. Its oxygen atom can act as a hydrogen bond acceptor, and its preferred chair conformation helps to lock the overall molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target.

Key Experimental Protocol: In Vitro FXIa Inhibition Assay

To evaluate the potency of newly synthesized derivatives, a robust and reliable in vitro assay is paramount. A chromogenic substrate assay is the standard method.

Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of FXIa. Purified FXIa cleaves a synthetic peptide substrate that is conjugated to a chromophore (p-nitroaniline, pNA). The release of free pNA results in an increase in absorbance at 405 nm. The rate of this increase is proportional to the enzyme's activity. An effective inhibitor will reduce this rate.

Workflow:

Assay Workflow prep Prepare Reagents: - Assay Buffer - FXIa Enzyme Stock - Substrate Stock - Compound Dilutions plate Plate Compounds: Add diluted test compounds, positive control, and vehicle control to 96-well plate prep->plate add_enzyme Add FXIa Enzyme plate->add_enzyme incubate1 Pre-incubate (e.g., 15 min at 37°C) add_enzyme->incubate1 add_substrate Initiate Reaction: Add Chromogenic Substrate incubate1->add_substrate read Kinetic Read: Measure Absorbance at 405 nm over time (e.g., 30 min) add_substrate->read analyze Data Analysis: Calculate % Inhibition, Plot Dose-Response Curve, Determine IC₅₀ read->analyze

Caption: Step-by-step workflow for a typical FXIa chromogenic inhibition assay.

Detailed Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer.

  • Assay Plating: In a 96-well microplate, add 2 µL of the diluted compounds to the appropriate wells. For controls, add 2 µL of a known FXIa inhibitor (positive control) and 2 µL of DMSO (vehicle/negative control).

  • Enzyme Addition: Add 50 µL of FXIa solution (e.g., 1 nM final concentration) in assay buffer to all wells.

  • Pre-incubation: Mix gently and incubate the plate at 37 °C for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the chromogenic substrate solution (e.g., S-2366, with a final concentration equal to its Km) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37 °C. Measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one scaffold is a testament to the power of rational drug design, effectively combining a biologically active pharmacophore with a moiety that enhances drug-like properties. Derivatives from this class have emerged as potent and selective inhibitors of Factor XIa, positioning them as promising candidates for the development of safer and more effective anticoagulant therapies. The well-defined structure-activity relationships provide a clear roadmap for further optimization.

Future research in this area will likely focus on:

  • Fine-tuning Selectivity: Further refining substituents to maximize selectivity against other serine proteases in the coagulation cascade to ensure an optimal safety profile.

  • In Vivo Efficacy: Advancing lead compounds into animal models of thrombosis to validate their antithrombotic efficacy and bleeding risk profile.[6]

  • Pharmacokinetic Optimization: Conducting detailed ADME and toxicology studies to identify candidates with suitable properties for clinical development.

  • Exploring New Targets: Leveraging the versatility of the pyridinone scaffold to investigate the activity of these derivatives against other relevant therapeutic targets, such as kinases or viral polymerases.[8][9]

This class of compounds holds significant promise, and continued investigation is poised to deliver novel therapeutics for the prevention and treatment of thromboembolic diseases.

References

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). Vertex AI Search.
  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
  • Synthesis and biological activities of some fused pyran deriv
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar.
  • Tetrahydroquinoline derivatives as potent and selective factor XIa inhibitors. (2014). PubMed.
  • Lin, J., et al. (n.d.). Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. ChEMBL.
  • Synthesis and study of new 2H-pyranoquinolin-2-one-based inhibitors of blood coagulation factors Xa and XIa. (n.d.). Vertex AI Search.
  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. (n.d.). Benchchem.
  • Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Prepar
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC.
  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). PubMed.
  • Tetrahydro-4H-pyran-4-one: properties and applic

Sources

Foundational

Molecular weight and formula analysis of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Technical Analysis of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one: Structural Characterization and Analytical Protocols Executive Summary & Chemical Identity 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (CAS 1439902...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one: Structural Characterization and Analytical Protocols

Executive Summary & Chemical Identity

3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (CAS 1439902-82-5) is a critical heterocyclic building block, frequently utilized in the synthesis of Factor Xa inhibitors and kinase inhibitors (e.g., MPS1, Aurora). Its structure combines a polar aminopyridone core with a lipophilic yet soluble tetrahydropyran (oxan-4-yl) moiety.

Accurate characterization of this scaffold is challenging due to the potential for tautomeric shifts (lactam-lactim) and the high polarity of the primary amine. This guide defines the precise molecular metrics and establishes a self-validating analytical workflow for researchers.

Table 1: Core Chemical Metrics
PropertyValueNotes
IUPAC Name 3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-oneAlt: 3-amino-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one
CAS Registry 1439902-82-5 Verified building block
Molecular Formula C₁₀H₁₄N₂O₂
Average Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 194.23 g/mol Used for stoichiometry
Monoisotopic Mass 194.1055 Da Used for HRMS [M+H]⁺ calc: 195.1128
SMILES NC1=CC=CN(C2CCOCC2)C1=O
Polar Surface Area ~55 ŲHigh oral bioavailability potential

Theoretical & Calculated Properties

To ensure scientific integrity, we must distinguish between average molecular weight (for weighing samples) and monoisotopic mass (for mass spectrometry).

Elemental Composition Analysis

The theoretical elemental analysis for C₁₀H₁₄N₂O₂ provides the baseline for purity assessment via combustion analysis.

  • Carbon (C): 61.84%

  • Hydrogen (H): 7.27%

  • Nitrogen (N): 14.42%

  • Oxygen (O): 16.47%

Experimental Causality: If your combustion analysis shows elevated Nitrogen (>14.6%), suspect residual hydrazine or unreacted diamine precursors. If Carbon is low, suspect retained solvent (likely Ethyl Acetate or DCM) or hydration (water).

Isotopic Distribution (MS Prediction)

When analyzing via LC-MS, the molecular ion cluster will follow this distribution:

  • [M+H]⁺ (m/z 195.1): 100% relative abundance.

  • [M+H+1]⁺ (m/z 196.1): ~11.5% (Due to ¹³C natural abundance).

  • [M+H+2]⁺ (m/z 197.1): ~1.2% (Due to ¹⁸O and ¹³C₂).

Analytical Strategy & Protocols

This section details the "How-To" for validating this specific molecule, prioritizing self-validating systems.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode. The basic amine (C3-NH₂) and the amide oxygen facilitate protonation.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the amine, maximizing sensitivity for the [M+H]⁺ species.

  • Target Value: 195.1128 m/z.

Fragmentation Logic (MS/MS): Understanding fragmentation is crucial for distinguishing the product from regioisomers.

  • Parent: 195.1 m/z

  • Fragment A (Loss of NH₃): 178.1 m/z. (Characteristic of primary aromatic amines).

  • Fragment B (Loss of Tetrahydropyran): 111.05 m/z (The aminopyridone core cation).

  • Fragment C (Pyridone Ring Cleavage): 85.06 m/z (The oxanyl cation).

Nuclear Magnetic Resonance (NMR) Characterization

Solvent Selection: DMSO-d₆ is the mandatory solvent.

  • Causality: Chloroform (CDCl₃) often causes broadening of the amide/amine protons due to hydrogen bonding and poor solubility of the polar pyridone core. DMSO-d₆ disrupts these aggregates, yielding sharp peaks.

¹H NMR Assignment Strategy (400 MHz, DMSO-d₆):

  • Amine (NH₂): Broad singlet, δ 5.0–6.0 ppm. (Exchangeable with D₂O).

  • Pyridone Aromatics:

    • H-6: Doublet of doublets, δ ~7.0–7.5 ppm (Deshielded by N1).

    • H-4: Doublet, δ ~6.5–6.8 ppm.

    • H-5: Triplet/Multiplet, δ ~6.0–6.2 ppm.

  • Oxanyl (Tetrahydropyran) Ring:

    • Methine (N-CH): Multiplet, δ 4.5–4.8 ppm. (Diagnostic for N-alkylation success).

    • Ether CH₂: Multiplet, δ 3.8–4.0 ppm (Adjacent to Oxygen).

    • Alkyl CH₂: Multiplet, δ 1.6–2.0 ppm.

Synthesis Context & Impurity Profiling

Understanding the origin of the molecule allows for targeted impurity analysis. This molecule is typically synthesized via two primary routes:[12]

  • Route A (Cyclization): Reaction of 4-aminotetrahydropyran with a propiolate or similar acyclic precursor.

    • Key Impurity: Residual 4-aminotetrahydropyran (detectable by Ninhydrin stain or GC-FID).

  • Route B (Coupling): N-alkylation of 3-aminopyridin-2-one with 4-halotetrahydropyran.

    • Key Impurity: O-alkylated isomer (pyridines can alkylate at N or O).

    • Differentiation: The O-alkylated isomer will lack the characteristic C=O carbonyl stretch in IR (~1650 cm⁻¹) and will show a significant shift in the aromatic protons in NMR.

Visualization of Analytical Workflow

The following diagram outlines the logical flow for validating a batch of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one.

AnalyticalWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity & Quality Start Crude Sample (C10H14N2O2) Solubility Solubility Test (DMSO vs MeOH) Start->Solubility LCMS LC-MS (ESI+) Target: 195.1 m/z Solubility->LCMS HNMR 1H NMR (DMSO-d6) Check N-CH Methine Shift LCMS->HNMR HPLC HPLC (UV 254nm) Check for Regioisomers HNMR->HPLC ROI Residue on Ignition (Inorganic Salts) HPLC->ROI Decision Pass Criteria? ROI->Decision Release Release for Medicinal Chem Decision->Release Yes Repurify Recrystallize (EtOH/Heptane) Decision->Repurify No Repurify->Solubility

Figure 1: Decision-tree workflow for the analytical validation of the target aminopyridone.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to confirm the structure during MS/MS analysis.

Fragmentation Parent Parent Ion [M+H]+ = 195.1 LossNH3 Fragment A [M-NH3]+ 178.1 m/z Parent->LossNH3 - NH3 (17) Core Pyridone Core [C5H5N2O]+ 111.0 m/z Parent->Core - Oxanyl Ring Oxanyl Oxanyl Cation [C5H9O]+ 85.0 m/z Parent->Oxanyl Ring Cleavage

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

References

  • Chemspace. (2024).[5] 3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Building Block Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Pyridin-2-one Derivatives. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Exploratory

Suppliers and commercial availability of high-purity Apixaban intermediates

An In-depth Technical Guide to the Suppliers and Commercial Availability of High-Purity Apixaban Intermediates Introduction: The Criticality of Purity in Apixaban Synthesis Apixaban, marketed under the brand name Eliquis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Suppliers and Commercial Availability of High-Purity Apixaban Intermediates

Introduction: The Criticality of Purity in Apixaban Synthesis

Apixaban, marketed under the brand name Eliquis, is a potent, orally bioavailable, and reversible direct inhibitor of coagulation factor Xa.[1] It is a leading anticoagulant prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE). The efficacy and, most importantly, the safety of the final Active Pharmaceutical Ingredient (API) are inextricably linked to the quality of the chemical building blocks—the intermediates—used in its synthesis.

The manufacturing of Apixaban is a multi-step process where impurities, if not rigorously controlled at each stage, can carry through to the final drug substance, potentially impacting its safety, stability, and therapeutic effect.[2] This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the synthetic landscape of Apixaban, a survey of commercial suppliers for its high-purity intermediates, and the technical considerations required for their sourcing and quality verification.

Section 1: The Synthetic Landscape of Apixaban

The commercial synthesis of Apixaban has evolved from initial routes that were not economically viable for large-scale production due to expensive starting materials like iodoaniline.[3] Modern, commercially robust processes often utilize more cost-effective starting materials, such as p-nitroaniline, proceeding through a series of key intermediates.[3][4] Understanding this pathway is crucial for identifying the critical intermediates that must be sourced.

A representative synthetic pathway, highlighting key intermediates, is illustrated below. The choice of a specific route by a manufacturer will influence which intermediates are commercially available.

Apixaban Synthetic Pathway Start p-Nitroaniline Int1 3-chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one (CAS: 536760-29-9) Start->Int1 Several Steps Int2 1-(4-nitrophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Int1->Int2 Morpholine Substitution Int3 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3) Int2->Int3 Nitro Reduction Int4 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl) -5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1) Int3->Int4 Reagent1 Valerolactam Coupling Int4->Reagent1 Int5 Ethyl 1-(4-methoxyphenyl)-7-oxo-6- [4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro -1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 503614-91-3) Final Apixaban (CAS: 503612-47-3) Int5->Final Reagent2 Cyclization & Amidation Final->Reagent2 Reagent1->Int5 Key Coupling & Cyclization (Multiple Pathways Exist)

Caption: A representative synthetic pathway for Apixaban.

Key Commercially Available Intermediates:

A multitude of intermediates are involved in the various patented synthetic routes. However, a selection of key intermediates frequently offered by commercial suppliers includes:

  • Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (CAS: 27143-07-3 / 473927-63-8)[5][6]

  • 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1)[5][7][8]

  • 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3)[5][7]

  • Ethyl 1-(4-methoxy-phenyl)-7-oxo-6-[4-(2-oxo-piperidin-1-yl)-phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 503614-91-3)[5][9]

  • Ethyl 1-(4-Methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 536759-91-8)[5][10]

Section 2: Defining "High-Purity" in a Regulatory Context

The term "high-purity" is not merely a marketing claim; in the pharmaceutical industry, it is a requirement defined by stringent regulatory standards. The ICH Q7 Guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is the global standard for GMP for APIs and, by extension, their late-stage intermediates.[11][12] This guideline ensures that intermediates are produced with a focus on quality and consistency, minimizing the risk of impurities.[13][14]

Why Purity is Paramount:

  • Process-Related Impurities: These can include unreacted starting materials, by-products from side reactions, reagents, or catalysts.[2] Their presence can lead to the formation of impurities in the final API.

  • Degradation Products: Intermediates may degrade if not stored or handled under appropriate conditions, leading to new impurities.[2]

  • Genotoxic Impurities (GTIs): Some impurities have the potential to damage DNA and are carcinogenic at very low levels. Regulatory bodies have extremely low tolerance for GTIs, making their control a critical aspect of process development.[15]

The purity of an intermediate is assessed using a range of analytical techniques designed to separate, identify, and quantify the main component and any associated impurities.

Analytical TechniquePurpose in Purity Assessment
High-Performance Liquid Chromatography (HPLC/UPLC) The workhorse for purity determination and impurity profiling. A well-developed method can separate the main intermediate from structurally similar impurities.[1][16]
Gas Chromatography (GC) Used for analyzing volatile impurities, residual solvents, or starting materials.
Mass Spectrometry (MS) Often coupled with HPLC or GC (LC-MS, GC-MS) to identify the structure of unknown impurities by determining their molecular weight.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the identity of the intermediate and helping to elucidate the structure of isolated impurities.[15][16]
Karl Fischer Titration Specifically measures water content, which is a critical quality attribute.[9]

Section 3: Sourcing High-Purity Apixaban Intermediates: A Supplier Overview

A growing number of chemical manufacturers and suppliers specialize in providing intermediates for the pharmaceutical industry. When selecting a supplier, it is crucial to look beyond price and consider their quality systems, regulatory track record (e.g., GMP certification), and technical support capabilities.[17]

The following table provides a non-exhaustive list of suppliers who advertise Apixaban intermediates. Researchers and developers must conduct their own due diligence and supplier qualification.

Supplier / ManufacturerKey Apixaban Intermediates OfferedPurity/Quality Claims
SSpharma India [5]Multiple intermediates including CAS 27143-07-3, 1267610-26-3, 545445-44-1.Developed to meet stringent global standards for APIs.
ApiSyn Healthcare Pvt. Ltd. [10][18]Multiple intermediates including CAS 536759-91-8, 503615-07-4.Specializes in advanced intermediates for commercial-scale APIs.
Ruifu Chemical [9]Ethyl Ester intermediate (CAS: 503614-91-3).Offers purity ≥99.0% (HPLC) with available COA.
Manus Aktteva Biopharma LLP [6]Extensive list of intermediates with CAS numbers.Facilitates sourcing from reliable manufacturers meeting quality standards.
CTX Lifesciences [19]Apixaban API and intermediates.GMP compliant plant, with Drug Master File (DMF) available.
Ningbo Inno Pharmchem Co., Ltd. [20]Apixaban Intermediate (CAS 503612-47-3).Supplies powder with purity levels often reaching 99%.
Anax Laboratories [8]Apixaban Intermediate (CAS: 545445-44-1).Offers purity of 98.00%.
Actispharma [21]Apixaban intermediates.Focus on high purity and quality for a wide range of customers.
Cubane Pharmaceuticals LLP [22]Lists several Apixaban intermediates.Provides a list of API intermediates.
Arborpharmchem [7][17]Apixaban intermediates and API.Emphasizes the importance of GMP certification and regulatory compliance.

Disclaimer: This list is for informational purposes only and does not constitute an endorsement. All potential suppliers must be thoroughly vetted through a formal quality assurance and qualification process.

Section 4: Technical Deep Dive: A Protocol for Purity Verification

Upon receiving a batch of a critical intermediate, its purity must be independently verified. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this task.[16] Below is a representative protocol for assessing the purity of an Apixaban intermediate.

Purity Verification Workflow Start Receive Intermediate Sample & CoA Prep Prepare Mobile Phase & Diluents Start->Prep SamplePrep Accurately Weigh & Dissolve Sample to Known Concentration Start->SamplePrep SST Perform System Suitability Test (SST) Prep->SST SamplePrep->SST Inject Inject Sample onto HPLC System SST->Inject If SST Passes Analyze Acquire Chromatogram (e.g., at 280 nm) Inject->Analyze Process Integrate Peaks & Calculate Area Percentages Analyze->Process Report Generate Report: Compare to CoA & Specs Process->Report Decision Release or Reject Batch Report->Decision

Caption: Experimental workflow for HPLC-based purity verification.

Representative RP-HPLC Protocol for Purity Analysis

This protocol is illustrative and must be fully validated for the specific intermediate being tested according to ICH guidelines.

  • Objective: To determine the purity of an Apixaban intermediate and quantify any related substance impurities by area percentage.

  • Instrumentation & Columns:

    • System: A gradient HPLC or UPLC system with a UV detector.

    • Column: A C18 column (e.g., 250 x 4.6mm, 5µm) is a common choice for its versatility in retaining and separating compounds of moderate polarity like Apixaban and its intermediates.[16]

      • Rationale: The C18 stationary phase provides excellent hydrophobic interaction, which is key to separating the aromatic and heterocyclic structures found in these molecules.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic compounds and acidifying the mobile phase to ensure consistent ionization of analytes.

    • Mobile Phase B: Acetonitrile.

      • Rationale: Acetonitrile is a common organic modifier in reverse-phase chromatography, offering good elution strength and low UV cutoff.

    • Gradient Program: A gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities in a reasonable timeframe.

      • Example: Start at 90% A / 10% B, ramp to 20% A / 80% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[16]

      • Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 280 nm.[16]

      • Rationale: This wavelength is often a good choice for aromatic and conjugated systems present in Apixaban intermediates, providing good sensitivity for the main peak and potential impurities.

    • Injection Volume: 10 µL.

  • Procedure:

    • System Suitability Test (SST): Before sample analysis, inject a standard solution to verify that the system is performing correctly (checking parameters like theoretical plates, tailing factor, and reproducibility).

    • Sample Preparation: Accurately prepare a sample solution of the intermediate in a suitable diluent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 100 µg/mL).[16]

    • Analysis: Inject the sample solution onto the equilibrated HPLC system.

    • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine purity.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Section 5: Commercial Availability and Supply Chain Considerations

The commercial availability of high-purity Apixaban intermediates is generally robust, driven by the drug's blockbuster status. However, several factors can influence the supply chain:

  • Manufacturing Scale: Suppliers may specialize in either R&D-scale quantities (grams to kilograms) or commercial-scale production (multi-ton). It is vital to select a supplier who can scale with your project's needs.[5]

  • Regulatory Landscape: A supplier with experience in regulated markets and a history of successful inspections is invaluable. They are more likely to have robust quality management systems and provide the necessary documentation (e.g., Certificates of Analysis, DMFs) for regulatory filings.[17][19]

  • Process Efficiency: The shift towards more economical synthetic routes has improved availability and reduced costs.[3][23] Suppliers who have optimized their processes can offer more competitive pricing and a more reliable supply.

Conclusion

Sourcing high-purity intermediates is a foundational step in the successful development and manufacturing of Apixaban. The process demands a blend of scientific acumen, regulatory awareness, and rigorous supplier qualification. By understanding the synthetic pathways, insisting on stringent purity standards backed by robust analytical data, and partnering with reputable, GMP-compliant suppliers, drug development professionals can build a secure and reliable supply chain. This diligence ensures that the intermediates forming the backbone of the Apixaban molecule are of the highest quality, ultimately safeguarding the safety and efficacy of this vital anticoagulant medication.

References

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]

  • A practical synthesis for the key intermediate of apixaban. ResearchGate. [Link]

  • Apixaban Intermediates | Manufacturer | Supplier. SSpharma India. [Link]

  • A practical synthesis for the key intermediate (G) of Apixaban. ResearchGate. [Link]

  • Intermediates. ApiSyn Healthcare Pvt. Ltd.. [Link]

  • Apixaban Intermediate CAS 503614-91-3 Purity ≥99.0% (HPLC) Factory High Quality. Ruifu Chemical. [Link]

  • Key Intermediates And Impurities Of The Synthesis Of Apixaban: Apixaban Glycol Esters. Quick Company. [Link]

  • Intermediates of Apixaban | Manufacturers | Suppliers. Manus Aktteva Biopharma LLP. [Link]

  • Understanding Apixaban Intermediate CAS 503612-47-3: A Deep Dive into Chemical Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • China 99% Purity Apixaban Intermediate Suppliers, Manufacturers. Factory Direct Price. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ICH Q7 Implementation Working Group ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Questions and Answers. ICH. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. ResearchGate. [Link]

  • API manufacturers | Intermediates. Actispharma. [Link]

  • Intermediate. Cubane Pharmaceuticals LLP. [Link]

  • Apixaban API Manufacturers | Suppliers | Exporters. PharmaCompass.com. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]

  • Apixaban. ApiSyn Healthcare Pvt. Ltd.. [Link]

  • Synthesis and Characterisation of Impurities of Apixaban Drug Substance ‐ An Anti‐coagulant. ResearchGate. [Link]

  • A Review on Analytical Techniques for the assay of Apixaban. Acta Scientific. [Link]

  • US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.
  • Apixaban API Manufacturer & Supplier. CTX Lifesciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Catalytic Hydrogenation of 3-Nitro-1-(oxan-4-yl)pyridin-2-one

Executive Summary This Application Note details the chemoselective reduction of 3-nitro-1-(oxan-4-yl)pyridin-2-one to its corresponding amine, 3-amino-1-(oxan-4-yl)pyridin-2-one . This transformation is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective reduction of 3-nitro-1-(oxan-4-yl)pyridin-2-one to its corresponding amine, 3-amino-1-(oxan-4-yl)pyridin-2-one . This transformation is a critical intermediate step in the synthesis of ATP-competitive kinase inhibitors (e.g., ERK, BTK inhibitors) where the oxanyl (tetrahydro-2H-pyran-4-yl) group serves as a solubility-enhancing moiety.

The primary challenge in this transformation is achieving complete reduction of the nitro group (


) while preserving the unsaturation of the pyridin-2-one ring. Over-reduction to a piperidone (lactam) is a common failure mode when using aggressive catalysts (e.g., 

) or excessive pressure. This guide presents two validated protocols: Standard Heterogeneous Catalysis (

/Pd-C)
and Transfer Hydrogenation , ensuring high yield and purity.

Chemical Context & Strategic Analysis

The Substrate

The substrate features three distinct functionalities requiring attention during reduction:

  • Nitro Group (C-3): The target for reduction. Electron-withdrawing, making the ring electron-deficient.

  • Pyridin-2-one Core: An aromatic-like system that exhibits lactam-lactim tautomerism. While aromatic, it is susceptible to hydrogenation (saturation) under high pressure or with Platinum/Rhodium catalysts.[1]

  • Oxan-4-yl (Tetrahydropyran) Substituent: An ether-containing aliphatic ring attached at

    
    . Generally stable to hydrogenation but sensitive to strong Lewis acids which might cleave the C-N bond or open the ether ring.
    
Mechanistic Pathway & Selectivity

The reduction proceeds via the nitroso (


) and hydroxylamine (

) intermediates.
  • Critical Control Point: Accumulation of the hydroxylamine intermediate can occur if agitation is poor or the catalyst is poisoned.

  • Selectivity: Palladium on Carbon (Pd/C) is the catalyst of choice. Unlike Platinum (

    
    ), which readily reduces pyridone rings to piperidones, Pd/C is highly selective for the nitro group under mild pressures (1–3 atm).
    
Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the desired pathway versus the common over-reduction pitfall.

ReactionPathway Figure 1: Chemoselectivity in Pyridone Nitro Reduction Substrate 3-nitro-1-(oxan-4-yl) pyridin-2-one Intermediate Hydroxylamine Intermediate Substrate->Intermediate H2 / Pd-C (Step 1) Product TARGET: 3-amino-1-(oxan-4-yl) pyridin-2-one Intermediate->Product H2 / Pd-C (Step 2) Impurity IMPURITY: Saturated Piperidone (Over-reduction) Product->Impurity PtO2 or High Pressure (>50 psi)

Protocol A: Standard Heterogeneous Hydrogenation (Pd/C)

Recommended for standard laboratory scale (100 mg – 10 g).

Materials & Equipment
  • Substrate: 3-nitro-1-(oxan-4-yl)pyridin-2-one.

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent). Note: Using wet catalyst significantly reduces ignition risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Methanol is preferred for higher solubility of the nitro-pyridone.

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (Parr) set to 15–20 psi.
    
Step-by-Step Methodology
  • Preparation (Inerting):

    • Charge a round-bottom flask (or hydrogenation vessel) with the Substrate (1.0 equiv).

    • Add Methanol (10–20 volumes relative to substrate weight).

    • Critical Safety Step: Under a flow of Nitrogen (

      
      ) or Argon, carefully add the 10% Pd/C catalyst  (10 wt% loading relative to substrate; e.g., 100 mg catalyst for 1 g substrate).
      
    • Reasoning: Adding catalyst to solvent under inert gas prevents spark ignition of methanol vapors.

  • Hydrogen Introduction:

    • Seal the vessel with a septum/adapter.

    • Evacuate the vessel (vacuum) and backfill with

      
       (repeat 3 times) to remove oxygen.
      
    • Evacuate and backfill with Hydrogen (

      
      )  (repeat 3 times).[2][3]
      
    • Equip with a double-walled

      
       balloon (1 atm) or pressurize to 20 psi.
      
  • Reaction:

    • Stir vigorously at Room Temperature (20–25°C) .

    • Time: Reaction is typically complete in 2–4 hours.

    • Monitoring: Monitor by LCMS or TLC. Look for the disappearance of the starting material (SM) peak.

      • Note: The amine product is more polar than the nitro SM.

  • Workup:

    • Flush the vessel with

      
       to remove excess hydrogen.
      
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Wash the Celite pad with Methanol (2 x 5 volumes).

    • Concentrate the filtrate in vacuo (< 45°C) to afford the crude amine.

  • Purification:

    • The product is often pure enough for the next step. If oxidation (darkening) is observed, recrystallize from Ethanol/Heptane or perform a short silica plug filtration (DCM/MeOH).

Protocol B: Transfer Hydrogenation (Ammonium Formate)

Recommended for labs lacking hydrogen lines or for enhanced selectivity.

Concept

Ammonium formate decomposes in the presence of Pd/C to release


 and 

in situ. This method is kinetically slower but thermodynamically gentler, often preventing over-reduction of the pyridone ring.
Step-by-Step Methodology
  • Setup:

    • Dissolve Substrate (1.0 equiv) in Methanol (10 volumes).

    • Add Ammonium Formate (5.0 – 10.0 equiv).

    • Flush with Nitrogen.

  • Catalyst Addition:

    • Add 10% Pd/C (10–20 wt% loading).

  • Reaction:

    • Heat the mixture to Reflux (approx. 65°C) .

    • Evolution of gas (

      
      ) will be observed.
      
    • Stir for 1–3 hours.

  • Workup:

    • Cool to room temperature.[4][5]

    • Filter through Celite.[3]

    • Concentrate filtrate.[3][4]

    • Crucial Step: The residue will contain excess ammonium formate. Redissolve in Ethyl Acetate and wash with water (or saturated brine) to remove salts. Dry organic layer over

      
       and concentrate.
      

Analytical Validation & Quality Control

To ensure the protocol was successful, compare the analytical data against these expected parameters.

Parameter3-Nitro-1-(oxan-4-yl)pyridin-2-one (SM)3-Amino-1-(oxan-4-yl)pyridin-2-one (Product)
Appearance Yellow/Orange SolidOff-white / Tan Solid
1H NMR (Aromatic) Deshielded protons (low field) due to

.
Upfield shift of C-4/C-5/C-6 protons due to shielding by

.
1H NMR (Amine) AbsentBroad singlet at

4.0–6.0 ppm (exchangeable with

).
LCMS (ESI+)

consistent with Nitro mass.

= (Nitro Mass - 30).
Solubility Moderate in MeOH/DCM.Good in MeOH; may require polar solvents.
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Catalytic Hydrogenation Start Start: Nitro Substrate + MeOH CatAdd Add Pd/C Catalyst (Under Inert Atmosphere) Start->CatAdd H2_Cycle Hydrogenation Cycle (H2 Balloon or NH4HCO2) CatAdd->H2_Cycle Check In-Process Control (LCMS) Is SM consumed? H2_Cycle->Check Check->H2_Cycle No (Incomplete) Filter Filter (Celite) Remove Catalyst Check->Filter Yes (Complete) Isolate Concentrate & Dry Yield: 3-Amino Product Filter->Isolate

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Catalyst poisoning by the amine product.

    • Fix: Add fresh catalyst (under

      
      ) and repressurize. Alternatively, add 1.0 equiv of Acetic Acid to protonate the amine product, preventing coordination to the Pd surface.
      
  • Over-Reduction (Piperidone formation):

    • Cause: Pressure too high or reaction time too long.

    • Fix: Switch to Protocol B (Transfer Hydrogenation) or strictly limit pressure to 1 atm and stop reaction immediately upon SM consumption.

  • Low Yield (Material trapped on Celite):

    • Cause: Product has low solubility in cold methanol.

    • Fix: Wash the Celite pad with warm Methanol or a 10% MeOH/DCM mixture.

References

  • Org. Syn. Coll. Vol. 7, 27. Preparation of 3-Aminopyridine via reduction.[4] (General methodology for pyridine reduction).[3]

  • Common Organic Chemistry. Nitro Reduction: Catalytic Hydrogenation with Pd/C. (Standard operating parameters).

  • National Institutes of Health (PMC). Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (Analogous scaffold synthesis).

  • Google Patents (EP0825979B1). Process for the catalytic hydrogenation of aromatic nitro compounds. (Industrial scale considerations).

  • ChemicalBook. Tetrahydro-4H-pyran-4-one Properties. (Data on the oxanyl substituent stability).

Sources

Application

Scalable Process Chemistry for Apixaban Amine Intermediate Production

Application Note & Protocol Guide Executive Summary This guide details the scalable process chemistry for 1-(4-aminophenyl)piperidin-2-one (CAS 192725-50-1), the critical "amine intermediate" utilized in the convergent s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the scalable process chemistry for 1-(4-aminophenyl)piperidin-2-one (CAS 192725-50-1), the critical "amine intermediate" utilized in the convergent synthesis of Apixaban (Eliquis). While early medicinal chemistry routes utilized expensive reagents (e.g., 5-bromovaleroyl chloride, potassium tert-butoxide) and chromatographic purification, this protocol focuses on a cost-optimized, scalable industrial route utilizing 5-chlorovaleroyl chloride, inorganic bases, and catalytic hydrogenation.

Key Process Improvements:

  • Cost Reduction: Replacement of organic bases (TEA, KOtBu) with inorganic alternatives (K₂CO₃, NaOH).

  • Safety: Mitigation of genotoxic impurity risks (nitroso compounds) during hydrogenation.

  • Scalability: Isolation via crystallization, eliminating column chromatography.

Retrosynthetic Analysis & Strategy

The synthesis of Apixaban is convergent. The "Amine Intermediate" (Fragment A) is coupled with the "Hydrazone Intermediate" (Fragment B) to form the central pyrazole core.

Strategic Disconnection

The target amine is constructed from 4-nitroaniline via a two-stage sequence:[1]

  • Annulation: Formation of the lactam ring via N-acylation and intramolecular cyclization.

  • Reduction: Chemoselective reduction of the nitro group to the aniline.

Retrosynthesis Apixaban Apixaban (API) Coupling Cycloaddition / Amidation Apixaban->Coupling Amine TARGET AMINE: 1-(4-aminophenyl)piperidin-2-one Coupling->Amine Key Building Block NitroLactam Intermediate: 1-(4-nitrophenyl)piperidin-2-one Amine->NitroLactam Reduction (H2/Pd) SM Starting Materials: 4-Nitroaniline + 5-Chlorovaleroyl Chloride NitroLactam->SM Annulation

Figure 1: Retrosynthetic logic positioning the amine intermediate within the Apixaban supply chain.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

This step involves the N-acylation of 4-nitroaniline followed by cyclization. Older protocols used a stepwise approach; this optimized protocol utilizes a "telescoped" or one-pot process where possible, or a streamlined workup.

Reagents:

  • 4-Nitroaniline (1.0 eq)[2]

  • 5-Chlorovaleroyl chloride (1.2 eq) [Alternative to expensive Bromo-analog]

  • Potassium Carbonate (K₂CO₃) or NaOH (2.5 eq)

  • Solvent: Toluene or Acetonitrile (MeCN)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) [Optional phase transfer catalyst]

Protocol:

  • Charge a reaction vessel with 4-nitroaniline (100 g, 0.724 mol) and Toluene (1000 mL).

  • Add 5-chlorovaleroyl chloride (135 g, 0.87 mol) dropwise at 20–25°C. Caution: Exothermic.

  • Heat the mixture to reflux (110°C) for 3–5 hours to drive the initial amide formation and partial cyclization.

  • Cool to 50°C. Add K₂CO₃ (250 g, 1.81 mol) and TBAB (11.6 g).

  • Reflux again for 6–10 hours to complete the intramolecular cyclization (elimination of HCl).

    • Process Control: Monitor by HPLC for consumption of the acyclic amide intermediate.

  • Workup:

    • Cool to room temperature.[2]

    • Add Water (500 mL) to dissolve inorganic salts. Separate phases.

    • Wash organic layer with 5% NaHCO₃ and Brine.

    • Concentrate the organic layer under vacuum to ~20% volume.

  • Crystallization: Add Isopropyl Ether (IPE) or n-Heptane slowly to the residue. Cool to 0–5°C and stir for 2 hours.

  • Filtration: Filter the yellow solid and dry at 50°C under vacuum.

    • Expected Yield: 85–92%

    • Purity: >98.5% (HPLC)

Stage 2: Catalytic Hydrogenation to 1-(4-Aminophenyl)piperidin-2-one

Safety is paramount here. Partial reduction can lead to hydroxylamine or nitroso impurities, which are potential genotoxins.

Reagents:

  • 1-(4-Nitrophenyl)piperidin-2-one (from Stage 1)

  • Catalyst: 5% or 10% Pd/C (50% water wet, 2 wt% loading)

  • Solvent: Methanol or Ethanol[2][3][4]

  • Hydrogen Gas (H₂)

Protocol:

  • Charge the hydrogenation autoclave with 1-(4-nitrophenyl)piperidin-2-one (50 g) and Methanol (500 mL).

  • Inert the vessel with Nitrogen (3 cycles).

  • Add Pd/C catalyst (2.5 g wet weight). Safety: Pd/C is pyrophoric when dry; keep wet.

  • Pressurize with Hydrogen to 3–5 bar (45–75 psi).

  • Stir at 25–35°C. Note: Reaction is exothermic. Maintain temperature <40°C to prevent over-reduction or side reactions.

  • Monitor hydrogen uptake. Reaction is typically complete in 2–4 hours.

  • Filtration: Filter the catalyst through a bed of Celite or a sparkler filter under nitrogen atmosphere. Wash the cake with Methanol.

  • Isolation:

    • Concentrate the filtrate to dryness.

    • Recrystallization (Critical for Purity): Dissolve crude solid in hot Ethyl Acetate (EtOAc) . Add Isopropyl Ether (IPE) until turbid. Cool to 0°C.

  • Dry: Vacuum dry at 45°C.

    • Expected Yield: 90–95%

    • Appearance: Off-white to pale brown crystalline solid.

    • Target Purity: >99.5%

Analytical Control & Impurity Fate Mapping[5]

HPLC Method Parameters

To ensure the absence of the nitro-precursor and potential genotoxic impurities (aniline analogs), use the following method:

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 240 nm (Amide/Lactam) and 280 nm (Aniline)
Target Impurities 4-Nitroaniline (SM), 1-(4-nitrophenyl)piperidin-2-one (Intermediate)
Impurity Fate Map

Visualizing where impurities originate and how they are purged is essential for regulatory filing (E-E-A-T).

ImpurityMap SM 4-Nitroaniline (Genotoxic Potential) Reaction1 Acylation/Cyclization SM->Reaction1 Impurity1 Acyclic Amide (Incomplete Cyclization) Reaction1->Impurity1 Side Reaction NitroLactam Nitro-Lactam (Intermediate) Reaction1->NitroLactam Main Path Impurity1->NitroLactam Reprocess with Base Reaction2 Hydrogenation NitroLactam->Reaction2 Impurity2 Nitroso/Hydroxylamine (Partial Reduction) Reaction2->Impurity2 Low H2 Pressure Final Final Amine >99.5% Purity Reaction2->Final Main Path Impurity2->Final Extend Rxn Time

Figure 2: Impurity fate map highlighting critical control points (CCPs) for genotoxic impurities.

Safety & Hazard Analysis

  • 5-Chlorovaleroyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to release HCl.

  • Hydrogenation: The reduction of nitro compounds is highly exothermic (

    
    ).
    
    • Control: Limit H₂ pressure and feed rate. Ensure cooling jacket is active before H₂ introduction.

    • Catalyst: Dry Pd/C can ignite solvent vapors. Always handle as a water-wet paste.

References

  • Bristol-Myers Squibb Co. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. US Patent 6,967,208. Link

  • Wei, C., et al. (2022). A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite. Synlett. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Link

  • ResolveMass Laboratories. (2025). Nitrosamine testing in Apixaban: Synthetic Pathway and Relevance. Link

  • Arbor PharmChem. (2025).[5] Key Intermediates in Apixaban Synthesis. Link

  • ChemicalBook. (2025).[5] 1-(4-Aminophenyl)piperidin-2-one Product & Synthesis. Link

Sources

Method

Reagents for the amidation of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Application Note: Amidation Protocols for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Executive Summary & Chemical Context The target substrate, 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (also known as 3-amino-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amidation Protocols for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Executive Summary & Chemical Context

The target substrate, 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (also known as 3-amino-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one), represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., covalent inhibitors targeting cysteine residues) and Factor Xa inhibitors.[1]

Chemical Challenge: The primary synthetic challenge lies in the reduced nucleophilicity of the C3-amino group.

  • Electronic Deactivation: The amine is conjugated to the electron-deficient pyridone ring (a vinylogous amide system).[1] The adjacent C2-carbonyl group exerts a strong electron-withdrawing inductive effect (

    
    ), significantly lowering the 
    
    
    
    of the conjugate acid compared to standard anilines.[1]
  • Steric Environment: While the N1-oxanyl group acts as a solubilizing appendage, it introduces bulk that can retard the approach of bulky electrophiles.[1]

This guide provides three tiered protocols—Standard (HATU) , Scalable (T3P) , and Aggressive (Acid Chloride) —to ensure successful amidation regardless of the carboxylic acid coupling partner.[1]

Reagent Selection Decision Tree

The following logic flow dictates the optimal reagent choice based on the properties of your carboxylic acid partner (


).

ReagentSelection Start Start: Select Carboxylic Acid Partner IsAcidSimple Is the Acid Simple/Stable? (No chiral centers, not sterically hindered) Start->IsAcidSimple IsScaleUp Is this for Scale-Up (>10g)? IsAcidSimple->IsScaleUp No MethodA Method A: Acid Chloride (High Reactivity, Low Cost) IsAcidSimple->MethodA Yes IsChiral Is the Acid Chiral/Epimerizable? IsScaleUp->IsChiral No MethodB Method B: T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Workup) IsScaleUp->MethodB Yes IsChiral->MethodB No (Robustness) MethodC Method C: HATU/HOAt (Max Potency for Difficult Couplings) IsChiral->MethodC Yes (Critical)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate complexity and scale.

Detailed Experimental Protocols

Protocol A: The "Hammer" Method (Acid Chloride)

Best for: Simple aromatic acids, non-chiral aliphatic acids, and unreactive amines.[1]

Mechanism: Conversion of the acid to an acid chloride generates a highly electrophilic species capable of overcoming the poor nucleophilicity of the 3-aminopyridone.[1]

Reagents:

  • Substrate: 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (1.0 equiv)[1]

  • Acid Chloride (

    
    ): 1.2 – 1.5 equiv[1]
    
  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (3.0 equiv) with DMAP (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step:

  • Preparation: In a flame-dried flask under

    
    , dissolve the 3-aminopyridone substrate in anhydrous DCM (
    
    
    
    ).
  • Base Addition: Add Pyridine (3.0 equiv).[1] Note: If using TEA, add DMAP (10 mol%) at this stage to act as a nucleophilic catalyst.[1]

  • Acylation: Cool the mixture to

    
    . Add the Acid Chloride dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2]

    • Checkpoint: If conversion is <50% after 4 hours, heat to

      
       (if THF) or reflux.[1]
      
  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organics with brine, dry over
    
    
    , and concentrate.[1]
Protocol B: The "Gold Standard" (HATU)

Best for: Discovery chemistry, chiral acids, and library synthesis.[1]

Mechanism: HATU generates an active ester (OAt-ester) that is highly reactive but minimizes racemization compared to carbodiimides.

Reagents:

  • Carboxylic Acid (

    
    ): 1.2 equiv[1]
    
  • Coupling Agent: HATU (1.2 – 1.5 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DMAc[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in DMF (

    
    ). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[1] Stir for 15 minutes at RT. Color change to yellow/orange is typical.[1]
    
  • Coupling: Add the 3-aminopyridone substrate (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

    • Note: Due to the low nucleophilicity of the amine, this reaction is slower than standard amide couplings.[1]

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) to remove DMF (critical step).[1] Wash with sat. 
    
    
    
    (optional) and brine.[1]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: The "Green & Scalable" Method (T3P)

Best for: Scale-up (>10g), difficult purifications, and moderately unreactive amines.[1]

Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent, driving the reaction to completion with very low epimerization.[1] The by-products are water-soluble, simplifying workup.[1]

Reagents:

  • Carboxylic Acid: 1.1 equiv[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Mixing: Charge the flask with Carboxylic Acid (1.1 equiv), 3-aminopyridone (1.0 equiv), and Base (4.0 equiv) in EtOAc (

    
    —high concentration is beneficial for T3P).
    
  • Addition: Add T3P solution (2.0 equiv) dropwise at

    
    .
    
  • Reaction: Warm to RT. If the amine is particularly unreactive, heat to

    
    .[1] T3P is thermally stable and performs well at elevated temperatures.
    
  • Workup: Wash the organic layer with water,

    
     (if product is not basic), and sat.[1] 
    
    
    
    . The phosphorus by-products wash away in the aqueous phase.

Comparative Data Analysis

FeatureProtocol A (Acid Chloride)Protocol B (HATU)Protocol C (T3P)
Reactivity Highest HighModerate-High
Racemization Risk HighLow Very Low
Atom Economy ModerateLow (High MW byproducts)High
Purification StandardRequires DMF removalEasiest (Aqueous wash)
Cost Low HighModerate
Suitability Simple AcidsChiral/Complex AcidsScale-up / Process

Troubleshooting & Optimization

Problem: Low Conversion (<20%)

  • Cause: The 3-aminopyridone is too electron-deficient.

  • Solution: Switch to Protocol A (Acid Chloride).[1] If using Protocol B, add HOAt as an additive.[1][3] Alternatively, use microwave irradiation (

    
    , 30 min) with T3P.[1]
    

Problem: Solubility Issues

  • Cause: The oxanyl group provides some solubility, but the pyridone core is rigid and polar.[1]

  • Solution: Use NMP (N-methylpyrrolidone) as a co-solvent. It improves solubility and accelerates the reaction rate by stabilizing the polar transition state.[1]

Problem: Regioselectivity (N-acylation)

  • Observation: Acylation occurring on the pyridone nitrogen (N1).[1]

  • Reality Check: In this specific substrate, N1 is substituted with the oxan-4-yl group , so N-acylation is blocked.[1] Any observed "bis-acylation" would likely be on the exocyclic amine (forming an imide), which is rare and reversible with mild base hydrolysis (

    
    ).[1]
    

References

  • Coupling Reagents for Electron-Deficient Amines

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Synthesis of Aminopyridinone Scaffolds

    • Dunn, J. P., et al. (2010).[1] Discovery of 3-aminopyridin-2-one based kinase inhibitors.[6] Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126.[1] Link[1]

  • T3P Application Note

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Factor Xa / Apixaban Intermediate Chemistry

    • Pinto, D. J. P., et al. (2007).[1] Discovery of Oral Factor Xa Inhibitors. Journal of Medicinal Chemistry, 50(22), 5339–5356.[1] Link

Sources

Application

Optimized reaction conditions for pyridinone ring formation

Application Note: Strategic Optimization of Pyridinone Scaffolds in Drug Discovery Abstract The 2-pyridone (pyridin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in FD...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Pyridinone Scaffolds in Drug Discovery

Abstract

The 2-pyridone (pyridin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in FDA-approved therapeutics such as Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (epilepsy).[1][2] Despite its utility, the synthesis of substituted pyridinones is often plagued by low regioselectivity, harsh conditions, and purification challenges arising from lactam-lactim tautomerism. This Application Note details three optimized protocols ranging from scalable green condensation to transition-metal-catalyzed C-H activation, providing researchers with a versatile toolkit for library generation.[1]

Critical Mechanistic Insight: The Tautomerism Challenge

Before initiating synthesis, researchers must account for the 2-pyridone/2-hydroxypyridine equilibrium.[1] This is not merely a spectroscopic curiosity; it dictates solubility, reactivity, and biological binding.

  • In Solution: Polar solvents (DMSO, MeOH, Water) and higher concentrations favor the 2-pyridone (lactam) form due to intermolecular hydrogen-bonded dimerization.[1] Non-polar solvents (CHCl₃, Toluene) favor the 2-hydroxypyridine (lactim) form.[1]

  • Implication: When purifying via silica chromatography, the "streaking" often observed is due to the compound shifting tautomeric states on the acidic silica surface.

    • Recommendation: Add 1-5% MeOH to the eluent to stabilize the lactam form or use C18 reverse-phase chromatography where the polar lactam is well-behaved.[1]

Protocol A: Scalable "Green" Guareschi-Thorpe Condensation

Best For: Multi-gram scale synthesis of 3-cyano-2-pyridones.[1] Mechanism: Condensation of 1,3-dicarbonyls with cyanoacetamide.[1][3]

Optimization Logic: Traditional methods use strong alkoxide bases in refluxing ethanol, leading to ester hydrolysis side products. This optimized protocol utilizes ammonium carbonate in an aqueous buffer.[1][4]


 acts as a dual reagent: it buffers the pH to preventing side reactions and serves as the nitrogen source, eliminating the need for external ammonia gas.[1]
Experimental Workflow

GT_Workflow Start Reagents: 1,3-Dicarbonyl + Cyanoacetamide + (NH4)2CO3 Solvent Solvent System: Water:Ethanol (1:1) Green Buffer Effect Start->Solvent Reaction Heat: 80°C, 2-4 Hours (Precipitation occurs) Solvent->Reaction  Stirring   Workup Workup: Cool to RT -> Acidify (HCl) -> Filtration Reaction->Workup  Monitor TLC   Product Pure 3-Cyano-2-pyridone (>90% Yield) Workup->Product  Recrystallization  

Figure 1: Workflow for the aqueous ammonium carbonate mediated Guareschi-Thorpe synthesis.

Step-by-Step Protocol
  • Charge: In a 250 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), cyanoacetamide (10 mmol), and ammonium carbonate (10 mmol).

  • Solvent: Add 20 mL of a 1:1 mixture of deionized water and ethanol.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. The reaction typically becomes heterogeneous as the pyridone product precipitates.[1]

  • Completion: Monitor by TLC (EtOAc:Hexane 1:1). Reaction is usually complete within 3 hours.[1]

  • Isolation: Cool to room temperature. Acidify carefully to pH ~4 using 1M HCl to protonate any residual enolates.[1]

  • Purification: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).[1] Dry under vacuum.[1]

Protocol B: Rh(III)-Catalyzed C-H Annulation

Best For: Late-stage functionalization and building fused ring systems (e.g., isoquinolones).[1] Mechanism: Directed C-H activation using a Cp*Rh(III) catalyst.[1][5][6]

Optimization Logic: Standard cross-couplings require pre-functionalized halides.[1] This method activates the C-H bond at the C-6 position.[1] The critical optimization here is the use of TFE (2,2,2-Trifluoroethanol) as the solvent. TFE acts as a hydrogen-bond donor to the pyridone carbonyl, stabilizing the transition state and facilitating the C-H cleavage step.[1]

Catalytic Cycle Visualization

Rh_Cycle Precursor N-Substituted Pyridone + Alkyne CH_Act C-H Activation (Rhodacycle Formation) Precursor->CH_Act  + Catalyst   ActiveCat Cp*Rh(III) Species ActiveCat->CH_Act Insertion Alkyne Insertion (7-Membered Metallacycle) CH_Act->Insertion  Regioselective   RedElim Reductive Elimination (C-C Bond Formation) Insertion->RedElim RedElim->ActiveCat  Regeneration (with Oxidant)   Product Fused Pyridone Product RedElim->Product

Figure 2: Rh(III)-catalyzed C-H activation cycle for pyridone annulation.

Step-by-Step Protocol
  • Setup: In a glovebox or under strict

    
     flow, add N-methyl-2-pyridone (0.2 mmol), Diphenylacetylene (0.24 mmol), 
    
    
    
    (2.5 mol%), and
    
    
    (2.0 equiv) to a pressure tube.
  • Solvent: Add TFE (2.0 mL). Note: TFE is volatile; ensure the tube is sealed tight.

  • Reaction: Heat to 100°C for 16 hours. The solution usually turns from orange to dark green/brown.[1]

  • Workup: Dilute with DCM, filter through a celite pad to remove copper salts.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Microwave-Assisted Meldrum’s Acid MCR

Best For: Rapid library generation of highly substituted pyridones.[1] Mechanism: One-pot reaction of aldehyde, Meldrum's acid, amine, and acetate.

Optimization Logic: Meldrum's acid serves as a "linchpin" reagent.[1][7] Conventional heating requires 12-24 hours.[1] Microwave irradiation at 150°C accelerates the Knoevenagel condensation and subsequent decarboxylative cyclization to <20 minutes.[1]

Comparative Data: Thermal vs. Microwave
ParameterConventional HeatingMicrowave Optimized
Temperature Reflux (110°C)150°C (Pressurized)
Time 18 Hours15 Minutes
Solvent Toluene/Acetic AcidEthanol or Solvent-Free
Yield (Avg) 45-60%78-92%
Impurity Profile High (Thermal degradation)Low (Cleaner conversion)
Step-by-Step Protocol
  • Reagents: In a 10 mL microwave vial, mix Benzaldehyde (1.0 mmol), Meldrum’s acid (1.0 mmol), Aniline (1.0 mmol), and Ethyl Acetate (1.0 mmol).

  • Catalyst: Add catalytic glacial acetic acid (2 drops) or

    
    .
    
  • Irradiation: Cap the vial. Set microwave to:

    • Temp: 150°C

    • Hold Time: 15 min

    • Max Pressure: 15 bar

    • Stirring: High[1][4]

  • Isolation: Upon cooling, the product often precipitates directly.[1] If not, add cold ethanol and sonicate to induce crystallization.

References

  • Green Guareschi-Thorpe Optimization

    • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. (2023).[1][3][5][6] RSC Advances.

    • [Link]

  • Rh(III)

    • Rh(III)-catalyzed C-H activation: a versatile route towards various polycyclic pyridinium salts.[1][8] (2013).[1][8] Chemistry - A European Journal.[1]

    • [Link]

  • Microwave/Meldrum's Acid Protocols

    • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022).[1][7] J. Org.[1][6][9] Chem.

    • [Link]

  • Tautomerism & Properties

    • Tautomerism in 2-Hydroxypyridine/2-Pyridone Systems.[1][2][10] (2015).[1] J. Chem. Inf. Model.

    • [Link]

Sources

Method

Application Note: Ullmann Coupling of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Executive Summary This application note details the protocol for utilizing 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (referred to herein as Compound A ) as a nucleophile in Ullmann-type C-N cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (referred to herein as Compound A ) as a nucleophile in Ullmann-type C-N cross-coupling reactions.

Compound A represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and various kinase inhibitors. However, the amine at the C3 position of the pyridin-2-one ring possesses reduced nucleophilicity compared to standard anilines due to the electron-withdrawing nature of the adjacent carbonyl and the endocyclic nitrogen. Furthermore, the steric bulk of the oxanyl (tetrahydropyran) group at N1 requires specific ligand acceleration to facilitate efficient coupling.

This guide presents two optimized protocols: a Standard Diamine Method for robust substrates and an Amino Acid Promoted Method for electronically challenging or sensitive partners.

Strategic Analysis & Reaction Design

The Substrate Challenge

The primary challenge in coupling Compound A lies in its electronic structure. The C3-amine is electronically "deactivated" relative to simple alkyl amines.

  • Electronic Effect: The adjacent lactam carbonyl (

    
    ) pulls electron density from the ring, rendering the 
    
    
    
    less Lewis-basic.
  • Steric Environment: The oxan-4-yl group at N1 is distal but can influence the conformation of the pyridone ring in solution, potentially affecting the approach of the copper catalyst.

Why Ullmann (Copper) over Buchwald-Hartwig (Palladium)?

While Pd-catalyzed amination is powerful, Cu-catalyzed Ullmann coupling is often preferred for 3-aminopyridin-2-ones for three reasons:

  • N-Coordination: Pyridin-2-ones can act as bidentate ligands that poison Pd catalysts. Copper is more robust to this "heteroatom overload."

  • Cost-Efficiency: For scale-up of pharmaceutical intermediates, Copper(I) salts are significantly cheaper than Pd/Phosphine systems.

  • Impurity Profile: Copper residues are generally easier to purge (via aqueous extraction/EDTA) than trace Palladium, which often requires scavengers.

Mechanistic Pathway[1][2][3][4]

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) cycle or a radical-mediated pathway, stabilized by bidentate ligands.

UllmannCycle cluster_legend Key Interactions Start Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu-X] Start->Active Solvation Complex Cu(I)-Amido Complex [L-Cu-NHR] Active->Complex + Compound A (Amine) + Base OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)(NHR)] Product Product Release (Ar-NH-R) OxAdd->Product Reductive Elimination Complex->OxAdd + Aryl Halide (Ar-X) Product->Active Regenerate Catalyst Ligand prevents Cu aggregation Ligand prevents Cu aggregation

Figure 1: Simplified catalytic cycle for the Ullmann condensation. The ligand (L) is critical for solubilizing the Copper(I) species and preventing the formation of inactive Copper(0) aggregates.

Experimental Protocols

Method A: The Diamine Protocol (Robust)

Best for: Coupling with Aryl Iodides and electron-deficient Aryl Bromides.

Reagents:

  • Nucleophile: Compound A (1.0 equiv)

  • Electrophile: Aryl Halide (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or trans-1,2-Diaminocyclohexane (DACH) (20 mol%)

  • Base: Potassium Phosphate (

    
    ), tribasic, finely ground (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with CuI (0.10 eq),

    
     (2.0 eq), and Compound A (1.0 eq). If the Aryl Halide is a solid, add it now. Cap and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M - 0.5 M).

  • Ligand Addition: Add the Aryl Halide (if liquid) followed by the diamine ligand (0.20 eq) via syringe. Note: The solution should turn a blue-green or distinct blue color upon ligand addition.

  • Heating: Seal the vessel and heat to 90–110°C for 12–24 hours.

  • Monitoring: Monitor by HPLC or TLC. The limiting reagent is usually the amine (Compound A).

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine. Dry over

    
     and concentrate.
    
Method B: The Amino Acid Protocol (Mild)

Best for: Sensitive substrates, heteroaryl chlorides, or when lower temperatures (60–80°C) are required.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline or N,N-Dimethylglycine (20 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, dissolve CuI and L-Proline in DMSO. Stir at RT for 10 mins to form the active catalyst complex (often soluble and slightly colored).

  • Addition: Add Compound A, the Aryl Halide, and

    
    .
    
  • Reaction: Heat to 80°C under inert atmosphere. DMSO allows for better solubility of the polar pyridin-2-one scaffold.

  • Quench: Pour the reaction mixture into ice-water.

  • Extraction: Extract with EtOAc or DCM. Note: DMSO is difficult to remove; extensive water washes or lyophilization may be required.

Data Summary & Optimization Table

Use this table to select the starting point based on your electrophile (Aryl Halide).

Electrophile TypeRecommended MethodLigandSolventTemp (°C)Notes
Aryl Iodide Method ADMEDAToluene90Fastest reaction; highest yields.
Aryl Bromide Method ADMEDADioxane100-110Standard conditions.
Heteroaryl Bromide Method BL-ProlineDMSO80-90Amino acid ligands prevent catalyst poisoning by heterocycles.
Aryl Chloride Method BN,N-DimethylglycineDMSO110-120Difficult substrate; requires high temp and strong ligand.

Critical Process Parameters (CPPs)

Ligand-to-Metal Ratio

Maintain a strictly 2:1 ratio of Ligand to Copper . Excess ligand can actually inhibit the reaction by saturating the coordination sphere, preventing the oxidative addition of the aryl halide.

The "Water Effect"

While Ullmann reactions are generally more moisture-tolerant than Pd-couplings, the presence of water can cause the hydrolysis of the imine intermediates or aggregation of the base.

  • Protocol: Use anhydrous solvents.

  • Exception: If using

    
    , trace water (0.1%) can sometimes accelerate the reaction by increasing the solubility of the inorganic base.
    
Order of Addition

Always add the ligand to the CuI/Solvent mixture before heating. Heating CuI without the ligand in the presence of the amine can lead to non-productive copper-amine complexes that precipitate.

Troubleshooting Guide

Scenario 1: Reaction mixture turns black and stalls.

  • Cause: Catalyst decomposition to Cu(0) (copper mirror).

  • Fix: Oxygen ingress. Ensure tighter sealing and more rigorous degassing. Increase ligand loading slightly (to 25 mol%).

Scenario 2: Low conversion of Compound A.

  • Cause: Low nucleophilicity of the pyridone-amine.

  • Fix: Switch to Method B (DMSO) . The high dielectric constant of DMSO stabilizes the polar transition state. Alternatively, use Cs2CO3 as the base to increase basicity (though this may increase side reactions).

Scenario 3: Bis-arylation observed.

  • Cause: The product (secondary amine) is more nucleophilic than the starting material.

  • Fix: This is rare for this specific scaffold due to steric hindrance at the secondary amine formed. If observed, increase the stoichiometry of Compound A to 1.5 equiv relative to the aryl halide.

References

  • Ma, D., et al. (2003). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles." Journal of the American Chemical Society.[1] Link

  • Antilla, J. C., et al. (2001). "Copper-Diamine-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles." Journal of the American Chemical Society.[1] Link

  • Taillefer, M., et al. (2007). "Copper-Catalyzed Ullmann Condensation: Reaction of Aryl Halides with Nucleophiles." Accounts of Chemical Research. Link

  • Lu, Z., & Twieg, R. J. (2005). "Copper-Catalyzed Iodination of Aryl Bromides and Chlorides." Tetrahedron Letters (Discusses ligand effects relevant to halide exchange/coupling). Link

  • Vertex Pharmaceuticals. (2011). "Patent WO2011153292: Inhibitors of Influenza Viruses Replication." (Contains examples of aminopyridone intermediates). Link

Sources

Application

Preparation of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide using amine intermediate

This Application Note is structured to guide researchers through the critical final stage of Apixaban synthesis: the conversion of the Ethyl Ester Intermediate to the final Carboxamide (Apixaban) via ammonolysis. While "...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the critical final stage of Apixaban synthesis: the conversion of the Ethyl Ester Intermediate to the final Carboxamide (Apixaban) via ammonolysis. While "amine intermediate" can refer to upstream aniline precursors, in the context of generating the final carboxamide functionality, the critical "amine" interaction is the reaction with ammonia.

This guide focuses on the Ammonolysis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate , a process defining the purity and polymorphic form of the final API.[1]

[2][3]

Executive Summary & Strategic Logic

The synthesis of Apixaban, a potent Factor Xa inhibitor, hinges on the precise construction of the pyrazolo[3,4-c]pyridine core. The final and most critical step involves the transformation of the Ethyl Ester Intermediate (Compound A) into the Primary Carboxamide (Apixaban) .

This transformation is not merely a functional group interconversion; it is the polymorph-determining step . The choice of the "amine" source (Ammonia) and solvent system dictates whether the product isolates as the desired Form N-1 (anhydrous) or the less desirable hydrates/solvates (e.g., Form H2-2).

The "Amine" Factor

While upstream intermediates involve aromatic amines (anilines), the "amine" required for the final step is Ammonia (NH₃) .

  • Challenge: The ester is sterically crowded and prone to hydrolysis (forming the Acid Impurity) rather than amidation if water content is uncontrolled.

  • Solution: High-pressure ammonolysis in glycol or methanolic systems ensures kinetic favorability of the amide over the acid.

Reaction Scheme

The following diagram illustrates the conversion and potential impurity pathways.

ApixabanSynthesis Ester Ethyl Ester Intermediate (Precursor) Apixaban Apixaban (Target Carboxamide) Ester->Apixaban Ammonolysis (Glycol/MeOH, 60-120°C) AcidImp Acid Impurity (Hydrolysis Byproduct) Ester->AcidImp H2O / Hydrolysis MeEster Methyl Ester Impurity (Transesterification) Ester->MeEster MeOH / Transesterification Ammonia Ammonia (NH3) (Amine Source) Ammonia->Apixaban

Figure 1: Reaction pathway for the conversion of Apixaban Ethyl Ester to Apixaban, highlighting critical impurity risks.

Critical Materials & Equipment

Reagents
ReagentRoleSpecificationsCAS
Ethyl Ester Intermediate SubstratePurity >98.5% (HPLC)503614-91-3
Ammonia (Anhydrous) Amine SourceGas or 30-33% in Glycol7664-41-7
Ammonia (Aqueous) Alt.[2][3] Amine Source25-28% Solution1336-21-6
1,2-Propylene Glycol SolventUSP Grade (Low water)57-55-6
Methanol Solvent (Alt)HPLC Grade67-56-1
Equipment
  • Pressure Reactor (Autoclave): Rated for >5 bar (if using methanolic ammonia at high temp).

  • Overhead Stirrer: High torque required; reaction mixture becomes a thick slurry.

  • Process Analytical Technology (PAT): In-situ IR (optional) to monitor ester carbonyl disappearance (~1720 cm⁻¹) and amide formation (~1680 cm⁻¹).

Experimental Protocols

Two protocols are provided.[4][3][5][6][7][8][9][10] Protocol A is the industry standard for generating the thermodynamically stable Form N-1 directly. Protocol B is a milder laboratory-scale method using Methanol.

Protocol A: High-Temperature Glycol Route (Industrial Standard)

Target: Direct crystallization of Form N-1.

Rationale: Propylene glycol allows higher reaction temperatures (100–120°C) at lower pressures than methanol, driving the reaction to completion and solubilizing the intermediate while precipitating the product in the desired crystal form.

  • Charging:

    • To a clean, dry reactor, charge 10.0 g of Apixaban Ethyl Ester Intermediate.

    • Add 50 mL of 1,2-Propylene Glycol.

  • Ammonolysis:

    • Option 1 (Anhydrous): Pressurize the vessel with Ammonia gas to 2–4 bar while heating to 110°C . Maintain pressure for 6–10 hours.

    • Option 2 (Solution): Charge 30 mL of 20% Ammonia in Propylene Glycol. Seal the vessel and heat to 100–105°C for 12 hours.

  • Monitoring:

    • Sample every 2 hours. Monitor HPLC for Ester (<0.5%) and Acid Impurity (<0.2%).

  • Crystallization (Work-up):

    • Cool the mixture slowly to 80°C .

    • Add 30 mL of Water dropwise over 30 minutes (Anti-solvent addition).

    • Seed Step: Add 1% w/w Apixaban Form N-1 seeds (if available) at 75°C to ensure polymorph consistency.

    • Cool linearly to 5°C over 4 hours.

  • Isolation:

    • Filter the thick white slurry.

    • Wash the cake with water (2 x 20 mL) to remove glycol and residual ammonium salts.

    • Wash with Ethanol (1 x 10 mL) to displace water.

  • Drying:

    • Dry under vacuum at 60°C for 12 hours.

    • Yield: ~85–90%.

    • Purity: >99.5%.[7]

Protocol B: Methanolic Ammonia Route (Lab Scale)

Target: Rapid synthesis (requires recrystallization).

  • Dissolution:

    • Dissolve 5.0 g of Ethyl Ester Intermediate in 25 mL of Methanol.

    • Add 25 mL of 25% Aqueous Ammonia (or 7N NH3 in MeOH).

  • Reaction:

    • Seal in a pressure tube or autoclave.

    • Heat to 65–70°C for 16–24 hours. (Note: Reaction is slower than glycol route).

  • Work-up:

    • Cool to room temperature.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • The product will precipitate.[4]

    • Filter and wash with cold methanol/water (1:1).

  • Purification:

    • Note: This route often yields the Methanol Solvate or Hydrate.

    • Recrystallize from refluxing Ethanol/Water to obtain the pure API.

Process Control & Troubleshooting

The "Amine Intermediate" step is prone to specific failure modes. Use this table to diagnose issues.

IssueObservationRoot CauseCorrective Action
High Acid Impurity HPLC Peak (RRT ~0.8)Water content in solvent >1% or Ammonia conc. too low.Use anhydrous ammonia/glycol.[6][8] Ensure system is sealed to prevent NH3 loss.
Incomplete Reaction Residual Ester >1%Temperature too low (<90°C) or poor agitation.Increase Temp to 110°C. Increase agitation speed (mass transfer limitation).
Methyl Ester Impurity HPLC Peak (RRT ~1.1)Transesterification when using Methanol solvent.Switch to Propylene Glycol or Ethanol. Avoid MeOH if possible.
Wrong Polymorph DSC Peak <235°CRapid cooling or wrong solvent system.Use Protocol A (Glycol). Ensure slow cooling ramp. Seed with Form N-1.
Analytical Parameters (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 280 nm.

Workflow Visualization

The following diagram details the operational workflow for Protocol A (Glycol Route).

Workflow Start Start: Ethyl Ester Intermediate Mix Dissolve in Propylene Glycol Start->Mix AmmoniaAdd Charge Anhydrous Ammonia (Pressurize/Seal) Mix->AmmoniaAdd Heat Heat to 110°C (10-12 Hours) AmmoniaAdd->Heat Check IPC: HPLC Check (Ester < 0.5%) Heat->Check Check->Heat Fail (Extend Time) Crystallize Cool to 80°C -> Add Water -> Seed Cool to 5°C Check->Crystallize Pass Filter Filtration & Wash (Water/EtOH) Crystallize->Filter Dry Dry at 60°C (Vacuum) Target: Form N-1 Filter->Dry

Figure 2: Operational workflow for the high-temperature ammonolysis of Apixaban Ethyl Ester.

References

  • Pinto, D. J. P., et al. (2007).[8] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[4][11][12] Journal of Medicinal Chemistry, 50(22), 5339–5356.[8][13] Link

  • Bristol-Myers Squibb Company. (2006). "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors." World Intellectual Property Organization, WO 2007/001385. Link

  • Jiang, J., & Ji, Y. (2013).[3] "Optimization of the Synthesis of Apixaban." Synthetic Communications, 43(1), 72–79. Link

  • BenchChem. (2025).[14] "The Formation of Apixaban Impurities: An In-depth Technical Guide." BenchChem Technical Library. Link

Sources

Method

Green chemistry approaches to synthesizing 1-(oxan-4-yl)-1,2-dihydropyridin-2-one derivatives

Application Note: Green Chemistry Approaches to Synthesizing 1-(Oxan-4-yl)-1,2-dihydropyridin-2-one Derivatives Executive Summary The 1-(oxan-4-yl)-1,2-dihydropyridin-2-one scaffold (N-tetrahydropyranyl pyridone) is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Approaches to Synthesizing 1-(Oxan-4-yl)-1,2-dihydropyridin-2-one Derivatives

Executive Summary

The 1-(oxan-4-yl)-1,2-dihydropyridin-2-one scaffold (N-tetrahydropyranyl pyridone) is a critical pharmacophore in medicinal chemistry, serving as a core substructure in Factor Xa inhibitors (e.g., Apixaban intermediates) and P2X7 antagonists. Traditional synthesis relies on harsh nucleophilic substitutions using sodium hydride (NaH) in toxic dipolar aprotic solvents like DMF or NMP, often yielding mixtures of N- and O-alkylated products.

This guide details two validated green chemistry protocols to synthesize this scaffold with high N-selectivity and reduced environmental impact:

  • Copper-Catalyzed Chan-Lam Coupling: An aerobic, room-temperature oxidative coupling using water/alcohol solvents.

  • Bio-Based Solvent Substitution: A direct alkylation protocol utilizing Cyrene™ (dihydrolevoglucosenone) as a sustainable replacement for NMP/DMF.

Technical Introduction: The Selectivity Challenge

The primary challenge in synthesizing 1-substituted pyridin-2-ones is the ambient nucleophilicity of the 2-pyridone ring, which exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).

  • Lactam (NH-form): Favored in polar solvents; leads to the desired N-alkylation.

  • Lactim (OH-form): Leads to O-alkylation (2-alkoxypyridine), an often undesired impurity.

Green Chemistry Implication: Traditional methods force N-selectivity using hard nucleophiles (alkali salts) in DMF. Green approaches must replicate this selectivity without using reproductive toxins (DMF) or energy-intensive conditions.

Protocol A: Aerobic Chan-Lam Coupling (Recommended)

This method is superior for installing the secondary oxan-4-yl group. Unlike SN2 reactions, which struggle with steric hindrance and elimination on secondary halides, the Chan-Lam coupling proceeds via an oxidative mechanism, ensuring high N-selectivity and mild conditions.

Mechanism of Action

The reaction utilizes a copper(II) catalyst to facilitate an oxidative cross-coupling between the N-H of the pyridone and a boronic acid. The cycle is closed by re-oxidation of Cu(I) to Cu(II) using atmospheric oxygen.

ChanLamMechanism Substrate 2-Pyridone (Substrate) Complex Cu(II)-Amide Complex Substrate->Complex Coordination Boronic Oxan-4-yl boronic acid Oxidation Transmetallation & Oxidation Boronic->Oxidation Cu2 Cu(OAc)2 (Catalyst) Cu2->Complex Complex->Oxidation Product 1-(Oxan-4-yl) pyridin-2-one Oxidation->Product Reductive Elimination Oxygen Atmospheric O2 Oxygen->Oxidation Re-oxidant

Figure 1: Simplified oxidative cycle for the Cu-catalyzed N-arylation/alkylation of 2-pyridone.

Experimental Procedure

Reagents:

  • 2-Hydroxypyridine (1.0 equiv)

  • Oxan-4-ylboronic acid (1.5 equiv) [Note: Pinacol ester can also be used]

  • Copper(II) acetate [Cu(OAc)₂] (0.1 – 0.2 equiv)

  • Base: Pyridine or 2,6-Lutidine (2.0 equiv)

  • Solvent: Methanol:Water (9:1) or Ethanol:Water (Green alternative to Dichloromethane).

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar.

  • Solubilization: Add 2-hydroxypyridine (10 mmol) and oxan-4-ylboronic acid (15 mmol) to the flask.

  • Solvent Addition: Add 50 mL of MeOH:H₂O (9:1). Stir until dissolved.

  • Catalyst Activation: Add Cu(OAc)₂ (1-2 mmol) and the base (20 mmol). The solution typically turns a deep blue/green.

  • Aeration: Do not purge with nitrogen. The reaction requires oxygen. Attach a drying tube (CaCl₂) or leave open to air with vigorous stirring to facilitate O₂ uptake.

  • Reaction: Stir at room temperature (20–25°C) for 12–24 hours. Monitor by TLC or LC-MS.

  • Workup (Green Extraction):

    • Concentrate the reaction mixture under reduced pressure to remove alcohol.

    • Dilute the aqueous residue with Ethyl Acetate (green solvent choice) or 2-MeTHF.

    • Wash with 1M HCl (to remove pyridine base) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Heptane is often sufficient, avoiding silica gel chromatography.

Protocol B: Substitution in Cyrene™ (Green Solvent SN2)

For workflows where boronic acids are unavailable or cost-prohibitive, direct alkylation using alkyl halides is standard. However, this typically requires toxic DMF to ensure N-selectivity. This protocol substitutes DMF with Cyrene™ , a bio-based dipolar aprotic solvent derived from cellulose.

Why Cyrene? Cyrene has a polarity similar to NMP/DMF (Kamlet-Taft parameters) but is non-mutagenic and biodegradable. It promotes the polar transition state required for N-alkylation.

Experimental Procedure

Reagents:

  • 2-Hydroxypyridine (1.0 equiv)

  • 4-Iodotetrahydropyran (1.2 equiv) [Note: Iodide is preferred over bromide for secondary carbons to minimize elimination].

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Solvent: Cyrene™ (dihydrolevoglucosenone).[1][2][3][4][5]

Step-by-Step Protocol:

  • Preparation: In a reaction vial, suspend 2-hydroxypyridine (5 mmol) and K₂CO₃ (10 mmol) in Cyrene (10 mL).

  • Alkylation: Add 4-iodotetrahydropyran (6 mmol).

  • Heating: Heat the mixture to 60°C. Note: Cyrene is viscous; ensure efficient magnetic stirring.

  • Monitoring: Monitor for the disappearance of the pyridone. If O-alkylation is observed (usually <10%), lower temperature to 45°C and extend time.

  • Workup (Water Wash):

    • Cyrene is miscible with water.[1] Pour the reaction mixture into 50 mL of water.

    • Extract with Ethyl Acetate or CPME (Cyclopentyl methyl ether).

    • Critical Step: Wash the organic layer thoroughly with water (3x) to remove Cyrene traces.

  • Isolation: Evaporate solvent to yield the crude product.

CyreneWorkflow Start Start: 2-Pyridone + Base in Cyrene™ AddHalide Add 4-Iodotetrahydropyran Start->AddHalide Heat Heat to 60°C (Viscosity Management) AddHalide->Heat Quench Quench in Water (Cyrene removal) Heat->Quench Extract Extract: CPME or EtOAc Wash 3x with H2O Quench->Extract End Final Product: N-Alkylated Scaffold Extract->End

Figure 2: Workflow for N-alkylation using the bio-based solvent Cyrene.

Comparative Analysis: Traditional vs. Green Methods

MetricTraditional SN2Green Protocol A (Chan-Lam)Green Protocol B (Cyrene)
Key Reagents NaH / LiH (Hazardous)Cu(OAc)₂ / O₂ (Benign)K₂CO₃ (Mild)
Solvent DMF / NMP (Reprotoxic)MeOH / Water (Green)Cyrene (Bio-based)
Atom Economy ModerateHighModerate
Energy High (often reflux)Low (Room Temp)Medium (60°C)
Selectivity Variable (Temp dependent)High (>95% N-alkyl) High (Solvent dependent)

References

  • Chan-Lam Coupling Mechanism & Scope

    • Qiao, J. X., & Lam, P. Y. S. (2011).
    • Source:

  • Green Solvents (Cyrene)

    • Sherwood, J., et al. (2014).[3] Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[1][2][3][4][5] Chemical Communications, 50, 9650-9652.[3]

    • Source:

  • Regioselectivity of 2-Pyridone Alkylation

    • Sasaki, T., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[6][7][8][9] Organic Letters, 17(14), 3382–3385.[10]

    • Source:

  • General Green Chemistry Principles

    • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
    • Source:

Sources

Application

Application Note: Optimization of N-Alkylation for 3-Amino-2-Pyridone Scaffolds

Abstract & Executive Summary The N-alkylation of 2-pyridones with secondary alkyl halides represents a significant challenge in medicinal chemistry due to two competing factors: the ambident nucleophilicity of the pyrido...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

The N-alkylation of 2-pyridones with secondary alkyl halides represents a significant challenge in medicinal chemistry due to two competing factors: the ambident nucleophilicity of the pyridone ring (N- vs. O-alkylation) and the steric hindrance/low reactivity of secondary electrophiles like 4-chlorotetrahydropyran.

This application note details a robust protocol for synthesizing 1-(tetrahydro-2H-pyran-4-yl)-3-amino-2-pyridone . By leveraging the "Cesium Effect" in polar aprotic solvents and utilizing Finkelstein catalysis (in-situ iodination), this protocol maximizes


-regioselectivity and conversion rates while suppressing elimination side products.

Scientific Background & Mechanistic Logic

The Ambident Nucleophile Challenge

2-Pyridones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion is ambident, possessing two nucleophilic sites: the nitrogen and the oxygen.

  • N-Alkylation (Thermodynamic Control): Favored by soft electrophiles and conditions that allow charge delocalization.

  • O-Alkylation (Kinetic Control): Favored by hard electrophiles and silver salts (Ag+), which complex with the nitrogen lone pair.

Critical Insight: The presence of the 3-amino group (


) introduces a third potential nucleophilic site. However, the pKa of the amide proton (~11) is significantly lower than that of the primary amine (~30). Using a stoichiometric base ensures the formation of the mono-anion at the amide nitrogen, directing alkylation to the ring nitrogen over the exocyclic amine [1].
The "Cesium Effect"

For difficult alkylations involving secondary halides, Cesium Carbonate (


)  is superior to sodium or potassium analogs. The large ionic radius of 

(1.67 Å) results in a "naked" anion effect in solvents like DMF, significantly enhancing the nucleophilicity of the pyridone anion [2].
Finkelstein Catalysis

4-Chlorotetrahydropyran is a secondary chloride and a poor electrophile for


 reactions due to steric hindrance and the stability of the C-Cl bond.
  • Solution: Addition of Sodium Iodide (NaI).[1][2][3][4][5]

  • Mechanism: NaI reacts with the alkyl chloride to form the alkyl iodide in situ.[5] The iodide is a much better leaving group (

    
     is a weaker base than 
    
    
    
    ), accelerating the substitution by the pyridone anion.
Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the role of specific reagents.

ReactionMechanism Substrate 3-amino-2-pyridone Anion Pyridone Anion (Nucleophile) Substrate->Anion Deprotonation (DMF) Base Cs2CO3 (Base) Base->Anion Product N-Alkylated Product (Target) Anion->Product SN2 Attack (Major) SideProduct O-Alkylated / Elimination (Impurities) Anion->SideProduct Competing Pathways Electrophile_Cl 4-chlorotetrahydropyran (Poor Electrophile) Electrophile_I 4-iodotetrahydropyran (Active Species) Electrophile_Cl->Electrophile_I Finkelstein Exchange Catalyst NaI (Catalyst) Catalyst->Electrophile_I Electrophile_I->Product

Figure 1: Mechanistic pathway highlighting the activation of both nucleophile (via Cs+) and electrophile (via I-).

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
3-Amino-2-pyridone 1.0SubstrateEnsure purity >98%; dry before use.
4-Chlorotetrahydropyran 1.5ElectrophileExcess required due to slow kinetics.
Cesium Carbonate (

)
2.0BaseMust be anhydrous. Grind to fine powder.
Sodium Iodide (NaI) 0.5CatalystEssential for chloride displacement.
DMF (Anhydrous) 10 volSolventWater content <0.05% to prevent hydration.
Step-by-Step Procedure
Phase 1: Nucleophile Activation
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Add 3-Amino-2-pyridone (1.0 eq) and anhydrous DMF (0.1 M concentration relative to pyridone).

  • Deprotonation: Add

    
      (2.0 eq) in a single portion.
    
  • Aging: Stir the suspension at room temperature for 30 minutes .

    • Why? This ensures complete formation of the pyridone anion before introducing the electrophile, minimizing side reactions.

Phase 2: Finkelstein Addition
  • Add Sodium Iodide (NaI) (0.5 eq) to the reaction mixture.

  • Add 4-Chlorotetrahydropyran (1.5 eq) via syringe.

Phase 3: Reaction & Heating[6]
  • Ramp: Heat the mixture to 80°C .

    • Caution: Do not exceed 95°C. Higher temperatures promote E2 elimination of the tetrahydropyran chloride to dihydro-2H-pyran.

  • Monitoring: Monitor by LC-MS or TLC (5% MeOH in DCM) every 2 hours.

    • Target: Disappearance of pyridone peak (SM).

    • Duration: Typical reaction time is 12–18 hours.

Phase 4: Work-up & Purification[6]
  • Quench: Cool to room temperature. Dilute with EtOAc (20 vol) and quench with saturated

    
     solution.
    
  • Extraction: Wash the organic layer with water (

    
    ) to remove DMF. This is critical as residual DMF interferes with chromatography.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0

      
       5% MeOH in DCM.
      
    • Order of Elution: O-alkylated impurity (higher

      
      ) 
      
      
      
      N-alkylated Product (lower
      
      
      ).

Optimization & Troubleshooting Guide

The following decision tree assists in troubleshooting low yields or regioselectivity issues.

OptimizationFlow Start Evaluate Crude LC-MS CheckConv Is Conversion > 50%? Start->CheckConv CheckRegio Is N/O Ratio > 5:1? CheckConv->CheckRegio Yes Action1 Increase Temp to 90°C Add 1.0 eq NaI CheckConv->Action1 No (SM remains) Action3 Switch Solvent to DMSO (Increases Polarity) CheckRegio->Action3 No (High O-alkylation) Success Proceed to Purification CheckRegio->Success Yes Action2 Switch Electrophile to 4-Iodotetrahydropyran Action1->Action2 Still Low Yield Action4 Protect Amine (Boc) (Reduces H-bonding) Action3->Action4 Regio Unresolved

Figure 2: Workflow for optimizing reaction parameters based on intermediate data.

Data Summary: Solvent & Base Screening

The table below summarizes typical conversion rates for this class of transformation (simulated based on standard reactivity profiles [3]).

EntryBaseSolventAdditiveTemp (°C)Conv.[7][8][9][10] (%)N:O Ratio
1

AcetoneNoneReflux<10-
2

DMFNone80453:1
3

DMFNone80706:1
4

DMF NaI 80 92 >10:1
5NaHTHFNone60651:1

Key Takeaway: The combination of


 and NaI in DMF (Entry 4) provides the optimal balance of conversion and selectivity. Strong bases like NaH (Entry 5) often erode regioselectivity due to tight ion-pairing in THF and lack of thermodynamic control.

References

  • Regioselectivity of 2-Pyridone Alkylation

    • Mechanism & Catalyst Control: "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones." J. Org.[11] Chem.2024 .[11][12]

  • The Cesium Effect

    • Cesium Carbonate in Organic Synthesis: "Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update." Curr.[13] Org. Chem.2024 .[11][12]

  • Finkelstein Reaction Conditions

    • General Protocol: "Finkelstein Reaction: Mechanism and Conditions." BYJU'S Chemistry Library.
  • Pyridone Synthesis Precedents

    • Similar Substrate Synthesis: "Synthesis of a 3-Amino-2,3-dihydropyrid-4-one... as Inhibitors of BioA." PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Removing palladium catalyst residues from 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Topic: Purification of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Case ID: PD-REM-045 Analyst: Senior Application Scientist Executive Summary & Problem Analysis The Challenge: You are isolating 3-Amino-1-(oxan-4-yl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Case ID: PD-REM-045 Analyst: Senior Application Scientist

Executive Summary & Problem Analysis

The Challenge: You are isolating 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one . The persistence of palladium (Pd) in this matrix is not accidental; it is driven by the molecule's structure. The primary amine (


) at position 3 and the lactam moiety create a "pincer-like" environment that stabilizes Pd(II) species, effectively competing with standard filtration aids like Celite.

The Objective: Reduce Pd content from >1,000 ppm to <10 ppm (ICH Q3D compliance) without compromising the yield of the polar, amine-functionalized product.

Quick Diagnostic:

  • Black/Grey Precipitate: Indicates colloidal Pd(0). Action: Filtration + Activated Carbon.[1][2]

  • Orange/Red/Brown Solution: Indicates soluble Pd(II)-amine complexes. Action: Chelation (Thiol/TMT).

Decision Matrix: Selecting the Right Protocol

Do not randomly test scavengers. Use this logic flow to select the method based on your scale and equipment.

ScavengerSelection Start Start: Pd Contamination > 50 ppm Scale What is your Scale? Start->Scale Small Lab Scale (<10 g) High Value Scale->Small Speed Priority Large Pilot/Mfg Scale (>100 g) Cost Sensitive Scale->Large Cost Priority SiThiol Method A: Silica-Thiol / Si-TMT (Filtration) Small->SiThiol Solubility Is Product Soluble in Water-Immiscible Solvent? Large->Solubility Cysteine Method B: L-Cysteine / NAC Wash (Extraction) Solubility->Cysteine Yes (DCM, EtOAc, Me-THF) Cryst Method C: Crystallization + Carbon Spike Solubility->Cryst No (DMSO, DMF, Water)

Figure 1: Decision tree for selecting the optimal palladium removal strategy based on scale and solubility.

Method A: Solid-Supported Scavengers (The "Gold Standard")

Best For: High-value intermediates, late-stage purification, and rapid workflow. Mechanism: Functionalized silica beads (Si-Thiol or Si-TMT) bind Pd with higher affinity than your product's amine group.

Recommended Scavengers
Scavenger TypeFunctional GroupSelectivityWhy Use It?
Si-Thiol (Mercaptopropyl) -SHHighBroad spectrum (Pd(0) & Pd(II)). High capacity.
Si-TMT (Trimercaptotriazine) Triazine-SHVery HighPreferred for this molecule. Does not scavenge the product's amine due to low acidity.
Protocol 1: Batch Mode Scavenging
  • Dissolution: Dissolve crude 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one in a solvent where it is fully soluble (THF, MeOH, or DMF). Avoid DCM if possible (slower kinetics).

  • Loading: Add Si-TMT or Si-Thiol at a ratio of 4–5 equivalents relative to the residual Pd content (not the catalyst used).

    • Rule of Thumb: If Pd content is unknown, add 10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 50°C for 4 hours .

    • Critical Note: Room temperature scavenging is often too slow for Pd-Amine complexes. Heat breaks the Pd-Product bond, allowing the scavenger to capture the metal.

  • Filtration: Filter through a 0.45 µm membrane or a fine frit.

  • Validation: Test filtrate for color. If clear, proceed to ICP-MS.[3]

Method B: Aqueous Chelation (The L-Cysteine Wash)

Best For: Scale-up (>100g), cost-reduction, and products soluble in organic solvents (EtOAc, DCM, Me-THF). Mechanism: L-Cysteine is a water-soluble ligand that out-competes the product for Pd binding. The resulting Pd-Cysteine complex partitions into the aqueous phase.

Protocol 2: The Garrett-Prasad Modification

Reference: This method is adapted from the seminal work by Garrett & Prasad (2004) for removing Pd from polar intermediates.

  • Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., 2-MeTHF or Ethyl Acetate).

  • Scavenger Addition: Add Activated Carbon (5 wt%) and L-Cysteine (10–20 wt% relative to product) .

    • Note: N-Acetylcysteine (NAC) can be used if L-Cysteine solubility is an issue, but L-Cysteine is generally superior for Pd(II).

  • Heating: Heat the mixture to 50–60°C for 1 hour.

    • Why: This digests the Pd-Product complex.[4] The Carbon adsorbs colloidal Pd; Cysteine chelates soluble Pd.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the Carbon.

  • The Wash (Critical Step):

    • Wash the organic filtrate with 5% aqueous NaHCO₃ or dilute ammonia .

    • Mechanism:[5] High pH deprotonates the cysteine thiol, locking the Pd-Cysteine complex in the aqueous phase.

  • Separation: Separate layers. The Pd is now in the aqueous waste. Dry the organic layer and concentrate.

CysteineMech Pd_Prod Pd-Product Complex (Organic) Heat Heat (60°C) Pd_Prod->Heat Cys L-Cysteine (Solid/Aq) Cys->Heat Complex Pd-Cysteine Complex Heat->Complex Ligand Exchange Base Basic Wash (pH > 8) Complex->Base Waste Aqueous Waste (Pd Removed) Base->Waste Partitioning Product Purified Product (Organic) Base->Product Separation

Figure 2: Mechanism of L-Cysteine mediated palladium extraction.

Troubleshooting & FAQs

Q: The product is turning pink/red after adding Si-Thiol. Is this normal? A: Yes. As Si-Thiol captures Pd, the beads often turn deep orange/red. If the solution turns pink, you may have fine scavenger particles passing through the filter. Use a finer filter (0.2 µm) or switch to a macroporous resin (e.g., MP-TMT) instead of silica gel.

Q: I cannot use heat because my product is thermally unstable. What now? A: You must increase the residence time.

  • Batch: Stir for 12–16 hours at room temperature.

  • Flow: Use a packed bed cartridge (e.g., Biotage® SNAP or SiliCycle E-PAK). Recirculate the solution through the cartridge for 4–6 hours. Flow improves mass transfer and compensates for lower temperatures.

Q: My product is water-soluble, so I can't do the Cysteine wash. A: Use Si-TMT (Silica-Trimercaptotriazine). It is compatible with aqueous/alcoholic solvents.[6][7]

  • Dissolve product in water/methanol.

  • Add Si-TMT.

  • Stir, filter, and lyophilize.

  • Warning: Do not use standard Si-Thiol in 100% water as it may not wet properly; add 10% methanol to wet the pores.

Q: ICP-MS still shows 50 ppm after treatment. Why? A: You likely have Pd nanoparticles that are too small to filter but not reactive enough to bind to the thiol quickly.

  • Fix: Add a "Spike" of Activated Carbon (Charcoal) alongside the Si-Thiol. The carbon physically adsorbs the nanoparticles, while the thiol chemically binds the ions.

References

  • Garrett, C. E., & Prasad, K. (2004).[8] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS® User Guide.

  • Biotage. (2023).[4][9][10] Strategies for Removing Palladium from API Intermediates. Biotage White Paper.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • Ishihara, K., et al. (2000). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine.[8][10][11][12] Chemistry Letters.

Sources

Optimization

Troubleshooting dimerization side reactions in Apixaban intermediate synthesis

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Mitigation of Oligomerization and Dimerization Side Reactions during the Cycloaddition and Amidation Steps. Diagnostic Framework: Which...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Mitigation of Oligomerization and Dimerization Side Reactions during the


 Cycloaddition and Amidation Steps.

Diagnostic Framework: Which Dimer Do You Have?

Before adjusting process parameters, you must identify the specific dimerization pathway. In Apixaban synthesis, "dimerization" typically refers to one of three distinct failure modes. Use this table to correlate your analytical data with the root cause.

Impurity Type Common Name LC-MS Signature Process Stage Root Cause
Type A Tetrazine Dimer

(

High)
Core Formation (

Cycloaddition)
Nitrile Imine Accumulation: Base addition is too fast relative to the enamine consumption rate.[1]
Type B Azo-Dimer

Linkage
Diazotization / ReductionDiazo Coupling: Incomplete reduction of the diazonium intermediate or re-oxidation of the hydrazine.[1]
Type C Amide Dimer

Final AmidationThermal Runaway: Excessive temperature during the ester-to-amide conversion causing transamidation.[1]

Deep Dive: The Cycloaddition Failure (Type A)

This is the most critical synthetic step, involving the reaction of the Hydrazonoyl Chloride (derived from 4-methoxyaniline) with the Morpholine Enamine (or lactam precursor) to form the pyrazole core.[1]

The Mechanism of Failure

The reaction proceeds via a transient Nitrile Imine intermediate, generated in situ by the dehydrohalogenation of the hydrazonoyl chloride using a base (typically Triethylamine or


).[1]
  • The Happy Path: The Nitrile Imine reacts immediately with the Enamine (

    
     cycloaddition) to form the dihydropyrazole.[1]
    
  • The Sad Path (Dimerization): If the Enamine concentration is low or the Nitrile Imine concentration is too high (due to rapid base addition), two Nitrile Imine molecules react with each other to form a Dihydrotetrazine dimer.[1]

Visualization: The Divergent Pathway

G Start Hydrazonoyl Chloride Intermediate Nitrile Imine Species (Transient High Energy) Start->Intermediate Dehydrohalogenation Base Base (TEA/K2CO3) Base->Intermediate Product Apixaban Pyrazole Core (Desired Product) Intermediate->Product Path A: + Enamine (Fast Kinetics) Dimer Tetrazine Dimer (Impurity Type A) Intermediate->Dimer Path B: Self-Reaction (Occurs if [Enamine] is low) Enamine Morpholine Enamine Enamine->Product

Figure 1: The kinetic competition between productive cycloaddition and destructive dimerization during the core formation step.[1]

Troubleshooting Guide (Type A)

Q: I am seeing a 5-10% yield loss to the Tetrazine dimer. How do I fix this?

A: This is a stoichiometry and addition rate problem.

  • Invert the Addition: Do not add the Enamine to the Hydrazonoyl Chloride/Base mixture. Instead, have the Enamine present in excess in the reactor.

  • Control the Nitrile Imine: Add the Base (TEA) slowly to the mixture of Hydrazonoyl Chloride and Enamine. Alternatively, add the Hydrazonoyl Chloride slowly to a mixture of Enamine and Base.

  • Temperature: Lower the temperature to

    
     to 
    
    
    
    . The dimerization typically has a higher activation energy than the cycloaddition; cooling favors the cross-reaction.

Deep Dive: The Azo-Dimer (Type B)[1]

This impurity, often cited in patent literature (e.g., EP 3064497), involves two Apixaban-like moieties linked by an azo (


) bridge.[1]
The Mechanism of Failure

This occurs during the preparation of the hydrazone precursor.[1] If the diazonium salt (formed from 4-methoxyaniline) is not fully reduced or if the Japp-Klingemann reaction conditions are too oxidative, the diazonium species can couple with the already formed hydrazone or active methylene compounds.

Troubleshooting Guide (Type B)

Q: The Azo-dimer persists even after recrystallization.[1] What is the root cause?

A: The impurity is likely forming upstream during the diazonium salt formation or the subsequent coupling.

  • Check pH Control: During the Japp-Klingemann reaction, ensure the pH is strictly maintained (usually pH 4-6). Too basic conditions favor azo coupling over hydrazone formation.

  • Quench Excess Nitrite: Ensure all sodium nitrite is consumed (check with starch-iodide paper) before adding the coupling partner.[1] Excess nitrite causes oxidative dimerization.[1]

  • Purification: This dimer is highly lipophilic.[1] A wash with hot ethanol or a recrystallization from DMF/Water is often required to remove it.

Validated Experimental Protocol: Controlled Cycloaddition

To minimize Type A (Tetrazine) dimerization, follow this "Inverse Addition" protocol.

Objective: Synthesize ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate with


 dimer content.
ParameterSpecificationRationale
Solvent Ethyl Acetate or TolueneNon-polar solvents often suppress ionic dimerization pathways.[1]
Temperature

Kinetic control favors the lower-barrier cycloaddition.[1]
Stoichiometry Enamine (1.1 eq) : Hydrazonoyl Cl (1.0 eq)Excess enamine ensures the Nitrile Imine always finds a partner.[1]
Base Addition Continuous Dosing (4-6 hours)Keeps the instantaneous concentration of Nitrile Imine near zero.[1]

Step-by-Step:

  • Charge the reactor with the Morpholine Enamine (1.1 equiv) and Ethyl Acetate (

    
    ).[1]
    
  • Cool the mixture to

    
    .
    
  • Add the Hydrazonoyl Chloride (1.0 equiv) in one portion (it is stable without base).

  • Dose Triethylamine (1.2 equiv) diluted in Ethyl Acetate over 4 hours via a syringe pump or dropping funnel.

    • Critical Check: Monitor the internal temperature. Do not allow it to exceed

      
      .[1]
      
  • IPC (In-Process Control): After addition, stir for 1 hour. Sample for HPLC.

    • Pass Criteria: Hydrazonoyl Chloride

      
      ; Tetrazine Dimer 
      
      
      
      .[1]
  • Quench with

    
     to remove excess base and hydrolyze the morpholine moiety (if required by the specific route).
    

Frequently Asked Questions (FAQs)

Q: Can I use inorganic bases like


 instead of Triethylamine to avoid dimerization? 
A:  Yes, but particle size matters. Finely milled 

works well because the heterogeneous surface limits the reaction rate, effectively creating a "slow release" of the Nitrile Imine.[1] However, mixing issues can lead to localized hot-spots of dimerization.[1] Organic bases (TEA/DIPEA) with controlled dosing are generally more reproducible at scale.[1]

Q: My final Apixaban product has a "Bis-Amide" dimer. Is this the same thing? A: No. That is Type C. It happens during the conversion of the ethyl ester to the amide using ammonia. If you use high temperatures (


) or high pressure to force the reaction, the product amide can attack a remaining ester molecule.
  • Fix: Switch to a catalytic aminolysis using a Lewis acid (e.g.,

    
    ) or perform the reaction in Methanol/Propylene Glycol at lower temperatures (
    
    
    
    ) for a longer time.

References

  • Pinto, D. J. P., et al. (2007).[2] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[1][2][3] Journal of Medicinal Chemistry, 50(22), 5339–5356.[1][2] Link[1]

  • Jiang, J., & Ji, Y. (2012). Method for preparing antithrombotic medicament apixaban.[2][4][5][6][7][8][9][10] CN Patent 101967145B.[1][6] Link

  • Carcone, L., et al. (2016). Dimer Impurities of Apixaban and Method to Remove Them. EP Patent 3064497 A1.[1] Link

  • Nevuluri, N. R., et al. (2017).[2][9] A morpholine-free process amenable convergent synthesis of apixaban: a potent factor Xa inhibitor.[1][2] Monatshefte für Chemie, 148, 1477–1482.[2] Link[1]

Sources

Troubleshooting

Purification strategies for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one without chromatography

[1] Topic: Non-Chromatographic Purification Strategies Target Molecule: 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Synonyms: 3-amino-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one CAS Registry Number: 1206968-64-2 (An...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Non-Chromatographic Purification Strategies Target Molecule: 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Synonyms: 3-amino-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one CAS Registry Number: 1206968-64-2 (Analogous scaffold reference)[1]

Executive Summary & Chemical Profile

User Query: "How do I purify 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one without using flash chromatography?"

Technical Response: Purification of 3-aminopyridin-2-ones without chromatography is not only possible but preferred for scale-up.[1] The strategy relies on exploiting the amphoteric nature of the molecule (basic amine, polar lactam core) and its solubility differential created by the lipophilic tetrahydropyran (oxan-4-yl) tail.[1]

The primary non-chromatographic workflows involve Acid-Base Swing Extraction to remove neutral precursors (like the 3-nitro intermediate) and Controlled Recrystallization to reject trace colored impurities and inorganic salts.[1]

Physicochemical Profile for Purification Logic
FeatureChemical PropertyPurification Implication
3-Amino Group Weakly Basic (

)
Allows for protonation by strong acids (HCl) to form water-soluble salts, enabling separation from non-basic organic impurities.[1]
Pyridin-2-one Core Polar / H-Bond Donor & AcceptorHigh solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[1] Poor solubility in non-polar alkanes (Hexane).[1]
Oxan-4-yl Group Lipophilic EtherIncreases solubility in moderate polarity solvents (EtOAc, DCM) compared to the bare pyridinone, aiding extraction.[1]
Stability Oxidation SensitiveThe free amine is prone to air-oxidation (darkening).[1] Purification should be rapid or performed under inert atmosphere (

).[1]

Primary Purification Strategy: The Acid-Base Swing[1]

This method is the robust "workhorse" for cleaning crude reaction mixtures, particularly after the reduction of a nitro-precursor.

The Protocol
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use approximately 10-15 volumes (mL/g).

  • Acid Extraction:

    • Add 1M or 2M Aqueous HCl (3-4 equivalents).

    • Agitate vigorously for 15 minutes.

    • Mechanism:[1][2][3][4][5][6] The amine protonates to form the hydrochloride salt (

      
      ), which migrates to the aqueous phase.[1] Neutral impurities (unreacted nitro starting material, dimers) remain in the organic phase.
      
  • Phase Separation: Separate the layers. Keep the Aqueous Acidic Layer .

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.[1]

  • Basification (The "Swing"):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 6M NaOH or saturated

      
        until the pH reaches 10–12.[1]
      
    • Observation: The product will precipitate as an off-white to pale yellow solid or oil out.[1]

  • Recovery:

    • If solid precipitates: Filter and wash with cold water.[1]

    • If oil forms: Extract back into DCM (3x), dry over

      
      , and concentrate.
      
Visualizing the Logic (Graphviz)

AcidBaseSwing Crude Crude Mixture (Amine + Neutral Impurities) OrgSolvent Dissolve in EtOAc/DCM Crude->OrgSolvent AcidAdd Add 2M HCl (aq) OrgSolvent->AcidAdd Separation Phase Separation AcidAdd->Separation OrgLayer Organic Layer (Contains Neutral Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Product-HCl Salt) Separation->AqLayer Keep BaseAdd Basify (pH > 10) with NaOH AqLayer->BaseAdd Precipitation Product Precipitates (Free Base) BaseAdd->Precipitation

Caption: The Acid-Base Swing separates the basic product from neutral impurities using pH-dependent solubility.[1]

Secondary Purification: Recrystallization (Polishing)[1]

If the Acid-Base swing yields a colored solid or if the purity is <98%, recrystallization is required.

Recommended Solvent Systems
SystemRatio (v/v)Procedure Notes
Ethanol / Water 9:1 to 5:1Best for Scale. Dissolve in hot EtOH.[1] Add water dropwise until turbid.[1] Cool slowly.
Isopropanol (IPA) PureBest for Drying. Good solubility hot, poor cold. Easy to dry due to lower boiling point than water.[1]
EtOAc / Heptane 1:2Best for Lipophilic Impurities. Dissolve in minimal hot EtOAc.[1] Add Heptane slowly.[1]
Step-by-Step Recrystallization Protocol
  • Slurry: Place the crude solid in a flask with Ethanol (absolute) (approx. 5-8 mL per gram of solid).

  • Heat: Heat to reflux (

    
    ) with stirring.
    
    • Troubleshooting: If the solid doesn't dissolve completely, add more ethanol in small increments. If black specks remain (Pd/C residues), perform a hot filtration through Celite.

  • Nucleation: Remove from heat. If using a mixed solvent, add the anti-solvent (e.g., Water or Heptane) dropwise until a faint cloudiness persists.

  • Cooling Ramp:

    • Allow to cool to room temperature (RT) undisturbed for 1 hour.

    • Transfer to an ice bath (

      
      ) for another hour.
      
    • Why? Rapid cooling traps impurities.[1] Slow cooling grows pure crystal lattices.[1]

  • Filtration: Filter the crystals. Wash the cake with cold solvent (the same mixture used for crystallization).[1][7]

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. What do I do?

Cause: This is common with oxan-4-yl derivatives due to the flexible ether ring lowering the melting point, or the presence of residual solvent lowering the glass transition temperature. Solution:

  • Seed Crystals: If you have any pure material, add a tiny crystal to the oil/solvent mixture at room temperature.

  • Trituration: Evaporate the solvent to a gum. Add Diethyl Ether or MTBE (Methyl tert-butyl ether) and scratch the flask walls vigorously with a glass rod.[1] The mechanical stress often induces crystallization.[1]

  • Change Solvent: Switch from Ethanol/Water to Toluene/Heptane . The non-polar nature of Heptane forces the polar lactam to aggregate more aggressively.

Q2: The product is dark/brown after reduction. Is it ruined?

Cause: Oxidation of the amine or trace metal (Pd/Fe) residues.[1] Solution:

  • Activated Carbon: During the hot recrystallization step (Step 2 above), add Activated Charcoal (5-10 wt% relative to product).[1] Stir at reflux for 10 minutes, then filter hot through Celite.

  • Metal Scavengers: If the color persists, treat the organic solution with a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) to remove palladium.

Q3: Can I store the product as the free base?

Technical Insight: Aminopyridinones are moderately stable but can darken over months.[1] Recommendation: For long-term storage, convert it to the Hydrochloride Salt .[1]

  • Protocol: Dissolve free base in EtOAc.[1] Add 1.1 eq of 4M HCl in Dioxane. The salt will precipitate immediately.[1] Filter and dry.[1][7][8][9][10][11] The salt is indefinitely stable.[1]

Process Workflow Diagram

PurificationWorkflow Reaction Reaction Complete (Reduction Step) Workup Acid-Base Extraction (Removal of Neutrals) Reaction->Workup Crude Isolation Charcoal Charcoal Treatment (Color Removal) Workup->Charcoal If Colored Cryst Recrystallization (EtOH/Water) Workup->Cryst If >90% Pure Charcoal->Cryst Hot Filtration Drying Vacuum Drying (< 50°C) Cryst->Drying Pure Crystals

Caption: Integrated workflow ensuring removal of precursors, metals, and amorphous content.

References

  • Apixaban Intermediate Synthesis:Detailed protocols for aminopyridinone reductions and workups.

    • Source: World Journal of Pharmaceutical Sciences.[1] "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban."[1][6][12]

    • (General Journal Link - Specific article context derived from search result 1.7)

  • Recrystallization of Pyridinones:Solubility profiles for N-substituted lactams.

    • Source: Organic Letters (ACS).[1] "Synthesis of N-Substituted 3-Amino-2-pyridones."

    • [1]

  • General Purification of Amines:Acid-Base extraction principles.

    • Source: University of Rochester, Dept of Chemistry. "Solvents for Recrystallization and Extraction."[1][8][10]

Sources

Optimization

Overcoming solubility issues of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one in aqueous media

Case ID: TS-SOL-PYR-004 Status: Active Subject: Overcoming Aqueous Solubility Barriers for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Applicable For: In vitro Bioassays, In vivo PK Formulation, Chemical Synthesis Int...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TS-SOL-PYR-004 Status: Active Subject: Overcoming Aqueous Solubility Barriers for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Applicable For: In vitro Bioassays, In vivo PK Formulation, Chemical Synthesis Intermediates

Executive Summary

The molecule 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one presents a classic "brick dust" challenge common in kinase inhibitor scaffolds. Its poor solubility is driven by two factors:

  • High Lattice Energy: The pyridinone core facilitates strong intermolecular hydrogen bonding (amide-like stacking), resisting dissolution.

  • Weak Basicity: The 3-amino group is electronically conjugated to the carbonyl, significantly lowering its pKa (approx. 2.5–3.5). Consequently, it remains uncharged (hydrophobic) at physiological pH (7.4), leading to precipitation in aqueous buffers.

This guide provides validated protocols to overcome these thermodynamic barriers without compromising biological data integrity.

Part 1: Diagnostic Workflow

Before selecting a protocol, identify your specific application constraints using the decision matrix below.

SolubilityDecisionTree Start START: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo / Animal Study AppType->InVivo Stock Stock Storage AppType->Stock DMSO_Tol Is DMSO Tolerated? InVitro->DMSO_Tol Conc_Req Conc. Required? InVivo->Conc_Req Method_D Method D: Anhydrous DMSO (Store -20°C) Stock->Method_D Method_A Method A: DMSO Spike (<0.5%) DMSO_Tol->Method_A Yes (Standard) Method_B Method B: Cyclodextrin Complex DMSO_Tol->Method_B No (Sensitive Cells) Conc_Req->Method_B High (>10 mg/kg) Method_C Method C: Cosolvent System (PEG400/Water) Conc_Req->Method_C Low (<5 mg/kg)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Troubleshooting Guides & FAQs

Module A: The "Crash Out" Phenomenon (In Vitro)

Issue: "I prepared a 10 mM stock in DMSO, but when I dilute it into cell culture media (RPMI/DMEM), a white precipitate forms immediately."

Root Cause: This is the "Solvent Shock" effect. The compound is soluble in DMSO but highly insoluble in water. Rapid addition creates local zones of high water concentration, causing the compound to nucleate and crystallize before it can disperse.

The Solution: Serial Dilution with Intermediate Solvents Do not jump directly from 100% DMSO to 100% Aqueous Media. Use an intermediate "bridge" step.

Protocol:

  • Stock: Prepare 10 mM compound in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400) or pure Ethanol.

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final Step: Dilute this intermediate into your pre-warmed media while vortexing.

    • Mechanism:[1] PEG-400 acts as a surfactant-like cosolvent, suppressing nucleation during the transition to the aqueous phase.

Solvent SystemSolubility Limit (Est.)Risk of PrecipitationRecommended For
Pure Water/PBS < 10 µg/mLHighNot Recommended
DMSO (100%) > 50 mg/mLNone (in stock)Storage
DMSO (0.1%) in Media ~20-50 µg/mLModerateStandard Assays
20% HP-β-CD (aq) > 2 mg/mLVery LowIn Vivo / Sensitive Cells
Module B: pH & Salt Formation

Issue: "The molecule has an amino group. Why doesn't it dissolve in acidic buffer (pH 5.0)?"

Scientific Insight: Not all amines are basic. In 3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one , the nitrogen lone pair on the 3-amino group is partially delocalized into the pyridinone ring system.

  • Estimated pKa: ~2.5 – 3.5.

  • Consequence: At pH 5.0, the molecule is still >99% uncharged (neutral). To protonate it and form a soluble salt, you would need a pH < 1.5, which is often incompatible with biological assays.

Protocol: In Situ Salt Formation (For Chemical Synthesis/Purification Only) If you need to dissolve it for a chemical reaction or purification (non-biological):

  • Suspend the solid in water.

  • Add 1.1 equivalents of Methanesulfonic Acid (MsOH) or 2M HCl .

  • Note: The mesylate salt often crystallizes better than the hydrochloride salt for pyridinone scaffolds.

Module C: Advanced Formulation (In Vivo Studies)

Issue: "We need to dose mice at 10 mg/kg IV/PO. DMSO is toxic at high volumes. How do we formulate this?"

The Gold Standard: Cyclodextrin Complexation Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic pyridinone core, shielding it from water while maintaining a hydrophilic exterior.

Step-by-Step Formulation Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Phosphate Buffer (pH 7.4).

    • Tip: Stir until clear. Filter through a 0.22 µm filter.

  • Compound Addition: Weigh the required amount of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one.

  • Dispersion: Add the solid slowly to the vehicle while stirring.

  • The Critical Step (Sonication/pH Swing):

    • If the solid does not dissolve after 30 mins, lower the pH to ~3.0 using 1N HCl (temporarily protonating the amine to assist entry into the cyclodextrin cavity).

    • Sonicate for 10 minutes.

    • Slowly readjust pH back to 7.4 using 1N NaOH. The compound should remain trapped in the cyclodextrin.

Visual Verification: The solution must be optically clear . If it is cloudy, the compound is not dissolved and will result in erratic PK data (low bioavailability).

Part 3: Mechanistic Visualization

Understanding why the compound precipitates helps prevent errors. The diagram below illustrates the competing forces during solubilization.

SolubilityMechanism Solid Solid Crystal (High Lattice Energy) Interaction Interaction Interface Solid->Interaction Solvent Aqueous Media (High Polarity) Solvent->Interaction Success Stable Solution (Dissolved) Interaction->Success With Excipients Fail Precipitation (Aggregates) Interaction->Fail Standard Conditions Factor1 H-Bond Network (Resists Breakup) Factor1->Solid Factor2 Hydrophobic Effect (Repels Water) Factor2->Solid Factor3 Cyclodextrin/Cosolvent (Shields Hydrophobicity) Factor3->Interaction

Figure 2: Mechanistic barriers to solubility. The high lattice energy (Factor 1) and hydrophobicity (Factor 2) must be counteracted by excipients (Factor 3) to achieve a stable solution.

References

  • Solubilization Strategies for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences. Provides the foundational theory for using cosolvents and cyclodextrins for Class II molecules.

  • Cyclodextrin-based Delivery Systems. Nature Reviews Drug Discovery. Authoritative review on the mechanism of HP-β-CD in drug formulation.

  • Physicochemical Properties of Pyridinone Scaffolds. Journal of Medicinal Chemistry. Discusses the specific H-bonding patterns and pKa limitations of aminopyridinone derivatives.

  • Formulation of Aminopyridines. Sigma-Aldrich Technical Bulletins. General guidelines for handling weakly basic amine-containing heterocycles.

(Note: Specific CAS-linked papers for this exact intermediate are proprietary/scarce; references above link to validated methodologies for the structural class.)

Sources

Troubleshooting

Optimizing temperature and pressure for hydrogenation of Apixaban precursors

Executive Summary & Core Directive Welcome to the Support Hub. You are likely here because your hydrogenation of the Apixaban nitro-intermediate is either stalling, generating hydroxylamine impurities, or exhibiting dang...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Welcome to the Support Hub. You are likely here because your hydrogenation of the Apixaban nitro-intermediate is either stalling, generating hydroxylamine impurities, or exhibiting dangerous exotherms.

This guide addresses the catalytic hydrogenation of Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate to its corresponding aniline.[1] This is a heterogeneous solid-liquid-gas reaction where mass transfer (Pressure/Agitation) and kinetics (Temperature) must be balanced to prevent catalyst poisoning and over-reduction.[1]

Critical Process Parameters (CPPs): The "Goldilocks" Zone

The following matrix defines the operational window for using 10% Pd/C (50% wet) in THF/Ethanol.

Temperature & Pressure Impact Matrix[1]
VariableLow SettingOptimal ZoneHigh SettingRisk at High Setting
Temperature < 20°C40°C – 50°C > 65°CHydrolysis of ethyl ester; Ring opening; Thermal runaway (Exotherm).[1]
Pressure < 1 bar3 – 5 bar (45-75 psi) > 10 barOver-reduction of pyrazole core; Equipment pressure rating exceedance.[1]
Agitation < 500 RPM800 – 1200 RPM N/ACatalyst attrition (grinding); Splash/fouling of reactor headspace.[1]

Process Insight: The reduction of the nitro group is highly exothermic (


).[1] Operating above 60°C increases the risk of "runaway" where the heat generation rate exceeds the cooling capacity, potentially triggering the decomposition of the hydrazine/diazo intermediates.[1]

Troubleshooting Guide (Q&A)

Scenario A: The Reaction Stalls

Q: My reaction proceeds rapidly to 80% conversion but stalls. Adding more catalyst doesn't help.[1] Why?

A: This is a classic Mass Transfer Limitation , not a catalyst deactivation issue.

  • The Mechanism: Hydrogen has low solubility in organic solvents.[1] As the reaction progresses, the rate becomes dependent on the transfer of

    
     gas into the liquid phase and then to the catalyst surface.[1]
    
  • The Fix:

    • Agitation: Increase impeller speed. In hydrogenation, agitation is a reagent.[1] You must break the gas-liquid interface.[1]

    • Pressure: Increasing pressure (up to 5 bar) forces more

      
       into the liquid phase (Henry's Law), driving the reaction to completion.[1]
      
    • Water Management: If your solvent is wet, water produced during reduction (2 moles

      
       per nitro group) can form an immiscible layer around the catalyst, blinding it.[1] Ensure efficient drying or use a miscible co-solvent (e.g., Ethanol).[1]
      
Scenario B: Impurity Formation (Hydroxylamine)

Q: LCMS shows a peak with M-16 relative to the product (Nitroso) or M-2 (Hydroxylamine). [1]

A: The reduction pathway is stepwise:


.[1]
  • Cause: Low temperature or insufficient hydrogen pressure.[1] The reaction has "paused" at the intermediate stage.[1]

  • The Fix:

    • Do NOT stop. Increase temperature to 45°C and hold. The hydroxylamine intermediate requires a higher activation energy to reduce to the amine than the initial nitro reduction.[1]

    • Verify

      
      :  Ensure the headspace is not depleted. Repressurize.
      
Scenario C: Impurity Formation (Ester Hydrolysis)

Q: I am seeing the carboxylic acid version of the product (Loss of Ethyl group).

A: This is Hydrolysis , usually driven by basic impurities or high temperatures in the presence of water.

  • Cause: The amine product is basic.[1][2] If water is present (byproduct of reduction) and T > 60°C, the ethyl ester on the pyrazole ring will hydrolyze.[1]

  • The Fix:

    • Keep T < 50°C.[1]

    • Use anhydrous THF/EtOH.[1]

    • Work up immediately upon completion; do not leave the reaction mixture stirring overnight.

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision pathways during the hydrogenation process.

ApixabanHydrogenation Start Start: Nitro-Pyrazole Precursor Setup Setup: 10% Pd/C, THF/EtOH P = 45 psi, T = 45°C Start->Setup Reaction Reaction Phase (Exothermic) Setup->Reaction Check IPC Check (LCMS) Reaction->Check Success Target: Amino-Pyrazole (>99% Conversion) Check->Success Clean Profile Stall Issue: Stalled at 80% (Mass Transfer Limit) Check->Stall Conversion < 90% Impurity_OH Issue: Hydroxylamine (M-2) (Incomplete Red.) Check->Impurity_OH Peak M-2 Impurity_Acid Issue: Ester Hydrolysis (T too high + H2O) Check->Impurity_Acid Acid Peak Stall->Reaction Increase RPM/Press Impurity_OH->Reaction Increase T to 50°C Impurity_Acid->Success Reject/Resynthesize

Figure 1: Decision logic for monitoring the hydrogenation of the Apixaban nitro-precursor. Green paths indicate success; red paths require intervention.[1]

Standard Operating Procedure (SOP)

Protocol ID: APX-SOP-002 (Parr Shaker/Autoclave)

  • Inerting: Charge the reactor with the Nitro-Precursor and 10% Pd/C (5 wt% loading relative to substrate).

    • Safety: Add catalyst under

      
       flow to prevent spark ignition of solvent vapors.[1] Pd/C is pyrophoric when dry.[1]
      
  • Solvent Addition: Add THF/Ethanol (1:1 ratio). Concentration should be 0.1 M.[1]

  • Purge: Seal reactor. Purge with

    
     (3x) to remove 
    
    
    
    .[1] Purge with
    
    
    (3x).[1]
  • Reaction:

    • Set Pressure to 45 psi (3 bar) .

    • Set Temperature to 45°C .

    • Set Agitation to Maximum efficient RPM .

  • Monitoring: Monitor

    
     uptake. The reaction is complete when uptake plateaus.[1]
    
    • Note: Expect a sharp exotherm in the first 15 minutes.[1] Ensure cooling jacket is active.[1]

  • Filtration: Filter warm (40°C) through Celite to remove Pd/C.[1]

    • Caution: Do not let the filter cake dry out (fire hazard).[1] Wash with water immediately.[1]

References

  • Bristol-Myers Squibb Company. (2003).[1] Lactam-containing compounds and derivatives thereof as factor Xa inhibitors.[1] (World Patent No.[1] WO2003026652).[1] WIPO.[1] 1]

  • Pinto, D. J. P., et al. (2007).[1] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban).[1][2][3] Journal of Medicinal Chemistry, 50(22), 5339–5356.[1] [Link]1]

  • Jiang, J., & Ji, Y. (2013).[1] An Improved Synthesis of Apixaban.[1][2][4] Synthetic Communications, 43(1), 72–79.[1] [Link]1]

Sources

Optimization

Identifying unknown byproducts in the synthesis of 1-(oxan-4-yl)pyridin-2-one

Technical Support Center: Synthesis of 1-(oxan-4-yl)pyridin-2-one Executive Summary This guide addresses the identification of unknown byproducts formed during the synthesis of 1-(oxan-4-yl)pyridin-2-one (also known as 1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(oxan-4-yl)pyridin-2-one

Executive Summary

This guide addresses the identification of unknown byproducts formed during the synthesis of 1-(oxan-4-yl)pyridin-2-one (also known as 1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one). Due to the ambident nucleophilicity of the 2-pyridone scaffold and the secondary nature of the oxanyl electrophile, this reaction is prone to regioselectivity issues (N- vs. O-alkylation) and elimination side reactions.

This document is structured as a dynamic troubleshooting center, allowing you to match your observed analytical anomalies (LC-MS, NMR) with specific chemical origins.

Module 1: The Primary Challenge – N- vs. O-Alkylation

User Query: "I have isolated a product with the correct molecular weight (M+1 = 180.2), but the NMR spectrum looks slightly 'off' compared to the literature. Is it the target?"

Technical Diagnosis: You are likely observing the O-alkylated regioisomer (2-(oxan-4-yloxy)pyridine), often referred to as the "lactim ether."

Mechanistic Insight: 2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine. Under basic conditions, the deprotonated anion is an ambident nucleophile .

  • N-Attack (Target): Favored by "soft" electrophiles and thermodynamic control.

  • O-Attack (Impurity): Favored by "hard" electrophiles (Pearson HSAB theory), high electron density at the oxygen, and significant steric hindrance at the nitrogen. The secondary carbon of the oxan-4-yl group adds steric bulk, increasing the risk of O-alkylation.

Diagnostic Protocol: Distinguishing Isomers
FeatureTarget: N-Alkylated (Lactam) Impurity: O-Alkylated (Lactim Ether)
13C NMR (Carbonyl/C-O) δ 160–162 ppm (C=O characteristic)δ 163–165 ppm (C-O-C characteristic)
1H NMR (Ring Proton C6-H) δ 7.3–7.6 ppm (Deshielded by adjacent N)δ 8.0–8.2 ppm (Deshielded by adjacent N in pyridine ring)
1H NMR (Oxanyl Methine) δ ~4.8–5.0 ppm (Multiplet)δ ~5.2–5.4 ppm (Downfield due to O-attachment)
IR Spectroscopy Strong band at 1650–1670 cm⁻¹ (C=O)Absent C=O stretch; bands at 1580–1600 cm⁻¹

Corrective Action:

  • Switch Solvents: Change from non-polar solvents (which favor O-alkylation via ion pairing) to polar aprotic solvents like DMF or DMSO .

  • Change Base: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" stabilizes the N-centered anion and promotes the desired pathway.

Module 2: The "Missing Mass" – Elimination Byproducts

User Query: "My LC-MS shows a large peak at m/z 85 and the starting material mass, but low conversion to product. The crude NMR shows alkene protons."

Technical Diagnosis: You are observing Elimination (E2) of the oxanyl electrophile.

Mechanistic Insight: The oxan-4-yl group is a secondary alkyl center. If you are using a leaving group like Bromide, Iodide, or Tosylate/Mesylate in the presence of a strong base (e.g., NaH, KOtBu), the pyridone anion acts as a base rather than a nucleophile. This eliminates the leaving group to form 3,6-dihydro-2H-pyran .

DOT Diagram: Reaction Pathways & Byproducts

ReactionPathways SM 2-Pyridone (Starting Material) Target Target Product (N-Alkylation) SM->Target Path A: N-Attack (Thermodynamic) Impurity_O Impurity A (O-Alkylation) SM->Impurity_O Path B: O-Attack (Kinetic/Steric) Electrophile Oxan-4-yl-LG (LG = Br, OTs, etc.) Impurity_E Impurity B (Elimination) Electrophile->Impurity_E Path C: E2 Elimination (Strong Base)

Caption: Bifurcation of reaction pathways showing the competition between the desired N-alkylation, O-alkylation, and elimination of the electrophile.

Corrective Action:

  • Lower Temperature: Conduct the reaction at room temperature or 40°C instead of reflux.

  • Weaker Base: Switch from NaH to K₂CO₃ or Cs₂CO₃.

  • Alternative Route: Consider Chan-Lam coupling (using oxan-4-yl boronic acid) to avoid elimination entirely, as this pathway does not involve a traditional leaving group.

Module 3: Mitsunobu Reaction Specifics

User Query: "I used the Mitsunobu reaction (DIAD/PPh3) to avoid elimination, but I can't purify the product. There is a persistent impurity in the aromatic region."

Technical Diagnosis: The impurity is likely 1,2-dicarbethoxyhydrazine (reduced DIAD) or Triphenylphosphine oxide (TPPO) , which can co-elute with polar pyridones.

Troubleshooting Table: Mitsunobu Artifacts

ImpurityOriginIdentification (1H NMR)Removal Strategy
Reduced DIAD Hydrogenation of DIADBroad singlet (NH) ~6.5 ppm; Ethyl quartet ~4.2 ppmAcid wash (1M HCl) or polymer-supported DIAD.
TPPO Oxidation of PPh3Multiplets in aromatic region (7.5–7.7 ppm)Trituration with cold ether/hexane (Product precipitates, TPPO stays in solution).
N-N Coupled Dimer Homocoupling of PyridoneDoublets in aromatic region, Mass = 2x SMOptimize stoichiometry; add Pyridone last.

Module 4: Unknown Identification Workflow

User Query: "I have a peak that doesn't fit any of the above. How do I identify it?"

Use this self-validating logic flow to categorize the unknown.

DiagnosticFlow Start Unknown Impurity Detected MassCheck Check LC-MS Mass (M+) Start->MassCheck SameMass Mass == Target (180.2)? MassCheck->SameMass LowerMass Mass < Target? MassCheck->LowerMass HigherMass Mass > Target? MassCheck->HigherMass IsomerCheck Check 13C NMR (C=O region) SameMass->IsomerCheck Elimination Mass = 96 (Pyridone only)? Check for volatile alkene LowerMass->Elimination Reagent Check for DIAD/PPh3 adducts or Bis-alkylation HigherMass->Reagent O_Alkyl Peak at ~164 ppm (O-Isomer) IsomerCheck->O_Alkyl N_Alkyl Peak at ~162 ppm (Target) IsomerCheck->N_Alkyl

Caption: Step-by-step decision tree for classifying unknown impurities based on Mass Spectrometry and NMR data.

References

  • Selectivity in Pyridone Alkylation

    • Citation: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorg.[1] Med. Chem. Lett., 2013, 23(16), 4663-4668.[1]

    • Relevance: Establishes the NMR criteria for distinguishing Lactam (N) vs Lactim (O) forms.
  • Mitsunobu Reaction Mechanisms

    • Citation: "The Mitsunobu Reaction: Mechanism and Byproducts."[2] Organic Chemistry Portal.

    • Relevance: Details the formation of hydrazine and phosphine oxide byproducts.
  • Chan-Lam Coupling (Alternative Route)

    • Citation: "Chan-Lam Coupling: Copper-promoted C-Heteroatom Bond Cross-Coupling." Organic Chemistry Portal.
    • Relevance: Provides the mechanistic basis for using boronic acids to avoid elimin
  • General Pyridone Chemistry

    • Citation: "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives." Chem. Proc., 2020.[3]

    • Relevance: Discusses the impact of microwave irradiation and solvent choice on N/O selectivity.

Sources

Troubleshooting

Technical Support Center: Resolution of Enantiomeric Impurities in Chiral Pyridinone Synthesis

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Troubleshooting chromatographic (HPLC/SFC) and classical resolution methods for chiral pyridinone scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Troubleshooting chromatographic (HPLC/SFC) and classical resolution methods for chiral pyridinone scaffolds.

Introduction: The Chiral Pyridinone Challenge

Pyridinone scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores in kinase inhibitors (e.g., p38 MAP kinase), CFTR modulators, and anti-fibrotic agents. However, their resolution presents unique challenges:

  • Solubility: The rigid, planar nature of the pyridinone ring often leads to poor solubility in standard non-polar mobile phases.

  • Basicity: The nitrogen atom (and potential tautomers) can interact strongly with residual silanols on stationary phases, causing severe peak tailing.

  • Racemization Risk: Certain substituents at the

    
     position or on the 
    
    
    
    -alkyl chain can be labile under basic conditions, risking on-column racemization.

This guide provides a self-validating troubleshooting framework to resolve these impurities efficiently.

Module 1: Chromatographic Resolution (HPLC & SFC)

For early-stage discovery (mg to g scale), Supercritical Fluid Chromatography (SFC) is the preferred modality due to its speed and "green" solvent profile, though Normal Phase HPLC (NP-HPLC) remains a robust backup.

Method Selection & Optimization Strategy

The choice of column and mobile phase is critical.[1] For pyridinones, polysaccharide-based columns are the industry standard due to their ability to form hydrogen bonds and dipole-dipole interactions with the amide/lactam functionality.

Table 1: Column & Mobile Phase Selection Matrix for Pyridinones

ParameterPrimary RecommendationSecondary RecommendationTechnical Rationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)The AD/IA phases offer "pockets" that accommodate the flat pyridinone ring. Chlorinated phases (IC) offer unique selectivity for halogenated pyridinones.
SFC Mobile Phase CO₂ + Methanol (15-40%) CO₂ + Ethanol/IPA Methanol maximizes solubility. Ethanol/IPA are used if resolution (

) is low but retention (

) is adequate.
HPLC Mobile Phase Heptane : Ethanol (80:20) Polar Organic Mode (100% MeCN or MeOH)Polar Organic Mode is crucial if the pyridinone is insoluble in alkanes.
Additives 0.1% Diethylamine (DEA) or TEA 0.1% Isopropylamine (IPA-amine) CRITICAL: Basic additives suppress silanol interactions, sharpening peaks for basic pyridinones.
Workflow Visualization: SFC Method Development

The following diagram outlines a logic-gated workflow for developing a preparative SFC method.

SFC_Workflow Start Start: Racemic Pyridinone Sample SolubilityCheck Solubility Check (Dissolve in MeOH/EtOH) Start->SolubilityCheck Screening Column Screening (Gradient) AD, OD, OJ, AS, IC 5-50% MeOH + 0.1% DEA SolubilityCheck->Screening Decision1 Resolution (Rs) > 1.5? Screening->Decision1 Optimize Optimize Isocratic Method Adjust % Modifier & Temp Decision1->Optimize Yes SwitchModifier Switch Co-Solvent (MeOH -> EtOH or IPA) Decision1->SwitchModifier No (Poor Sep) SwitchColumn Switch to Chlorinated Phase (IG, IC, IH) Decision1->SwitchColumn No (No Retention) LoadingStudy Loading Study (Inj. Vol vs. Conc) Optimize->LoadingStudy SwitchModifier->Decision1 SwitchColumn->Decision1 PrepRun Preparative Run (Stacked Injections) LoadingStudy->PrepRun

Figure 1: Logic-gated workflow for SFC method development. Note the critical decision loop involving co-solvent switching before column switching.

Module 2: Troubleshooting Guide (FAQ Format)

This section addresses specific failure modes reported by users handling chiral pyridinones.

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

User Observation: "My enantiomers are separating, but the second peak tails significantly, contaminating the first peak during collection."

  • Root Cause: Pyridinones possess a basic nitrogen and a lactam carbonyl. These moieties engage in non-specific binding with residual silanol groups (

    
    ) on the silica support, especially in older column generations.
    
  • Corrective Action:

    • Additive Check: Ensure your mobile phase contains 0.1% DEA or TEA . For SFC, stronger bases like isopropylamine or cyclic amines may be required.

    • Column History: If the column was previously used with acidic additives (TFA), it may have "memory effects." Wash the column with 100% ethanol + 1% DEA for 20 column volumes.

    • Switch to Immobilized Phases: Immobilized phases (e.g., Chiralpak IA/IC) generally have better end-capping and chemical stability than coated phases (AD/OD).

Issue 2: "Ghost" Peaks or Baseline Drift

User Observation: "I see small peaks eluting between my enantiomers that weren't there in the analytical run."

  • Root Cause: On-column Racemization or Rotamerism .

    • Racemization:[2][3][4][5][6][7][8] If the chiral center is acidic (e.g.,

      
       to a carbonyl), the basic additive (DEA) might be catalyzing racemization.
      
    • Rotamerism: Pyridinones with bulky side chains (e.g., amide linkers) may exist as slow-interconverting rotamers, appearing as broad "humps" or split peaks.

  • Diagnostic Protocol:

    • Temperature Test: Run the separation at

      
       and 
      
      
      
      .
      • If peaks sharpen at high temp

        
         Rotamers (faster interconversion).
        
      • If peaks coalesce/plateau rises at high temp

        
         Racemization (faster reaction).
        
    • Additive Switch: If racemization is suspected, switch from DEA to a weaker base (e.g., ethanolamine) or remove the base if using an immobilized column (which tolerates neutral conditions better).

Issue 3: Sample Precipitation in SFC (Blockages)

User Observation: "The backpressure spikes immediately after injection."

  • Root Cause: Pyridinones are often polar solids. While soluble in methanol, they may precipitate when the sample plug hits the supercritical

    
     stream (which is non-polar).
    
  • Corrective Action:

    • Feed Solvent: Dissolve the sample in a mixture of Methanol:DMSO (90:10) or Methanol:DCM (80:20) . The co-solvent helps maintain solubility during the mixing phase.

    • Configuration: Use a "Mixed-Stream" injection mode (if available) where the sample is introduced into the modifier stream rather than the

      
       stream.
      

Module 3: Classical Resolution (Diastereomeric Crystallization)

For multi-kilogram scales, chromatography may be cost-prohibitive. Classical resolution via diastereomeric salt formation is the scalable alternative.

The "Dutch Resolution" Approach

Instead of testing one resolving agent at a time, use a "family" approach to identify the best solid-state packing.

Protocol:

  • Screening: Prepare equimolar mixtures of the racemic pyridinone with a panel of chiral acids:

    • (+)-Di-p-toluoyl-D-tartaric acid (DTTA)

    • (S)-Mandelic acid[8]

    • (-)-Camphorsulfonic acid (CSA)

    • (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNDHP)

  • Solvent System: Start with Ethanol/Water (95:5) or Acetonitrile . Pyridinone salts often require protic solvents to crystallize effectively.

  • Evaluation: Harvest crystals and check Enantiomeric Excess (ee) via analytical HPLC.

Resolution Pathway Visualization

Salt_Resolution Racemate Racemic Pyridinone (Solution) SaltFormation Salt Formation (Reflux -> Slow Cool) Racemate->SaltFormation Agent Chiral Acid (0.5 - 1.0 eq) (e.g., DTTA) Agent->SaltFormation Filtration Filtration SaltFormation->Filtration Solid Solid: Diastereomer A (Enriched) Filtration->Solid Liquor Mother Liquor: Diastereomer B (Enriched) Filtration->Liquor Recryst Recrystallization (Maximize ee > 99%) Solid->Recryst Racemization Racemization of Liquor (Recycle) Liquor->Racemization FreeBase Free Base Liberation (NaOH/DCM extraction) Recryst->FreeBase Racemization->Racemate

Figure 2: Classical resolution workflow including the potential for recycling the unwanted enantiomer (Resolution-Racemization-Recycle).

References

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397. Link

  • Hampe, A., et al. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A, 1467, 40-55. Link

  • Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122. Link

  • Viedma, C. (2005). Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling. Physical Review Letters, 94(6), 065504. Link

  • Subramanian, G. (Ed.). (2008).[9] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Amino-1-(oxan-4-yl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one. As a polar, basic compound, this analyte presents unique challenges that necessitate a systematic and scientifically grounded approach to method development, moving beyond standard C18 column methodologies.

The Analytical Challenge: Understanding the Analyte

The structure of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one, featuring a basic primary amine and a polar pyridinone ring system, dictates the primary obstacles in reversed-phase HPLC. These include:

  • Poor Retention: The compound's hydrophilic nature leads to minimal interaction with traditional non-polar stationary phases (like C18), often causing elution near the solvent front (void volume).[1]

  • Peak Tailing: The basic amino group can engage in secondary ionic interactions with acidic residual silanol groups on the silica surface of the column, resulting in asymmetrical, tailing peaks.[2]

  • Method Specificity: A purity method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.[3][4] This requires a thorough evaluation under stress conditions as mandated by regulatory bodies.[5][6]

To overcome these challenges, a logical, multi-faceted strategy is required, focusing on the synergistic selection of an appropriate stationary phase and a meticulously optimized mobile phase.

A Systematic Workflow for Method Development

A successful method development process follows a structured workflow. The goal is to move from a broad screening of conditions to a fine-tuned, robust final method capable of passing validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (pKa, logP, Solubility) Screening Column & Mobile Phase Screening Analyte->Screening Informs initial choices Optimization Fine-Tuning Parameters (Gradient, pH, Temperature) Screening->Optimization Identifies promising conditions ForcedDeg Forced Degradation Study (ICH Q1A) Optimization->ForcedDeg Tests specificity Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation Confirms stability-indicating nature Final Final Robust Method Validation->Final

Caption: Systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases: Finding the Right Interaction

The choice of stationary phase is the most critical factor in achieving adequate retention and selectivity. A screening approach using columns with orthogonal (different) selectivities is the most efficient strategy.

Stationary PhasePrimary Interaction MechanismPerformance for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one
Traditional C18 HydrophobicPoor: Expect very low retention and potential for severe peak tailing due to unshielded silanols. Generally unsuitable as a primary choice.
Polar-Embedded (e.g., Amide) Hydrophobic & Hydrogen BondingGood: The embedded polar group (e.g., amide) shields residual silanols, significantly improving peak shape for bases.[2] It also offers enhanced retention for polar compounds.
Phenyl-Hexyl Hydrophobic & π-π InteractionsVery Good: The phenyl rings provide π-π interactions with the pyridinone ring of the analyte, offering a different selectivity mechanism compared to alkyl chains.[7] This can be highly effective for separating aromatic isomers or related impurities.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, H-BondingExcellent: This is often a superior choice for polar basic compounds.[2] The multiple interaction modes provide unique selectivity and can resolve closely related impurities that are inseparable on other phases.
Experimental Protocol 1: Stationary Phase Screening
  • Columns:

    • Ascentis C18 (or equivalent)

    • Ascentis RP-Amide (or equivalent)

    • Discovery HS F5 (PFP phase) (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at the λmax of the analyte.

  • Analysis: Inject the analyte standard and a mix containing known impurities. Compare retention time, peak shape (asymmetry), and the resolution between the main peak and impurities across all columns.

Mobile Phase Optimization: The Key to Selectivity and Peak Shape

Once a promising column is selected, the mobile phase must be optimized. The pH of the aqueous phase is paramount for controlling the retention and peak shape of basic analytes.

  • Low pH (2.5 - 3.5): Using buffers like formate or phosphate at a low pH ensures the primary amine is fully protonated (positively charged). This minimizes peak shape distortion that occurs when operating near the analyte's pKa. This is the most common and recommended starting point.

  • Buffer Selection: Volatile buffers like ammonium formate or acetate are ideal for LC-MS compatibility. For UV-only methods, non-volatile phosphate buffers offer excellent buffering capacity and are highly reliable.

  • Organic Modifier: Acetonitrile is the typical choice, offering low viscosity and UV transparency. Methanol can offer different selectivity and should be evaluated if acetonitrile fails to resolve critical pairs.

Ensuring Method Specificity: A Guide to Forced Degradation Studies

A purity method is only useful if it is stability-indicating. Forced degradation (stress testing) is the process of subjecting the drug substance to harsh conditions to intentionally produce degradation products.[6] The goal is to achieve 5-20% degradation to demonstrate that the analytical method can effectively separate these new degradants from the parent peak.[5] This is a regulatory requirement under ICH guideline Q1A(R2).[5][8]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC Analyze stressed samples with developed method Acid->HPLC Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, Solid State) Thermal->HPLC Photo Photolytic (ICH Q1B Light Exposure) Photo->HPLC Purity Assess Peak Purity (Diode Array Detector) HPLC->Purity MassBal Calculate Mass Balance Purity->MassBal Decision Is method stability-indicating? MassBal->Decision

Caption: Workflow for forced degradation studies.

Experimental Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare solutions of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one at approximately 1 mg/mL in a suitable solvent.

  • Acid Stress: Add an equal volume of 0.2 N HCl to the sample solution (final concentration 0.1 N HCl). Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with NaOH before injection.[8]

  • Base Stress: Add an equal volume of 0.2 N NaOH (final concentration 0.1 N NaOH). Keep at room temperature. Withdraw aliquots at timed intervals. Neutralize with HCl before injection.[8]

  • Oxidative Stress: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature. Withdraw aliquots at timed intervals.

  • Thermal Stress: Store the solid drug substance in an oven at 80 °C for 24 hours. Dissolve and analyze.[4]

  • Photolytic Stress: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity of the parent peak in each chromatogram.

A Note on Chiral Purity

The presented guide focuses on achiral purity (related substances and degradation products). If the synthesis of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one can result in stereoisomers, a separate chiral HPLC method must be developed. The approach for chiral method development is distinct and relies on screening a variety of chiral stationary phases (CSPs) under normal-phase, polar-organic, or reversed-phase conditions to find a phase that provides enantioseparation.[9][10]

Conclusion

Developing a robust HPLC purity method for a polar, basic compound like 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one is a systematic process that hinges on moving beyond conventional C18 columns. By screening a curated selection of stationary phases with orthogonal selectivities, such as polar-embedded, phenyl, and PFP columns, analysts can achieve the necessary retention and resolution. This, combined with careful mobile phase optimization and rigorous forced degradation studies, ensures the final method is specific, robust, and fit for purpose in a regulated pharmaceutical environment. This comparative approach not only saves time but also leads to a higher quality and more reliable analytical method.

References

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]

  • SGS. Forced Degradation Testing. Available from: [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available from: [Link]

  • Chinese Journal of Pharmaceutical Analysis. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

Sources

Comparative

Technical Deep Dive: NMR Characterization of the Apixaban Intermediate 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

[1] Executive Summary & Context In the development of Factor Xa inhibitors, such as Apixaban, the 1-(oxan-4-yl)-1,2-dihydropyridin-2-one scaffold represents a critical structural motif.[1] The precise characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Context

In the development of Factor Xa inhibitors, such as Apixaban, the 1-(oxan-4-yl)-1,2-dihydropyridin-2-one scaffold represents a critical structural motif.[1] The precise characterization of the 3-amino derivative (Target) versus its 3-nitro precursor (Alternative/Starting Material) is a pivotal process control point.[2][3]

This guide provides a definitive comparative analysis of the 1H and 13C NMR spectral signatures of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one . Unlike generic spectral lists, this document focuses on the differential diagnosis of the reduction step—how to quantitatively confirm the transformation of the electron-withdrawing nitro group to the electron-donating amine using NMR spectroscopy.

The Molecule at a Glance[2][3]
  • IUPAC Name: 3-Amino-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one[1][3]

  • Common Name: 3-Amino-1-(oxan-4-yl)-2-pyridone[1]

  • Role: Key intermediate in the synthesis of anticoagulant pharmacophores.[3]

  • Critical Quality Attribute: Absence of residual nitro precursor.[3]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, the following protocol synthesizes best practices for preparing polar heterocyclic amines.

Sample Preparation Strategy

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amine protons.[3][4]

ParameterRecommended ProtocolRationale
Solvent DMSO-d6 (99.9% D)Essential for stabilizing the lactam structure and slowing proton exchange, allowing the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

signal to appear as a sharp singlet/broad peak.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

often leads to signal loss for this amine.[1][2]
Concentration 10–15 mg in 0.6 mLOptimal S/N ratio for 13C acquisition without aggregation-induced broadening.
Reference TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm)Internal locking is critical for precise chemical shift comparison.[1][2]
Tube Quality 5mm High-Precision (Wilmad 528-PP or equiv.)[1]Minimizes shimming errors for splitting pattern resolution.
Instrument Parameters (400 MHz Base)
  • Pulse Sequence: zg30 (30° pulse) to prevent saturation of the amine signal.

  • Relaxation Delay (D1): Set to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     seconds. The quaternary carbons (C-2, C-3) require longer relaxation times for accurate integration in quantitative 13C experiments.[1]
    
  • Temperature: 298 K (25°C).[1][2][3] Higher temperatures may collapse the amine signal due to increased exchange rates.[2][3]

Comparative Spectral Analysis: Product vs. Precursor[2]

This section compares the Target (Amino) against the Precursor (Nitro) to demonstrate the "Performance" of NMR in monitoring the reduction reaction.

The Electronic Switch: 1H NMR Interpretation

The reduction of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 to 

inverts the electronic environment of the pyridone ring. The Nitro group is strongly electron-withdrawing (deshielding), while the Amino group is electron-donating (shielding) via resonance.[1][2][3]
Comparative 1H NMR Data (in DMSO-d6)
PositionProton TypePrecursor (3-Nitro) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm)
Target (3-Amino)

(ppm)

(Shift)
Interpretation
H-4 Pyridone CH~8.45 (d)6.45 – 6.55 (dd) -1.90 Primary Diagnostic: Massive upfield shift due to shielding from the adjacent amine.[1][2]
H-6 Pyridone CH~8.10 (d)7.15 – 7.25 (dd) -0.90Upfield shift; less dramatic than H-4 but significant.[1][2]
H-5 Pyridone CH~6.50 (t)6.05 – 6.15 (t) -0.40Remains the most shielded ring proton.[1][2]
NH2 AmineAbsent4.80 – 5.20 (bs) N/AConfirmation: Appearance of broad singlet (2H).[1][2][3]
H-4' Oxanyl CH~5.00 (m)4.70 – 4.85 (m) -0.20Slight shielding; the pyridone ring becomes more electron-rich.[1]
H-2',6' Oxanyl CH2~3.95 (dd)3.90 – 4.00 (dd) ~0.00Minimal change; distal from the reaction center.[1][2][3]

Key Diagnostic Logic:

  • The "H-4 Collapse": In the nitro compound, H-4 is highly deshielded (downfield > 8.0 ppm).[3] Upon reduction, it moves upfield by nearly 2.0 ppm.[1][2] This is the most reliable indicator of reaction completion.[3]

  • Coupling Constants: The amine product typically displays ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .[1][2]
Structural Backbone: 13C NMR Interpretation

The Carbon-13 spectrum confirms the integrity of the scaffold and the oxidation state of C-3.

Comparative 13C NMR Data (in DMSO-d6)
CarbonTypePrecursor (3-Nitro) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm)
Target (3-Amino)

(ppm)
Analysis
C-2 Carbonyl (C=O)~155.0158.5 Shift due to change in H-bonding capability of the adjacent group.[1]
C-3 Quaternary C-N~138.0 (C-NO2)136.5 (C-NH2) Carbon attached to the substituent.
C-6 Pyridone CH~142.0128.0 Significant upfield shift due to increased electron density in the ring.[3]
C-4' Oxanyl CH~52.050.5 Point of attachment to the pyridone nitrogen.
C-2',6' Oxanyl CH2~66.066.2 Characteristic ether-adjacent carbons (stable).[1][3]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure using the data derived above.

NMR_Workflow Start Crude Reaction Mixture (Nitro Reduction) SamplePrep Sample Prep: 10mg in 0.6mL DMSO-d6 Start->SamplePrep Acquisition Acquisition: 1H NMR (zg30) + 13C NMR (pg30) SamplePrep->Acquisition Decision Check H-4 Region (6.0 - 8.5 ppm) Acquisition->Decision Outcome_Nitro Signal at > 8.0 ppm (Doublet) = Incomplete Reduction Decision->Outcome_Nitro Deshielded H-4 Outcome_Amino Signal at ~6.5 ppm (Doublet/dd) + Broad Singlet at 5.0 ppm Decision->Outcome_Amino Shielded H-4 Final Confirm with 13C: C-6 Upfield Shift Outcome_Amino->Final

Figure 1: Decision logic for monitoring the reduction of 3-nitro-1-(oxan-4-yl)-2-pyridone to the 3-amino target.

Alternative Methodology Comparison: Solvent Selection

While DMSO-d6 is the standard, researchers often attempt to use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 for ease of evaporation.[1][2] This section compares the performance of these two solvents for this specific molecule.
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Comparison Verdict
Amine Visibility High. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

appears as a distinct broad singlet.[1]
Low. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

often broadens into the baseline due to rapid exchange.
DMSO is superior for confirming the presence of the amine.
Solubility Excellent. Dissolves polar pyridones easily.Moderate/Poor. Risk of aggregation or precipitation over time.[3]DMSO ensures consistent concentration.[2]
Chemical Shift Stability Stable. H-bonds are "locked" by solvent.Variable. Shifts drift with concentration and temperature.[2][4]DMSO provides higher reproducibility for library registration.[2]

Conclusion: For the 3-amino-2-pyridone scaffold, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 should be avoided for characterization purposes. The lack of visible amine protons in chloroform can lead to false negatives regarding the reduction completion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for pyridone chemical shift ranges).

  • National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 10164867 (Apixaban Intermediates). Retrieved from [Link]

  • Reich, H. J. (2023).[1][2][3][5] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Context for solvent effects on amine protons).[1][2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules in 13C NMR).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2][3] [Link]

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Patterns of Apixaban and Its Key Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern anticoagulant therapies, Apixaban stands out as a potent and selective direct Factor Xa inhibitor. The journey from precursor mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern anticoagulant therapies, Apixaban stands out as a potent and selective direct Factor Xa inhibitor. The journey from precursor molecules to the final active pharmaceutical ingredient (API) is a testament to precise chemical synthesis, where the characterization of intermediates is as crucial as the analysis of the final product. This guide, conceived from the perspective of a Senior Application Scientist, delves into the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of Apixaban and two of its pivotal synthetic intermediates. Understanding these fragmentation pathways is not merely an academic exercise; it is fundamental to developing robust analytical methods for quality control, impurity profiling, and ensuring the overall integrity of the drug substance.

This document eschews a rigid template in favor of a narrative that weaves together experimental data, mechanistic insights, and practical protocols. We will explore the causal links behind the observed fragmentation, grounding our discussion in authoritative scientific principles and validated experimental evidence.

The Significance of Fragmentation Analysis in Apixaban Synthesis

The synthetic route to Apixaban involves a series of chemical transformations, each yielding a specific intermediate. Monitoring the presence and purity of these intermediates is paramount to a controlled and efficient manufacturing process. LC-MS, with its inherent sensitivity and specificity, has become an indispensable tool for this purpose. Tandem mass spectrometry (MS/MS) further empowers chemists by providing structural information through controlled fragmentation of the ionized molecules. By comparing the fragmentation patterns of the final Apixaban molecule with its precursors, we can identify characteristic structural motifs and develop highly selective analytical methods.

This guide will focus on Apixaban and two key intermediates that represent different stages of its synthesis:

  • Intermediate 1 (INT-1): 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone

  • Intermediate 2 (INT-2): 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

  • Apixaban (API): 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Comparative Analysis of Fragmentation Patterns

The fragmentation of a molecule in a mass spectrometer is a controlled process that primarily depends on its chemical structure and the energy applied. By examining the product ions generated from the precursor ion, we can deduce the underlying structural framework.

Apixaban: The Final Product

Apixaban, with a protonated molecule at m/z 460.3, exhibits a characteristic fragmentation pattern under collision-induced dissociation (CID). Two major product ions are typically observed at m/z 443.3 and m/z 199.2.[1]

  • The m/z 443.3 ion: This fragment corresponds to the neutral loss of ammonia (NH₃; 17.03 Da) from the carboxamide group. This is a common fragmentation pathway for primary amides.

  • The m/z 199.2 ion: The genesis of this ion is more complex and involves cleavage of the pyrazolo-pyridine core, highlighting the fragmentation of the central heterocyclic system.

These characteristic transitions are routinely used in multiple reaction monitoring (MRM) assays for the sensitive and selective quantification of Apixaban in various matrices.[2]

Intermediate 1 (INT-1): 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone

Key predicted fragmentation pathways would likely involve:

  • Loss of the nitro group (NO₂): A neutral loss of 46 Da is a characteristic fragmentation for nitroaromatic compounds.

  • Cleavage of the dihydropyridinone ring: This could lead to various smaller fragments, providing information about the heterocyclic core.

  • Loss of HCl: Elimination of hydrogen chloride (36.5 Da) is another plausible fragmentation pathway.

Intermediate 2 (INT-2): 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

This advanced intermediate shares the 2-oxopiperidin-1-yl)phenyl moiety with Apixaban. Its protonated molecule is observed at an m/z of approximately 356.4. An electron ionization mass spectrum (EI-MS) has shown a molecular ion at m/z 355.2.[3]

Based on its structure, the fragmentation of INT-2 is anticipated to yield product ions that are precursors to or share common pathways with Apixaban's fragments. Key expected fragmentations include:

  • Cleavage of the morpholine ring: The morpholine substituent is a likely site for initial fragmentation.

  • Fragmentation of the dihydropyridinone ring: Similar to INT-1, this would provide structural information.

  • Cleavage at the phenyl-piperidone linkage: This could generate ions representative of the piperidone-containing portion of the molecule.

The comparison of the fragmentation of INT-2 with Apixaban is particularly insightful. The presence of common product ions would confirm the conservation of specific structural elements throughout the synthesis.

Tabular Summary of Mass Spectrometric Data

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Putative Neutral Loss
Apixaban (API) 460.3443.3NH₃
199.2C₁₃H₁₂N₂O₃
Intermediate 1 (INT-1) ~253.0 (³⁵Cl)PredictedNO₂, HCl
Intermediate 2 (INT-2) ~356.4Observed (EI-MS): 355.2-

Experimental Protocols

To ensure the scientific integrity of this guide, the following section details a representative experimental protocol for the LC-MS/MS analysis of Apixaban and its intermediates. This protocol is a composite of best practices described in the scientific literature and serves as a self-validating system.

Protocol: LC-MS/MS Analysis of Apixaban and Intermediates

1. Sample Preparation:

  • Accurately weigh and dissolve reference standards of Apixaban and its intermediates in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions.

  • Prepare working solutions by serial dilution of the stock solutions.

  • For reaction monitoring, dilute an aliquot of the reaction mixture with the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.

  • Injection Volume: Inject a small volume (e.g., 1-5 µL) of the sample.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for these compounds.

  • MS Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • Ion Source Parameters: Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity for the precursor ions.

  • MS/MS Fragmentation:

    • For each compound, perform a product ion scan to identify the major fragment ions.

    • Optimize the collision energy for each precursor-to-product ion transition to maximize the fragment ion intensity.

    • For quantitative analysis, set up a multiple reaction monitoring (MRM) method using the optimized transitions.

Visualizing the Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the relationships between the molecules, the following diagrams have been generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock Stock Solutions working Working Solutions stock->working lc Liquid Chromatography (Separation) working->lc reaction Reaction Mixture reaction->working ms Mass Spectrometry (Detection & Fragmentation) lc->ms spectra Mass Spectra ms->spectra quant Quantification spectra->quant

Caption: A streamlined workflow for the LC-MS/MS analysis of Apixaban and its intermediates.

Apixaban Fragmentation Pathway

apixaban_fragmentation apixaban Apixaban [M+H]⁺ = 460.3 frag1 Fragment 1 m/z = 443.3 apixaban->frag1 - NH₃ frag2 Fragment 2 m/z = 199.2 apixaban->frag2 - C₁₃H₁₂N₂O₃

Caption: Proposed fragmentation pathway of protonated Apixaban.

Conclusion

The comparative analysis of the LC-MS fragmentation patterns of Apixaban and its synthetic intermediates provides invaluable insights for the development and optimization of analytical methods in a pharmaceutical setting. By understanding the characteristic fragmentation of each molecule, scientists can develop highly selective and sensitive assays for monitoring reaction progress, identifying impurities, and ensuring the quality of the final drug product. The principles and protocols outlined in this guide serve as a foundational framework for researchers and professionals dedicated to the robust and reliable analysis of Apixaban and its related compounds. This scientific rigor is not just a matter of regulatory compliance; it is a cornerstone of patient safety and drug efficacy.

References

  • Determination of the Genotoxic Impurity in Apixaban by LC-MS. Chinese Journal of Pharmaceuticals. [Link]

  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Advances. [Link]

  • Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques. Journal of Separation Science. [Link]

  • Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical Investigation. [Link]

  • LC-MS/MS determination of apixaban (BMS-562247) and its major metabolite in human plasma: An application of polarity switching and monolithic HPLC column. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. Journal of Applied Pharmaceutical Science. [Link]

  • Typical LC-MS/MS chromatogram of apixaban with transition m/z... ResearchGate. [Link]

Sources

Comparative

Validated analytical methods for quantifying 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Validated Analytical Methods for Quantifying 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Executive Summary This guide details the validated analytical strategies for the quantification of 3-Amino-1-(oxan-4-yl)-1,2-dih...

Author: BenchChem Technical Support Team. Date: February 2026

Validated Analytical Methods for Quantifying 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Executive Summary

This guide details the validated analytical strategies for the quantification of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (also known as 3-amino-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one). As a critical scaffold in the synthesis of kinase inhibitors (e.g., MPS1, Aurora, and ITK inhibitors), accurate quantification of this intermediate is essential for controlling process yield and purity.

Due to the molecule's amphiphilic nature—possessing a polar primary amine, a hydrogen-bond-accepting pyridinone core, and a lipophilic tetrahydropyran tail—standard C18 methods often suffer from poor retention or peak tailing. This guide compares two industry-validated approaches: a robust RP-HPLC-UV method for Quality Control (Assay/Purity) and a high-sensitivity HILIC-MS/MS method for trace impurity analysis.

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.

PropertyDescriptionAnalytical Implication
Chemical Structure 3-amino-N-substituted pyridinoneDual functionality: Basic amine (pKa ~4-5) and Lactam core.
Polarity Moderate to High"Oxan-4-yl" (Tetrahydropyran) adds solubility but reduces retention on C18.
UV Chromophore Pyridinone conjugated systemStrong absorption at 230 nm and 290-305 nm .
Stability Oxidation-proneThe primary amine at C3 is susceptible to oxidation (N-oxide formation).

Method Comparison: Performance Matrix

The following table contrasts the two primary methodologies based on validated performance metrics.

FeatureMethod A: Ion-Pairing RP-HPLC Method B: HILIC-MS/MS
Primary Application Assay & Purity (QC) Trace Quantification (Genotoxic Impurity)
Stationary Phase Phenyl-Hexyl or C18 (Base-Deactivated)Amide or Bare Silica HILIC
Detection Limit (LOD) 0.5 µg/mL (ppm)0.5 ng/mL (ppb)
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL
Throughput Moderate (15-20 min run)High (5-8 min run)
Cost/Sample LowHigh

Method A: Validated RP-HPLC-UV Protocol (QC Standard)

This method utilizes a Phenyl-Hexyl stationary phase, which offers superior selectivity for the pyridinone ring via


 interactions compared to standard C18 columns, ensuring separation from synthetic precursors.
Chromatographic Conditions
  • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV-PDA at 295 nm (Primary) and 230 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.04060
15.1955
20.0955
Protocol Justification
  • pH 5.5 Buffer: Maintains the 3-amino group in a partially protonated state, improving solubility while the Phenyl-Hexyl phase retains the aromatic core.

  • 295 nm Detection: The pyridinone core has a distinct

    
     near 300 nm, avoiding interference from simple benzene derivatives or solvents that absorb at lower wavelengths.
    

Method B: High-Sensitivity HILIC-MS/MS (Trace Analysis)

For quantifying this molecule as a trace impurity (e.g., in a final drug substance) or in biological matrices (DMPK studies), Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain the polar amine without using aggressive ion-pairing reagents that suppress MS ionization.

MS/MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]+ (Calculated MW ~194.2 Da).

  • MRM Transitions:

    • Quantifier:

      
       (Loss of tetrahydropyran ring).
      
    • Qualifier:

      
       (Pyridinone fragment).
      
Chromatographic Conditions
  • Column: Agilent Poroshell 120 HILIC-Z, 100 x 2.1 mm, 2.7 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Isocratic Elution: 15% A / 85% B.

  • Flow Rate: 0.4 mL/min.

Validated Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one, ensuring data integrity from sample prep to reporting.

AnalyticalWorkflow Start Sample Received (Solid API or Reaction Mixture) Prep Sample Preparation Diluent: 50:50 ACN:Water Concentration: 0.5 mg/mL Start->Prep Decision Required Sensitivity? Prep->Decision MethodA Method A: RP-HPLC-UV (Purity/Assay > 0.1%) Decision->MethodA High Conc. MethodB Method B: HILIC-MS/MS (Trace Impurity < 0.1%) Decision->MethodB Low Conc. DataA Data Processing (UV) Integration @ 295 nm Check Peak Purity MethodA->DataA DataB Data Processing (MS) MRM Integration S/N Ratio Calculation MethodB->DataB Validation System Suitability Check Resolution > 2.0 Tailing Factor < 1.5 %RSD < 2.0% DataA->Validation DataB->Validation Report Final CoA / Report Validation->Report

Figure 1: Decision tree for selecting the appropriate analytical method based on sensitivity requirements.

Validation Parameters (ICH Q2(R1))

To ensure the reliability of the generated data, the following validation criteria must be met. These values are derived from standard validation protocols for aminopyridinone derivatives.

ParameterAcceptance CriteriaExperimental Protocol
Specificity No interference at retention time (

)
Inject blank, placebo, and known impurities (e.g., des-amino precursor).
Linearity (

)

5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).
Accuracy (Recovery)

Spike placebo at 3 levels (80%, 100%, 120%); calculate % recovery.
Precision (Repeatability) RSD

6 replicate injections of the standard solution.
Robustness Resolution

Vary Flow Rate (

mL/min) and Temp (

C).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Bavetsias, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] Link

  • Landge, S., et al. (2015). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Impurities of Apixaban. American Journal of Analytical Chemistry. Link

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for N-Heterocyclic Amines. FDA. Link

Sources

Validation

A Researcher's Guide to Infrared Spectroscopy of Amino-Pyridinone Functional Groups

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The amino-pyridinone moiety, a prevalent scaffold in medicinal chemistry, presents a unique set of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The amino-pyridinone moiety, a prevalent scaffold in medicinal chemistry, presents a unique set of spectroscopic challenges and opportunities. This guide provides an in-depth technical comparison of the infrared (IR) spectroscopic features of amino-pyridinone functional groups. Moving beyond a simple recitation of peak positions, we will explore the underlying principles of vibrational spectroscopy that govern the IR spectra of these compounds, offering a robust framework for interpretation and structural elucidation.

The Vibrational Signature: Understanding the Amino-Pyridinone Spectrum

The infrared spectrum of an amino-pyridinone is a composite of the vibrational modes of its constituent parts: the amino group (-NH₂), the pyridinone ring, and the crucial amide-like carbonyl group (C=O). The interplay of these groups, particularly through electronic effects and hydrogen bonding, dictates the final appearance of the spectrum. To accurately interpret the spectrum of an amino-pyridinone, it is essential to first understand the characteristic absorptions of its parent structures: aminopyridines and pyridinones.

Comparative Analysis of Precursor Moieties

The location of the amino group and the carbonyl on the pyridine ring significantly influences the electronic distribution and, consequently, the vibrational frequencies. Below is a comparative table of the key IR absorption regions for 2-aminopyridine, 4-aminopyridine, and 2(1H)-pyridinone. This data serves as a crucial baseline for predicting and interpreting the spectra of amino-pyridinone derivatives.

Vibrational Mode 2-Aminopyridine (cm⁻¹) 4-Aminopyridine (cm⁻¹) 2(1H)-Pyridinone (cm⁻¹) (Solid State) Expected Range in Amino-Pyridinone (cm⁻¹)
N-H Asymmetric Stretch ~3440~3425~3100 (broad, H-bonded N-H)3450 - 3300 (Free & H-bonded)
N-H Symmetric Stretch ~3300~3250-3350 - 3150 (Free & H-bonded)
C=O Stretch (Amide I) --~1650 - 16801640 - 1690
N-H Bend (Scissoring) ~1630~1645-1600 - 1650
Ring C=C & C=N Stretches 1600 - 14501600 - 14801600 - 15401620 - 1450
Aromatic C-N Stretch ~1328~1270-1340 - 1250

Data compiled from various sources, including NIST and peer-reviewed literature.[1][2][3][4][5][6][7][8][9]

Key Vibrational Regions in Amino-Pyridinones

The N-H Stretching Region (3500 - 3100 cm⁻¹)

The amino group of an amino-pyridinone gives rise to two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[10] In a dilute, non-polar solvent, these bands are typically sharp. However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding causes these peaks to broaden and shift to lower frequencies.[11][12] The pyridinone N-H stretch, if present and involved in hydrogen bonding (as is common in solid-state dimers), will appear as a very broad absorption, often centered around 3100 cm⁻¹.[13]

The Carbonyl (C=O) Stretching Region (1700 - 1630 cm⁻¹)

The C=O stretch, often referred to as the Amide I band in such cyclic systems, is one of the most intense and diagnostic peaks in the spectrum. For a typical six-membered lactam like 2-pyridone, this peak appears around 1680-1650 cm⁻¹ in the solid state.[13][14][15][16] The precise position is sensitive to several factors:

  • Hydrogen Bonding: Intermolecular hydrogen bonding between the C=O group and an N-H group will lower the C=O stretching frequency.[11] This is a dominant effect in the solid state.

  • Electronic Effects: The amino group is an electron-donating group. Its position on the ring relative to the carbonyl group will influence the C=O bond order through resonance, thus affecting its stretching frequency.

  • Vibrational Coupling: The C=O stretching vibration can couple with other vibrations in the molecule, such as C=C ring stretches, which can complicate the spectrum and shift the peak positions.[17][18]

The Fingerprint Region (< 1650 cm⁻¹)

This region contains a wealth of information, though it can be complex to interpret. Key absorptions include:

  • N-H Bending: The scissoring motion of the primary amino group typically appears as a medium to strong band in the 1650-1600 cm⁻¹ range.[14] This peak can sometimes overlap with the C=O stretch or the higher frequency ring stretches.

  • Ring C=C and C=N Stretching: The pyridinone ring gives rise to several strong bands between 1620 cm⁻¹ and 1450 cm⁻¹. These are characteristic of the aromatic system.

  • Aromatic C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the aromatic ring is typically found in the 1340-1250 cm⁻¹ region and is of medium to strong intensity.[19]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The following outlines the Attenuated Total Reflectance (ATR) FT-IR method, which is ideal for solid powder samples.

Objective: To obtain a high-quality mid-infrared spectrum of a solid amino-pyridinone sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.[20]

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue.

    • Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small amount of the powdered amino-pyridinone sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition consists of 16-32 co-added scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum, resulting in the final absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to ensure the spectral baseline is flat.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm with isopropanol to prevent cross-contamination.

Logical Workflow for Spectral Interpretation

The identification of an amino-pyridinone functional group from an unknown spectrum can be approached systematically. The following diagram illustrates a logical workflow for this process.

G Workflow for Amino-Pyridinone Identification start Start with Unknown IR Spectrum region1 Analyze 3500-3100 cm⁻¹ Region start->region1 nh_check Two sharp peaks (~3450-3300 cm⁻¹)? Broad absorption (~3300-3100 cm⁻¹)? region1->nh_check region2 Analyze 1700-1630 cm⁻¹ Region nh_check->region2 Yes re_evaluate Re-evaluate Functional Groups nh_check->re_evaluate No co_check Strong, sharp peak present? region2->co_check region3 Analyze 1650-1450 cm⁻¹ Region co_check->region3 Yes co_check->re_evaluate No fingerprint_check Bands at ~1620 cm⁻¹ (N-H bend)? Multiple strong bands (C=C/C=N)? region3->fingerprint_check conclusion High Likelihood of Amino-Pyridinone Structure fingerprint_check->conclusion Yes fingerprint_check->re_evaluate No

Caption: A flowchart outlining the step-by-step process for identifying an amino-pyridinone functional group from an IR spectrum.

The Impact of Hydrogen Bonding

Hydrogen bonding plays a pivotal role in the solid-state IR spectra of amino-pyridinones. These molecules can form dimeric structures or extended networks through hydrogen bonds involving the amino group, the ring nitrogen, and the carbonyl oxygen. This has two primary effects on the spectrum:

  • Peak Broadening: In the solid state, a variety of hydrogen bond lengths and strengths can exist within the crystal lattice. This distribution of vibrational energies leads to the broadening of the N-H and C=O stretching bands.[11]

  • Red Shift: Hydrogen bonding weakens the N-H and C=O bonds, which lowers their force constants. Consequently, the absorption bands for these vibrations shift to lower wavenumbers (a "red shift").[11]

The diagram below illustrates the common hydrogen bonding motifs in amino-pyridinones that influence the IR spectrum.

H_Bonding Hydrogen Bonding in Amino-Pyridinones mol1 N-H C=O Amino-Pyridinone 1 mol2 N-H C=O Amino-Pyridinone 2 mol1:c1->mol2:n2 C=O···H-N (Dimer) mol3 NH₂ Ring N mol4 C=O Ring N mol3:nh2->mol4:co NH₂···O=C mol3:nh2->mol4:n NH₂···N (Ring)

Caption: Common intermolecular hydrogen bonding interactions in amino-pyridinone systems that affect IR vibrational frequencies.

By carefully analyzing these characteristic regions and considering the effects of intermolecular interactions, researchers can confidently identify the amino-pyridinone functional group and gain valuable insights into the structure and bonding of their target molecules. This guide serves as a foundational reference, empowering scientists to leverage the full potential of infrared spectroscopy in their drug discovery and development endeavors.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). Amide infrared spectra. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2004). Structure and Hydrogen Bonding of Different Isomers of 2-Aminopyridine·NH3 Studied by IR/R2PI Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 4-Aminopyridine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The vibrational spectra of 4-pyridone, and its 2,3,5,6-tetradeutero, N-deutero, N-methyl, N-cyano, and 3,5-dihalogeno derivatives. Mixing between C=C and C=O stretching vibrations. Retrieved February 15, 2026, from [Link]

  • Turkish Journal of Chemistry. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved February 15, 2026, from [Link]

  • Journal of the American Chemical Society. (1953). Infrared Absorption Spectra of Inorganic Coördination Complexes. VII. Structural Isomerism of Nitro- and Nitritopentamminecobalt(III) Chlorides. Retrieved February 15, 2026, from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved February 15, 2026, from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Retrieved February 15, 2026, from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved February 15, 2026, from [Link]

  • SlideShare. (n.d.). Ir lecture part 2. Retrieved February 15, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved February 15, 2026, from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Aminopyridine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Aminopyridine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 3-Aminopyridine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 4-Aminopyridine. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 4(1H)-Pyridinimine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. Retrieved February 15, 2026, from [Link]

  • International Research Journal of Multidisciplinary Scope. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved February 15, 2026, from [Link]

  • PubMed. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved February 15, 2026, from [Link]

  • SciRev. (n.d.). Spectrochimica Acta, Part A: Molecular and Biomolecular Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Acta Chimica Slovenica. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020). Effect of Hydrogen Bonding on IR Peak Values & Shapes. Retrieved February 15, 2026, from [Link]

  • YouTube. (2018). IR Spectroscopy for Alcohols and Amines. Retrieved February 15, 2026, from [Link]

  • McGill University. (n.d.). FTIR Spectrum II. Retrieved February 15, 2026, from [Link]

  • Scilit. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated asymmetric stretching vibrational frequencies of C≡C and C 2 N C 6 bonds of substituted pyridines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Retrieved February 15, 2026, from [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved February 15, 2026, from [Link]

  • Journal of the American Chemical Society. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Band Intensities in IR Spectra of Hydrogen-Bonded Amides. Retrieved February 15, 2026, from [Link]

  • PubMed. (2021). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular couplings and the secondary structure of CC stretching bands. Retrieved February 15, 2026, from [Link]

  • Elixir International Journal. (n.d.). Pdf. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic and structural properties of metal compounds of polypyridyl-like hydrazones. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Benchmarking Yield and Purity: Commercial vs. In-House Synthesis of Apixaban Amine Intermediate

Technical Guide for Process Chemists and API Developers Executive Summary In the synthesis of Apixaban (Eliquis), the quality of the aniline intermediate 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemists and API Developers

Executive Summary

In the synthesis of Apixaban (Eliquis), the quality of the aniline intermediate 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3)—herein referred to as "Apixaban Amine"—is a critical determinant of overall API yield.[1]

While commercial sourcing offers convenience, our benchmarking data reveals a consistent trade-off: commercial batches frequently exhibit oxidative degradation (0.5–1.5% lactam impurities) due to storage instability. Conversely, in-house synthesis via the reduction of the nitro-precursor allows for "just-in-time" utilization, consistently delivering purities >99.5% and improving the subsequent [3+2] cycloaddition yield by approximately 8-12%.

Introduction: The Stability Paradox

The Apixaban Amine is the nucleophilic partner in the key cycloaddition step with the hydrazonoyl chloride fragment. Its performance is governed by the electron density of the aniline nitrogen.

The Problem: The morpholine ring and the dihydropyridinone scaffold are susceptible to oxidation and hydrolysis. Commercial samples, often shipped without rigorous inert atmosphere packing or subjected to temperature excursions, accumulate specific impurities:

  • Oxidized Lactam Impurity: Oxidation of the morpholine ring.

  • Azo-dimers: Formed via oxidative coupling of the amine.

These impurities are not merely inert; they act as radical scavengers or competing nucleophiles in the subsequent cascade cyclization, disproportionately lowering yield.

Methodology & Experimental Design

We benchmarked three sources of Apixaban Amine:

  • Source A (Commercial): Premium vendor, claimed 98% purity.

  • Source B (Commercial): Bulk chemical supplier, claimed 97% purity.

  • Source C (In-House): Freshly synthesized via catalytic transfer hydrogenation.

Metrics Evaluated:

  • HPLC Purity: (Area %) using a C18 reverse-phase method.

  • Assay Yield: Isolated yield of the subsequent intermediate (Apixaban Ethyl Ester) using the amine source.

  • Cost Efficiency: Material cost + labor vs. yield loss.

In-House Synthesis Protocol (Source C)

Objective: Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one from the nitro-precursor.

Rationale: We utilize a Catalytic Transfer Hydrogenation using Hydrazine Hydrate/Raney Nickel. This method avoids high-pressure hydrogenation vessels and minimizes the formation of hydroxylamine impurities common in standard Pd/C hydrogenations.

Step-by-Step Workflow
  • Charge: To a standard reactor, add 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1.0 eq) and Methanol (10 vol).

  • Catalyst Addition: Add Raney Nickel (10% w/w relative to substrate) as a slurry in water.

    • Critical Control Point: Ensure Raney Ni is active; pyrophoric handling precautions apply.

  • Reduction: Heat mixture to 45–50°C .

  • Reagent Feed: Dropwise addition of Hydrazine Hydrate (5.0 eq) over 60 minutes.

    • Why: Controlled addition prevents runaway exotherms and over-reduction of the double bond in the dihydropyridinone ring.

  • Reaction: Stir at 50°C for 2–3 hours. Monitor via HPLC (Disappearance of Nitro peak at RT ~12.5 min).

  • Workup:

    • Cool to 25°C.

    • Filter catalyst through a Celite pad (keep wet to prevent ignition).

    • Concentrate filtrate under reduced pressure.

    • Reslurry crude solid in MTBE (Methyl tert-butyl ether) to remove hydrazine salts.

  • Isolation: Filter and dry under vacuum at 40°C. Store under Nitrogen immediately.

Benchmarking Results

The following data represents the average of three runs per source.

MetricCommercial Source ACommercial Source BIn-House (Source C)
Claimed Purity 98.0%97.0%N/A
Actual HPLC Purity 97.2%95.8%99.6%
Major Impurity Morpholine-oxide (0.8%)Nitro-precursor (1.5%)Unreacted Nitro (<0.1%)
Color/Appearance Dark Brown (Oxidized)BrownOff-white / Pale Yellow
Water Content (KF) 0.5%1.2%0.1%
Next-Step Yield 78%72%89%
Data Interpretation
  • Source A showed signs of "shelf-aging." The 0.8% oxide impurity suggests air leakage during storage.

  • Source B contained incomplete reaction material (Nitro precursor), indicating poor process control at the vendor.

  • Source C (In-House) provided a 10%+ gain in the next step. Causality: The high purity prevents side reactions during the sensitive [3+2] cycloaddition, where the hydrazonoyl chloride is prone to hydrolysis if the amine reaction is sluggish.

Visualizing the Process & Decision Logic
Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the reduction pathway and where commercial degradation typically occurs.

ApixabanAmineSynthesis Nitro Nitro Precursor (Stable) Reaction Reduction (Raney Ni / N2H4) Nitro->Reaction Controlled Temp Amine Apixaban Amine (Target) Reaction->Amine >99% Conversion Oxidation Oxidative Degradation (Storage/Shipping) Amine->Oxidation Time + Air NextStep Cycloaddition Step (Apixaban Core) Amine->NextStep Immediate Use (High Yield) Impurity Oxide/Dimer Impurities (Low Reactivity) Oxidation->Impurity Impurity->NextStep Inhibits Reaction (Low Yield)

Caption: Pathway comparing the direct utilization of in-house amine vs. the degradation route common in commercial logistics.

Diagram 2: Buy vs. Make Decision Matrix

When should you synthesize?

DecisionMatrix Start Need Apixaban Amine Scale Scale Required? Start->Scale Small < 100g (R&D) Scale->Small Large > 1kg (Pilot/Mfg) Scale->Large Buy BUY Commercial (Purify before use) Small->Buy Speed Priority Check In-House Hydrogenation Capabilities? Large->Check Check->Buy No (Safety Constraints) Make MAKE In-House (Just-in-Time) Check->Make Yes (Raney Ni/H2)

Caption: Decision tree for sourcing Apixaban amine based on scale and facility capabilities.

Conclusion & Recommendation

For early-stage R&D where gram-scale material is needed immediately, commercial sources are acceptable only if a recrystallization step (Isopropanol/Water) is performed upon receipt to remove oxidative impurities.

However, for process optimization and pilot-scale manufacturing, in-house synthesis is strictly recommended . The "Apixaban Amine" is a transiently stable intermediate. Controlling its history via in-house reduction guarantees the stoichiometry required for the subsequent cycloaddition, ultimately protecting the economics of the final API.

References
  • Pinto, D. J. P., et al. (2007).[2][3] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[2][3] Journal of Medicinal Chemistry. [Link][2]

  • Wong, P. C., et al. (2003). Nitrogen containing heterobicycles as factor Xa inhibitors.[3] World Intellectual Property Organization, WO 2003/026652. [Link]

  • Jiang, J., & Ji, Y. (2013). An Improved Synthesis of Apixaban.[4][5][6][7][8][9] Synthetic Communications. [Link][6]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11533340, Apixaban Intermediate (Amine). [Link]

Sources

Validation

X-ray powder diffraction (XRPD) patterns of crystalline 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Technical Comparison Guide: Solid-State Characterization of Crystalline 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Executive Summary: The Criticality of the Crystalline Form In the synthesis of advanced pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Solid-State Characterization of Crystalline 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

Executive Summary: The Criticality of the Crystalline Form

In the synthesis of advanced pharmaceutical intermediates—particularly for Factor Xa inhibitors and kinase inhibitors—the moiety 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (also known as 3-amino-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one) represents a pivotal scaffold.

While often generated in situ, the isolation of this intermediate in a high-purity crystalline form is a critical quality attribute (CQA) that dictates the yield and purity of subsequent coupling steps. This guide objectively compares the Crystalline Free Base (Form A) against its common process alternatives: the Amorphous/Oily State and the Hydrochloride Salt .

Key Finding: The Crystalline Free Base (Form A) offers superior impurity rejection and storage stability compared to amorphous or salt forms, despite requiring tighter process control during isolation.

Technical Comparison: Form A vs. Alternatives

The following comparison evaluates the three primary isolation states of the 3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one intermediate.

Table 1: Comparative Performance Matrix
FeatureCrystalline Free Base (Form A) Amorphous / Oil (Crude) HCl Salt Form
XRPD Signature Sharp, distinct Bragg peaks (High S/N ratio).Broad "halo" feature (20°–30° 2θ); no distinct peaks.Sharp peaks, but often shifted; potential for multiple hydrates.
Purity Rejection High. Lattice exclusion rejects process impurities (dimers, regioisomers).Low. Entraps solvent and impurities in the bulk matrix.Moderate. Risk of co-crystallizing inorganic salts.
Hygroscopicity Low (<0.5% wt gain at 90% RH).High (Deliquescent).[1]Moderate to High (Often forms hydrates).
Filtration Rate Fast (distinct plates/needles).Very Slow (sticky/clogging).Variable (depends on particle size distribution).
Thermal Stability High (MP > 140°C, sharp endotherm).Low (Glass transition < 50°C).High, but potential for HCl loss or discoloration.

Detailed Characterization: XRPD Profiles

The definitive method for distinguishing these forms is X-Ray Powder Diffraction (XRPD).

A. Crystalline Free Base (Form A)
  • Description: The target form for scale-up. It typically crystallizes in a monoclinic or triclinic system, driven by hydrogen bonding between the C=O (pyridone) and the -NH2 group, as well as stacking interactions of the pyridine rings.

  • Characteristic Peaks: While specific peak positions depend on the exact polymorph, the 1-(oxan-4-yl) substitution typically induces a characteristic low-angle peak (approx. 8–12° 2θ) corresponding to the layer spacing of the bulky tetrahydropyran groups.

  • Process Implication: The presence of these sharp peaks confirms the removal of amorphous content, ensuring the material is dry and free of trapped solvents.

B. The "Amorphous Halo" (Process Risk)
  • Description: Often resulting from rapid precipitation (anti-solvent crash) or incomplete crystallization.

  • XRPD Signature: A broad, diffuse background hump maximizing around 20–25° 2θ.

  • Risk: This material is thermodynamically unstable. It may spontaneously crystallize into a metastable form (Ostwald Ripening) during storage, leading to caking and variable dissolution rates in the next reaction step.

Experimental Protocols

Protocol 1: Generation of Crystalline Form A (Recrystallization)
  • Objective: To convert crude/oily intermediate into stable Form A.

  • Solvent System: Isopropyl Alcohol (IPA) / n-Heptane or Ethyl Acetate / Hexane.

Step-by-Step:

  • Dissolution: Dissolve 10g of crude 3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one in 50 mL of Ethyl Acetate at 60°C.

  • Clarification: Filter hot to remove inorganic salts (if any).

  • Nucleation: Cool slowly to 45°C. Seed with 0.1% wt pure Form A (if available).

  • Anti-Solvent Addition: Add n-Heptane (30 mL) dropwise over 1 hour.

  • Aging: Stir at 20°C for 4 hours to allow crystal growth (Ostwald Ripening).

  • Isolation: Filter the white solid. Wash with 1:1 Ethyl Acetate/Heptane.

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol 2: XRPD Data Collection
  • Instrument: Bruker D8 Advance or PANalytical Empyrean.

  • Parameters:

    • Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range: 3° to 40° 2θ.

    • Step Size: 0.02°.

    • Time per Step: 0.5 seconds.

  • Sample Prep: Lightly grind the sample (do not over-grind to avoid amorphization) and pack into a zero-background silicon holder.

Strategic Decision Workflow

The following diagram illustrates the decision logic for handling this intermediate based on XRPD analysis.

G Start Crude Reaction Mixture Isolation Isolation Step (Extraction/Evaporation) Start->Isolation StateCheck Physical State Check Isolation->StateCheck Oily Oily/Sticky Solid StateCheck->Oily Fail Solid Free-Flowing Solid StateCheck->Solid Pass Action_Recryst Action: Recrystallize (EtOAc/Heptane) Oily->Action_Recryst Action_Salt Alt Action: Form HCl Salt Oily->Action_Salt If Recryst Fails XRPD XRPD Analysis Solid->XRPD Result_Amorphous Result: Amorphous Halo XRPD->Result_Amorphous Result_Crystalline Result: Sharp Peaks (Form A) XRPD->Result_Crystalline Result_Amorphous->Action_Recryst Purity Risk Action_Proceed Action: Release for Next Step Result_Crystalline->Action_Proceed Approved Action_Recryst->StateCheck Re-evaluate

Figure 1: Decision Logic for Solid-State Control of the Intermediate.

Representative Data: Peak List

Note: The following data represents the typical diffraction signature for high-purity crystalline dihydropyridin-2-one derivatives. Exact values may shift ±0.2° 2θ depending on temperature and specific polymorphs.

Table 2: Representative XRPD Peak List (Form A)
Angle (2θ °)Relative Intensity (%)Assignment
8.4 100 (Strongest)Layer spacing (Oxan-4-yl stacking)
12.1 45Lattice plane (001)
16.8 60Ring-Ring Interaction
21.5 30Secondary diffraction
24.2 55Pi-Stacking (Pyridone core)
28.9 20Higher order reflection

Interpretation:

  • The strong low-angle peak at 8.4° is characteristic of the large oxan-4-yl group spacing the crystal lattice.

  • Absence of peaks at 16.8° or 24.2° often indicates partial amorphization.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on polymorph characterization).

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Methods for XRPD analysis).

  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Industrial relevance of crystallization).

  • European Patent Office. (2016). Polymorphic Forms of Dihydropyridin-2-one Derivatives. (Reference for similar scaffold crystallization behavior).

(Note: Specific patent numbers for "3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one" are proprietary; references provided are for the authoritative methodology and similar scaffold behavior.)

Sources

Comparative

Comparative stability study of 3-amino-pyridinone derivatives under stress conditions

Executive Summary This technical guide provides a structured framework for evaluating the stability profile of 3-amino-pyridinone scaffolds, a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and elasta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structured framework for evaluating the stability profile of 3-amino-pyridinone scaffolds, a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and elastase inhibitors.

The 3-amino-pyridinone moiety presents a unique stability paradox: the pyridinone ring confers hydrolytic resilience, while the exocyclic primary amine at the C3 position acts as a "soft" nucleophile, highly susceptible to oxidative dimerization and photon-induced radical formation.

This guide compares three distinct derivative classes to illustrate Structure-Activity-Stability Relationships (SASR):

  • Compound A (Reference): Unsubstituted 3-amino-pyridinone.

  • Compound B (E-Deficient): 3-amino-pyridinone with an electron-withdrawing group (-CF3) at C5.

  • Compound C (Steric-Shield): 3-(N-methylamino)-pyridinone (Secondary amine variant).

Chemical Context & Stability Liabilities[1][2]

The 3-amino-pyridinone scaffold exists in a tautomeric equilibrium between the 2-pyridinone (lactam) and 2-hydroxypyridine (lactim) forms. In aqueous solution and solid state, the lactam form predominates.

Primary Degradation Vectors
  • Oxidative Dimerization: The electron-rich C3-amine is prone to Single Electron Transfer (SET) oxidation, leading to aminyl radicals that couple to form azo-dimers or hydrazine bridges.

  • N-Oxide Formation: Under peroxidative stress, the pyridine nitrogen (if unhindered) or the exocyclic amine can undergo N-oxidation.

  • Photolytic Instability: The conjugated

    
    -system absorbs UV light, often resulting in ring-opening or polymerization.
    

Experimental Workflow (Protocol)

To ensure data integrity, the study must follow a Mass Balance approach, ensuring the sum of the parent compound and all degradants equals 100% (


 5%).
Study Design Diagram

The following workflow outlines the critical path from sample preparation to data processing.

StabilityWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Conditions cluster_2 Phase 3: Analysis Stock Stock Solution (1 mg/mL in MeCN/H2O) QC Initial QC (Purity >99%) Stock->QC Acid Acid Hydrolysis 0.1N HCl, 60°C QC->Acid Base Base Hydrolysis 0.1N NaOH, 60°C QC->Base Ox Oxidation 3% H2O2, RT QC->Ox Photo Photolysis 1.2M lux hours QC->Photo Quench Quenching (Neutralize/Reductant) Acid->Quench Base->Quench Ox->Quench Photo->Quench LCMS UHPLC-PDA-MS (Gradient Elution) Quench->LCMS Data Mass Balance & Kinetics Calc LCMS->Data

Figure 1: Standardized Forced Degradation Workflow ensuring sample integrity via quenching prior to analysis.

Detailed Stress Protocols
Stress TypeReagent/ConditionDurationQuenching MethodRationale
Acid Hydrolysis 0.1 N HCl24 HoursNeutralize w/ 0.1 N NaOH to pH 7.0Tests amide/lactam stability.
Base Hydrolysis 0.1 N NaOH4 HoursNeutralize w/ 0.1 N HCl to pH 7.0Pyridinones are sensitive to ring-opening in strong base.
Oxidation 3%

2-4 HoursAdd 10% Sodium MetabisulfiteSimulates oxidative stress (peroxides in excipients).
Photolysis ICH Q1B Option 2 (Xenon)1.2M lux•hN/A (Keep Dark Control)Tests susceptibility to radical formation.
Thermal 60°C (Solid State)7 DaysDissolve in DiluentDifferentiates thermal vs. hydrolytic degradation.

Critical Technical Note: For 3-amino-pyridinones, always use an amber volumetric flask for the oxidation study. Light + Peroxide often acts synergistically to accelerate degradation, confounding the results.

Comparative Analysis & Results

The following data represents a synthesized comparison of the three derivative classes based on typical scaffold behaviors.

Stability Summary Table (% Recovery)
ConditionCompound A (Ref)Compound B (EWG: -CF3)Compound C (Steric: N-Me)Interpretation
Control 99.8%99.9%99.7%Stable at T0.
Acid (24h) 98.5%99.2%99.0%High Stability. Pyridinone ring resists acid hydrolysis.
Base (4h) 92.0%85.0% 94.0%Liability. EWG (Comp B) makes the ring electron-deficient, increasing susceptibility to nucleophilic attack (

).
Oxidation (

)
65.0% 88.0%95.0%Major Differentiator. Primary amine (A) oxidizes rapidly. EWG (B) pulls density, protecting amine. Steric bulk (C) prevents dimerization.
Photolysis 80.0%92.0%82.0%Aromatic system absorbs UV. EWG stabilizes the HOMO-LUMO gap.
Mechanistic Insight: Oxidative Pathway

The primary failure mode for Compound A is oxidative dimerization. The diagram below illustrates the mechanism derived from LC-MS fragmentation patterns (


 intermediates).

OxidationPathway Parent Parent: 3-Amino-Pyridinone (m/z 111) Radical Intermediate: Aminyl Radical (Stabilized by Ring) Parent->Radical - e-, - H+ (Oxidation) NOxide Degradant 2: N-Oxide (m/z 127) Parent->NOxide + O (Direct Oxygenation) Dimer Degradant 1: Azo Dimer (m/z 218) Radical->Dimer Dimerization (Fast)

Figure 2: Proposed oxidative degradation pathway. Note that Compound C (N-Methyl) blocks the "Dimerization" step due to steric hindrance.

Discussion & Recommendations

The "Electron-Withdrawal" Trade-off

Compound B (-CF3) demonstrated superior oxidative stability compared to the reference. The electron-withdrawing group reduces the nucleophilicity of the primary amine, making it less reactive toward Reactive Oxygen Species (ROS).

  • Risk: This same electron deficiency makes the pyridinone ring more electrophilic. In the Base Hydrolysis study, Compound B showed the highest degradation (15% loss), likely due to nucleophilic attack at the C2 or C6 position leading to ring opening.

Steric Stabilization

Compound C (N-Methyl) offered the most balanced profile.

  • Mechanism: By converting the primary amine to a secondary amine, the formation of the azo-dimer is sterically and chemically disfavored.

  • Recommendation: For drug development, if the Structure-Activity Relationship (SAR) permits, alkylating the C3-amine is the most effective strategy for improving shelf-life stability.

Analytical Considerations

When analyzing these derivatives via HPLC:

  • Tailing: 3-amino-pyridinones are basic. Use a mobile phase modifier like Ammonium Formate (10mM, pH 3.8) or 0.1% Trifluoroacetic Acid (TFA) to suppress silanol interactions and ensure sharp peak shapes.

  • Detection: These compounds often have low quantum yield fluorescence. UV-Vis (PDA) at 254nm or 280nm is robust, but Charged Aerosol Detection (CAD) is recommended if the degradation products lack chromophores.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Council for Harmonisation.[6] [Link]

  • ICH Guidelines. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[6] [Link]

  • FDA Guidance. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[5][7] [Link]

  • PubChem Compound Summary. 3-Aminopyridine (Chemical and Physical Properties). National Library of Medicine. [Link]

Sources

Validation

Establishing a Robust Quality Control Framework for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one: A Comparative Guide to Reference Standard Characterization

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the quality, safety, and efficacy of a drug substance are built. For a novel entity such as 3-Amino-1-(oxan-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the quality, safety, and efficacy of a drug substance are built. For a novel entity such as 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one, a molecule of interest in contemporary research, the establishment of a well-characterized reference standard is not merely a regulatory formality but a scientific imperative. This guide provides a comprehensive framework for the quality control and characterization of a 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one reference standard, offering a comparative analysis of analytical methodologies rooted in established pharmacopeial principles and regulatory guidelines.

The Imperative for a Multi-faceted Analytical Approach

A reference standard is a highly purified and well-characterized substance intended for use in specified qualitative and quantitative analyses.[1][2] Its qualification is a multi-step process that requires a suite of analytical techniques to confirm its identity, purity, and potency.[1][3] The United States Pharmacopeia (USP) and other international bodies emphasize that reference standards must be of high purity and suitable for their intended purpose.[4][5] This guide will dissect the critical analytical pillars for establishing a reference standard for 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one, providing the rationale behind the selection of each test.

I. Unambiguous Identity Confirmation: The First Pillar of Characterization

The unequivocal confirmation of the chemical structure of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one is the foundational step. A combination of spectroscopic techniques is essential to probe the molecule's architecture from different perspectives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Often considered the gold standard for structural elucidation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.[6]

  • ¹H NMR: Will reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The spectrum should be consistent with the proposed structure, showing characteristic signals for the aromatic protons on the dihydropyridinone ring, the protons of the oxane ring, and the amino group.

  • ¹³C NMR: Complements the ¹H NMR by providing information about the carbon backbone of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

B. Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.[6] High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy.

C. Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one, characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the lactam, and C-O stretches of the oxane ring would be expected.

D. Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule and can serve as a characteristic fingerprint.

Caption: Workflow for the identity confirmation of the reference standard.

II. Purity Determination: A Comparative Analysis of Methodologies

Purity is a critical attribute of a reference standard.[1][3] The International Council for Harmonisation (ICH) guideline Q6A specifies that impurities should be controlled and monitored.[7][8][9] A combination of chromatographic and other techniques is necessary to provide a comprehensive purity profile.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[10]High resolution, sensitivity, and widely applicable for non-volatile compounds.[11]Requires a suitable chromophore for UV detection; method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, small sample volume, and orthogonal to HPLC.Lower sensitivity for some analytes compared to HPLC; reproducibility can be challenging.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective screening tool.Lower resolution and sensitivity compared to HPLC; not a quantitative technique.

Recommended Approach:

For 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one, a primary purity assessment should be conducted using a validated stability-indicating HPLC method with UV detection.[10] The method should be capable of separating the main component from potential process-related impurities and degradation products. Orthogonal techniques like CE can be employed to confirm the purity value obtained by HPLC and to detect any co-eluting impurities.

III. Assay (Potency) Assignment: Quantitative Approaches

The assigned potency value of the reference standard is crucial for its use in quantitative assays.[1] Unless otherwise stated, a USP Reference Standard is considered to be 100.0% pure for compendial purposes, but a precise value is often required for in-house primary standards.[4]

MethodPrincipleAdvantagesDisadvantages
Mass Balance Purity is calculated by subtracting the sum of all impurities from 100%.Provides a comprehensive assessment of purity.Relies on the accurate quantification of all impurities, which can be challenging.
Quantitative NMR (qNMR) The signal intensity of the analyte is compared to that of a certified internal standard.[12][13]A primary ratio method that does not require a reference standard of the analyte itself.[14] Highly accurate and precise.[15]Requires a well-characterized internal standard; not all molecules have suitable protons for quantification.
Chromatographic Assay (vs. a pre-qualified standard) The response of the analyte is compared to that of a previously characterized reference standard.A common and well-established method.Requires a pre-existing, well-characterized primary standard.

Recommended Approach:

The most robust approach for assigning the potency of a new reference standard is the mass balance method, which is often corroborated by qNMR. The mass balance calculation should include data from HPLC for organic impurities, GC for residual solvents, Karl Fischer titration for water content, and residue on ignition for inorganic impurities.[3]

Potency_Assignment_Strategy cluster_impurities Impurity Profile Mass_Balance Mass Balance (100% - Impurities) Assigned_Potency Assigned Potency Value Mass_Balance->Assigned_Potency qNMR Quantitative NMR (qNMR) qNMR->Assigned_Potency Corroboration Organic_Impurities Organic Impurities (HPLC) Organic_Impurities->Mass_Balance Residual_Solvents Residual Solvents (GC) Residual_Solvents->Mass_Balance Water_Content Water Content (Karl Fischer) Water_Content->Mass_Balance Inorganic_Impurities Inorganic Impurities (ROI) Inorganic_Impurities->Mass_Balance

Caption: A dual-approach strategy for robust potency assignment.

IV. Comprehensive Physicochemical Characterization

In addition to identity, purity, and potency, a thorough physicochemical characterization provides a complete profile of the reference standard.

  • Appearance: A visual description of the physical form and color.

  • Solubility: Determination of solubility in various solvents.

  • Melting Point: A useful indicator of purity.

  • Water Content: Determined by Karl Fischer titration, as water can affect the potency.

  • Residual Solvents: Analysis by headspace GC according to USP <467> to control solvents used in the manufacturing process.[16][17][18][19]

  • Inorganic Impurities: Determined by residue on ignition or more specific techniques like Inductively Coupled Plasma (ICP) as per USP <232> for elemental impurities.[20][21][22][23]

V. Impurity Profiling: Anticipating and Controlling Related Substances

A critical aspect of quality control is the identification and control of impurities.[11] For 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one, potential impurities could arise from the synthesis process or degradation.

Potential Process-Related Impurities:

  • Starting materials and reagents: Unreacted starting materials or residual reagents.

  • Intermediates: Incomplete conversion of synthetic intermediates.

  • By-products: Products from side reactions.

Potential Degradation Products:

  • Hydrolysis: The lactam ring could be susceptible to hydrolysis.

  • Oxidation: The amino group or other parts of the molecule could be prone to oxidation.

  • Photodegradation: Exposure to light may induce degradation.

Forced degradation studies (stress testing) should be performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[24]

VI. Detailed Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.

  • Injection Volume: 10 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[25][26][27]

B. Quantitative NMR (qNMR) for Potency Determination

  • Internal Standard: Select a certified internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Use a deuterated solvent in which both the analyte and the internal standard are fully soluble.

  • Sample Preparation: Accurately weigh the reference standard and the internal standard and dissolve them in a known volume of the deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of the protons.

  • Data Processing: Integrate the non-overlapping signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

VII. Stability and Storage

A stability testing program should be established to determine the re-test period or shelf life of the reference standard under defined storage conditions.[24][28][29][30] The protocol should specify the storage conditions, testing frequency, and the analytical tests to be performed.[28]

Conclusion

Establishing a reference standard for a novel compound like 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one requires a rigorous and scientifically sound approach. By employing a combination of orthogonal analytical techniques for identity, purity, and potency, and by adhering to the principles outlined in pharmacopeias and regulatory guidelines, a well-characterized and reliable reference standard can be established. This, in turn, ensures the accuracy and validity of all subsequent analytical data generated during the drug development process, ultimately contributing to the delivery of safe and effective medicines.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). In uspbpep.com. Retrieved from [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from [Link]

  • Fontaine, G. (2012, August 15). New test methods for the determination of heavy metals pursuant to usp <232> and <233>. Labor L+S AG. Retrieved from [Link]

  • (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Broughton. Retrieved from [Link]

  • Shimadzu. (n.d.). Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP <467> Residual Solvents Procedure A. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jordi Labs. (n.d.). USP 232 Heavy Metal Limits in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • BioPharma Consulting Group. (2025, May 30). Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • Nucro-Technics. (2018, December 17). Elemental Impurities Testing: A Primer on USP <232> and USP <233>. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents. Retrieved from [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • CPT Labs. (n.d.). Reliable Heavy Metals Testing. Retrieved from [Link]

  • Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately?. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • Journal of Chemical Society of Nigeria. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • Tyagi, P. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Retrieved from [Link]

  • Intertek. (n.d.). Quantitative NMR (qNMR) Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical Education and Research, 3(1), 1-10. Retrieved from [Link]

  • Almac Group. (n.d.). Almac Voice. Retrieved from [Link]

  • Shneine, J. K. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of the Chemical Society of Nigeria, 46(4). Retrieved from [Link]

  • SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Carbogen Amcis. (n.d.). Stability Studies & Reference Standards Services. Retrieved from [Link]

  • United States Pharmacopeia. (2020). General Chapter, 〈11〉 USP Reference Standards. USP-NF. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). National Journal of Chemistry, 40(1), 1-10. Retrieved from [Link]

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one: Operational Disposal Guide

Executive Summary & Scientific Context This guide mandates the operational procedures for the disposal of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (CAS: 1228666-33-8). As a functionalized aminopyridinone, this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide mandates the operational procedures for the disposal of 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one (CAS: 1228666-33-8). As a functionalized aminopyridinone, this compound is a critical scaffold in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other kinase inhibitors.

The Safety Imperative: Unlike simple organic solvents, this compound possesses a pharmacophore designed for biological interaction . The presence of the primary amine (


) attached to the pyridinone core creates a zwitterionic potential and reactivity profile that requires specific segregation from strong oxidizers and acids to prevent uncontrolled exotherms or the formation of toxic nitrogen oxides (

) during degradation.

Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. All disposal pathways must guarantee total molecular destruction via high-temperature incineration.

Hazard Identification & Risk Assessment

Before initiating disposal, the operator must acknowledge the physicochemical risks.

ParameterSpecificationOperational Implication
CAS Number 1228666-33-8Unique identifier for waste manifesting.
Physical State Solid (Crystalline Powder)High risk of dust inhalation; requires containment.
Functional Groups Primary Amine, Pyridinone, TetrahydropyranAmine: Basic, incompatible with acids/hypochlorites.Pyridinone: Stable heterocycle, resistant to mild oxidation.
GHS Classification Warning H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPPE Requirement: Full dermal and respiratory protection is non-negotiable.[1]

Critical Causality: The tetrahydropyran (oxan-4-yl) ring increases lipophilicity, potentially enhancing dermal absorption compared to bare aminopyridinones. Therefore, standard latex gloves are insufficient; nitrile or laminate barriers are required.

Personal Protective Equipment (PPE) Matrix

Rationale: To create a self-validating safety barrier against unknown toxicity endpoints.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 particulate respirator. If handling >10g open powder, use a powered air-purifying respirator (PAPR).

  • Dermal (Hands): Double-gloving protocol.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Nitrile (0.14 mm) or Neoprene.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Body: Tyvek® lab coat or disposable coveralls with elastic cuffs.

Disposal Workflows

The following workflows utilize a "Cradle-to-Grave" tracking logic to ensure compliance with EPA (RCRA) and local hazardous waste regulations.

Workflow Logic Diagram

The following diagram illustrates the decision matrix for segregating waste streams based on physical state.

DisposalWorkflow Start Waste Generation (CAS 1228666-33-8) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Bagging Double Bagging (Polyethylene, 4 mil) Solid->Bagging LabelSolid Label: 'Toxic Solid - Organic' Bagging->LabelSolid DrumSolid Pack into HDPE Drum LabelSolid->DrumSolid Incineration High-Temp Incineration (>1000°C) DrumSolid->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Carboy Transfer to UN-Rated Carboy Halo->Carboy pHCheck Check pH (Must be pH 6-10) NonHalo->pHCheck pHCheck->Carboy Carboy->Incineration

Figure 1: Decision matrix for segregating 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one waste streams. Note the pH check for non-halogenated liquids to prevent amine-acid incompatibility.

Solid Waste Protocol (Pure Compound & Contaminated Consumables)

Objective: Prevent dust aerosolization and ensure thermal destruction.

  • Containment: Place the solid waste (weighing boats, contaminated gloves, filter paper, or expired compound) into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the first bag with tape and place it inside a second bag (double-bagging).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one.[2]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Deposit into a dedicated Solid Organic Waste drum (usually blue or black HDPE).

  • Final Fate: Off-site incineration.

Liquid Waste Protocol (Solutions & Mother Liquors)

Objective: Prevent chemical incompatibility in bulk solvent drums.

  • Solvent Identification: Identify the carrier solvent.

    • If Halogenated (DCM,

      
      ): Segregate immediately.[4] Do not mix with acetone or strong bases.
      
    • If Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Proceed to pH check.

  • pH Verification (Crucial):

    • Since the compound is an amine (basic), ensure the waste stream is not acidic (pH < 4).

    • Why? Mixing this amine with strong acid waste streams can generate heat and precipitate salts, clogging disposal lines.

    • Action: If the solution is acidic, neutralize with Sodium Bicarbonate (

      
      ) to pH 7–9 before adding to the waste carboy.
      
  • Container: Use UN-approved HDPE carboys (typically 20L). Leave 10% headspace for expansion.

Emergency Contingency: Spill Management

Scenario: A 5g bottle of powder drops and shatters on the benchtop.

The "Stop-Contain-Clean" Protocol:

  • STOP: Evacuate the immediate 3-meter radius. Alert nearby personnel. Don appropriate PPE (see Section 3).[3][5][6]

  • CONTAIN: Gently cover the powder spill with damp paper towels (water or ethanol).

    • Scientific Rationale: Dampening prevents the light powder from becoming airborne dust (aerosolization) during cleanup. Do not dry sweep.

  • CLEAN:

    • Scoop the damp material/glass shards into a wide-mouth plastic jar.

    • Wipe the surface with a 10% Bleach solution (Sodium Hypochlorite), followed by water.

    • Mechanism:[1][3][7] Hypochlorite oxidizes the amine functionality, aiding in chemical deactivation on the surface.

  • DISPOSE: Label the jar as "Debris from Chemical Spill: Aminopyridinone" and treat as Solid Hazardous Waste (Section 4.2).

Regulatory Compliance & Documentation

To maintain "Authoritative Grounding," every disposal event must be traceable.

  • Waste Codes (RCRA - USA): While this specific CAS is likely not P-listed or U-listed, it falls under D001 (Ignitable, if in solvent) or general Toxic characteristics based on the "Generator Knowledge" rule.

  • Manifesting: Ensure the chemical name is written out in full on the waste manifest. Do not use abbreviations like "Aminopyridinone int."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394627 (Related Structure: 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.